molecular formula C4H7ClN2 B1284011 1-Amino-1-cyclopropanecarbonitrile hydrochloride CAS No. 127946-77-4

1-Amino-1-cyclopropanecarbonitrile hydrochloride

Cat. No.: B1284011
CAS No.: 127946-77-4
M. Wt: 118.56 g/mol
InChI Key: PCEIEQLJYDMRFZ-UHFFFAOYSA-N
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Description

1-Amino-1-cyclopropanecarbonitrile hydrochloride is a useful research compound. Its molecular formula is C4H7ClN2 and its molecular weight is 118.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-aminocyclopropane-1-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H6N2.ClH/c5-3-4(6)1-2-4;/h1-2,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEIEQLJYDMRFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20561926
Record name 1-Aminocyclopropanecarbonitrile hydrochloride (1:1)
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Molecular Weight

118.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127946-77-4
Record name Cyclopropanecarbonitrile, 1-amino-, hydrochloride (1:1)
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Record name 1-Amino-1-cyclopropanecarbonitrile hydrochloride
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Record name 1-Aminocyclopropanecarbonitrile hydrochloride (1:1)
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Record name 1-cyanocyclopropanaminium chloride
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Foundational & Exploratory

An In-depth Technical Guide to 1-Amino-1-cyclopropanecarbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-Amino-1-cyclopropanecarbonitrile hydrochloride, a versatile building block in synthetic chemistry with significant potential in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. It is recognized for its unique strained cyclopropane ring coupled with amino and nitrile functional groups, making it a valuable intermediate for the synthesis of more complex molecules.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 127946-77-4[2][3]
Molecular Formula C₄H₇ClN₂[2][4]
Molecular Weight 118.56 g/mol [2][4]
Appearance Off-white to pale brown crystalline powder[1]
Melting Point 214-220 °C[2]
Solubility Soluble in water.
Purity Typically ≥97%[2]
InChI Key PCEIEQLJYDMRFZ-UHFFFAOYSA-N[2]
SMILES C1CC1(C#N)N.Cl[2]

Synthesis and Elucidation

General Experimental Protocol: Strecker Synthesis of 1-Amino-1-cyclopropanecarbonitrile

The following is a generalized protocol and should be optimized for specific laboratory conditions.

Materials:

  • Cyclopropanone

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Hydrochloric acid (HCl)

  • Diethyl ether or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a well-ventilated fume hood, a solution of ammonium chloride in water is prepared.

  • Cyclopropanone is added to the ammonium chloride solution, and the mixture is stirred.

  • A solution of sodium cyanide in water is added dropwise to the reaction mixture while maintaining a low temperature (e.g., 0-5 °C) with an ice bath.

  • The reaction is stirred for several hours at room temperature to allow for the formation of 1-Amino-1-cyclopropanecarbonitrile.

  • The reaction mixture is then extracted with an organic solvent such as diethyl ether.

  • The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate and filtered.

  • The solvent is removed under reduced pressure to yield the crude 1-Amino-1-cyclopropanecarbonitrile.

  • To obtain the hydrochloride salt, the crude product is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride in the same or a compatible solvent.

  • The resulting precipitate, this compound, is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

G cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate Product cluster_final_product Final Product cluster_process Process Cyclopropanone Cyclopropanone StreckerSynthesis Strecker Synthesis Cyclopropanone->StreckerSynthesis AmmoniumChloride Ammonium Chloride AmmoniumChloride->StreckerSynthesis SodiumCyanide Sodium Cyanide SodiumCyanide->StreckerSynthesis Aminonitrile 1-Amino-1-cyclopropanecarbonitrile StreckerSynthesis->Aminonitrile Formation of α-aminonitrile Extraction Extraction Aminonitrile->Extraction HydrochlorideSalt 1-Amino-1-cyclopropanecarbonitrile Hydrochloride Filtration Filtration & Drying HydrochlorideSalt->Filtration Reaction Reaction Drying Drying Extraction->Drying SolventRemoval Solvent Removal Drying->SolventRemoval HCl_Treatment HCl Treatment SolventRemoval->HCl_Treatment HCl_Treatment->HydrochlorideSalt Salt Formation

A generalized workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

Direct studies on the biological activity and mechanism of action of this compound are limited in publicly accessible scientific literature. Its primary significance in a biological context stems from its role as a synthetic precursor to 1-aminocyclopropane-1-carboxylic acid (ACC).

Role as a Precursor to 1-Aminocyclopropane-1-carboxylic Acid (ACC)

This compound can be hydrolyzed to ACC. ACC is a well-characterized non-proteinogenic amino acid that functions as the immediate precursor to the plant hormone ethylene.[5]

The biosynthesis of ethylene in plants is a critical pathway regulating numerous developmental processes and responses to stress.

G cluster_pathway Ethylene Biosynthesis Pathway cluster_precursor Synthetic Precursor Methionine Methionine SAM S-Adenosyl-L-methionine (SAM) Methionine->SAM ACC 1-Aminocyclopropane-1-carboxylic acid (ACC) SAM->ACC catalyzed by Ethylene Ethylene ACC->Ethylene catalyzed by ACCSynthase ACC Synthase ACCSynthase->SAM ACCOxidase ACC Oxidase ACCOxidase->ACC ACNHCl 1-Amino-1-cyclopropanecarbonitrile Hydrochloride Hydrolysis Hydrolysis ACNHCl->Hydrolysis Hydrolysis->ACC

The role of this compound as a precursor to ACC in the ethylene biosynthesis pathway.
Potential Pharmacological Activity

While direct evidence is sparse for the nitrile compound, its structural analog, ACC, has been investigated for its activity as a ligand at the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[6] It has been reported to act as a partial agonist at the glycine co-agonist site of the NMDA receptor.[5] This suggests that derivatives of 1-aminocyclopropane, including the nitrile, could be explored for their potential in modulating NMDA receptor activity, which is implicated in various neurological disorders.

Applications in Research and Development

The primary application of this compound is as a versatile chemical intermediate.

  • Pharmaceutical Synthesis: It serves as a key building block for the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.[1] The cyclopropylamine moiety is a feature in a number of bioactive molecules.

  • Agrochemical Development: It is used in the formulation of certain agrochemicals.[1]

  • Organic Synthesis: The presence of amino and nitrile groups on a strained cyclopropane ring allows for a variety of chemical transformations to create novel organic molecules.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Table 2: GHS Hazard Statements

Hazard CodeDescription
H302Harmful if swallowed
H317May cause an allergic skin reaction
H319Causes serious eye irritation

Users should consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be performed in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in both pharmaceutical and agrochemical research and development. Its unique chemical structure provides a scaffold for the synthesis of a wide range of more complex molecules. While direct biological data on the nitrile compound itself is limited, its role as a precursor to the biologically active 1-aminocyclopropane-1-carboxylic acid highlights its importance. Further research into the direct biological effects of this compound may reveal novel pharmacological activities.

References

A Technical Guide to 1-Amino-1-cyclopropanecarbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Profile for Research and Development

This document provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical methodologies for 1-Amino-1-cyclopropanecarbonitrile hydrochloride. It is intended for researchers, scientists, and professionals in drug development and agricultural chemistry who utilize this compound as a key building block and intermediate.

Core Chemical Properties

This compound is a versatile chemical intermediate recognized for its unique cyclopropyl moiety combined with amino and nitrile functional groups.[1] Its hydrochloride salt form enhances stability and handling.

Identifiers and Descriptors
IdentifierValueSource(s)
IUPAC Name 1-aminocyclopropane-1-carbonitrile;hydrochloride[2][3]
CAS Number 127946-77-4[1][2][3][4][5]
Molecular Formula C₄H₇ClN₂[2][3]
Molecular Weight 118.56 g/mol [1][2][4][5]
InChI Key PCEIEQLJYDMRFZ-UHFFFAOYSA-N[3]
SMILES Cl.NC1(CC1)C#N[3]
Synonyms 1-Aminocyclopropyl Cyanide Hydrochloride, 1-Amino-1-cyanocyclopropane Hydrochloride, 1-Cyanocyclopropylamine Hydrochloride[2][4]
Physicochemical Data
PropertyValueSource(s)
Physical Form Solid, Off-white powder, Crystals or crystalline powder[1][3]
Melting Point 178-202 °C (decomposes), 214-220 °C[1]
Assay ≥96.0%[1][3]
Storage Store at 0-8 °C in a cool, dry, and well-ventilated area.[1][6]

Applications in Research and Synthesis

This compound is a valuable building block with significant applications in several areas of chemical research:

  • Pharmaceutical Development : It serves as a crucial intermediate in the synthesis of novel pharmaceuticals, particularly for creating compounds with potential anti-cancer and anti-inflammatory properties.[1] Its rigid cyclopropane scaffold allows for the fixed orientation of side chains, which can enhance enzymatic stability and receptor selectivity in drug candidates.[7]

  • Agricultural Chemistry : It is employed in the formulation of advanced agrochemicals, contributing to the efficacy of pesticides and herbicides.[1]

  • Biochemical Research : The compound is used to investigate metabolic pathways and enzyme interactions.[1]

Experimental Protocols

Synthesis of 1-Aminocyclopropane-1-carboxylic Acid Hydrochloride from a Related Precursor

While a direct synthesis for this compound is not detailed in the provided results, a closely related synthesis for 1-Aminocyclopropane-1-carboxylic acid hydrochloride is described, illustrating a common deprotection step. This process involves the acid hydrolysis of a protected precursor.

Objective: To deprotect an N-protected cyclopropane precursor to yield the hydrochloride salt of the amino acid.

Methodology:

  • Reaction Setup : A mixture of Phthalimidocyclopropanecarboxylate (30.0 g, 122.3 mmol) and 20% aqueous HCl (400 mL) is prepared in a suitable reaction vessel.[8]

  • Hydrolysis : The mixture is refluxed with continuous stirring for 8 hours. During this time, the solid starting material gradually dissolves, forming a clear solution.[8]

  • Crystallization and Filtration : The reaction mixture is cooled to room temperature and left to stand overnight without stirring, allowing for the precipitation of phthalic acid.[8] The precipitate is then removed by filtration.

  • Extraction : The aqueous filtrate is extracted with dichloromethane (CH₂Cl₂; 5 x 60 mL) to remove any remaining organic impurities.[8]

  • Isolation : The aqueous phase is evaporated to dryness under reduced pressure. The resulting residue is heated under vacuum (60 °C) for 90 minutes to remove residual moisture.[8]

  • Purification : The crude product is triturated with isopropanol (20 mL) and filtered to yield the pure product as white crystals.[8]

G General Synthesis Workflow for Deprotection cluster_0 Reaction cluster_1 Workup & Isolation cluster_2 Purification start Start: N-Protected Precursor + 20% aq. HCl reflux Reflux with Stirring (8 hours) start->reflux Hydrolysis cool Cool to Room Temp. (Overnight) reflux->cool filter1 Filter Precipitate cool->filter1 extract Extract with CH2Cl2 filter1->extract evaporate Evaporate Aqueous Phase extract->evaporate dry Dry Under Vacuum evaporate->dry triturate Triturate with Isopropanol dry->triturate filter2 Filter Crystals triturate->filter2 product Final Product: Amino Acid Hydrochloride filter2->product

A generalized workflow for the synthesis of an amino acid hydrochloride.
Analytical Method: LC-MS/MS for Related Analogs

The analysis of cyclopropane-containing amino acids is often performed using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique provides high sensitivity and selectivity.

Objective: To detect and quantify 1-aminocyclopropane-1-carboxylic acid (ACC), a structural analog, in a biological matrix.

Methodology:

  • Chromatography : Ion-pair reversed-phase chromatography is employed for separation.[9]

    • Mobile Phase Additive : Nonafluoropentanoic acid is used as an ion-pair reagent to achieve separation in under 4 minutes.[9]

  • Mass Spectrometry : Detection is performed using an ion spray tandem mass spectrometer in positive ion mode.[9][10]

  • Detection Mode : Selective Reaction Monitoring (SRM) is used for quantification.[9]

    • Parent Ion : The protonated molecule [M+H]⁺ is selected as the parent ion.[9]

    • Product Ion : The immonium ion resulting from fragmentation is monitored as the product ion for high specificity.[9]

  • Internal Standard : An isotopically labeled version of the analyte (e.g., [²H₄]ACC) is used as an internal standard to ensure accurate quantification.[10]

G LC-MS/MS Analytical Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection cluster_3 Data Analysis sample Sample Extraction (e.g., Apple Tissue) spike Spike with Internal Standard ([2H4]ACC) sample->spike inject Inject Sample spike->inject column Ion-Pair Reversed-Phase Chromatography inject->column ionize Ion Spray Source (Positive Mode) column->ionize select_parent Select Parent Ion [M+H]+ ionize->select_parent fragment Collision-Induced Dissociation select_parent->fragment select_product Select Product Ion fragment->select_product detect Detector select_product->detect quantify Quantification vs. Internal Standard detect->quantify

Workflow for the analysis of cyclopropane amino acids via LC-MS/MS.

Safety and Handling

GHS Hazard Classification

Aggregated GHS information indicates that this compound presents several hazards.[2]

Hazard CodeDescriptionClassSignal Word
H302 Harmful if swallowedAcute Toxicity, Oral (Category 4)Warning
H317 May cause an allergic skin reactionSkin Sensitization (Category 1)Warning
H319 Causes serious eye irritationEye Irritation (Category 2)Warning

Note: Some reports also list H228 (Flammable solid), H301 (Toxic if swallowed), and H318 (Causes serious eye damage). Users should consult the specific Safety Data Sheet (SDS) from their supplier.[2]

Precautionary Measures and Storage
  • Handling : Avoid contact with skin and eyes.[6] Avoid the formation of dust and aerosols.[6] Wash hands thoroughly after handling.[11] Use only in a well-ventilated area.[11]

  • Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[6][11]

  • Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[6] The recommended storage temperature is between 0-8 °C.[1]

  • Spill Cleanup : In case of a spill, wear suitable protective clothing, avoid dust formation, and carefully sweep the material into a dry, covered container for disposal.[6] Flush the spill area with water.[6]

References

An In-depth Technical Guide to 1-Amino-1-cyclopropanecarbonitrile hydrochloride (CAS number 127946-77-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-1-cyclopropanecarbonitrile hydrochloride, identified by the CAS number 127946-77-4, is a synthetically valuable small molecule featuring a strained cyclopropyl ring appended with both an amino and a nitrile functional group. This unique structural arrangement makes it a desirable building block in medicinal chemistry and drug discovery. While extensive research on this specific molecule is limited in publicly available literature, its structural motif is of significant interest for the synthesis of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. This guide provides a comprehensive overview of the available structural and physicochemical information for this compound and explores its potential applications based on the broader context of cyclopropane-containing compounds in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and publicly accessible chemical information resources.

PropertyValueReferences
CAS Number 127946-77-4[1][2]
Molecular Formula C₄H₇ClN₂
Molecular Weight 118.56 g/mol [2]
IUPAC Name 1-aminocyclopropane-1-carbonitrile;hydrochloride
Synonyms 1-Aminocyclopropyl Cyanide Hydrochloride, 1-Amino-1-cyanocyclopropane Hydrochloride, 1-Cyanocyclopropylamine Hydrochloride[2]
Appearance White to off-white solid/powder[3]
Melting Point 214-220 °C
Solubility Soluble in water.N/A
SMILES Cl.NC1(CC1)C#N
InChI InChI=1S/C4H6N2.ClH/c5-3-4(6)1-2-4;/h1-2,6H2;1H

Synthesis and Characterization

Synthetic Approach

G General Synthetic Workflow for Cyclopropane Amino Acid Analogs start Starting Materials (e.g., activated alkene and a diazo compound) step1 Cyclopropanation Reaction start->step1 step2 Functional Group Interconversion (e.g., ester to nitrile) step1->step2 step3 Introduction of Amino Group (e.g., via Curtius or Hofmann rearrangement) step2->step3 step4 Hydrolysis and Salt Formation (e.g., with HCl) step3->step4 product 1-Amino-1-cyclopropanecarbonitrile hydrochloride step4->product G Synthetic Utility of 1-Amino-1-cyclopropanecarbonitrile start 1-Amino-1-cyclopropanecarbonitrile hydrochloride path1 Amide Coupling (via amino group) start->path1 path2 Nitrile Hydrolysis (to carboxylic acid) start->path2 path3 Nitrile Reduction (to primary amine) start->path3 product1 Cyclopropyl-containing Amides/Peptidomimetics path1->product1 product2 Cyclopropyl Amino Acids path2->product2 product3 Diaminocyclopropanes path3->product3

References

molecular weight and formula of 1-Amino-1-cyclopropanecarbonitrile HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-Amino-1-cyclopropanecarbonitrile hydrochloride, a versatile building block in pharmaceutical and chemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Chemical Identity and Properties

This compound is a stable, off-white crystalline solid.[1][2][3] Its unique strained cyclopropyl ring and the presence of both amino and nitrile functional groups make it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of 1-Amino-1-cyclopropanecarbonitrile HCl

PropertyValueReferences
CAS Number 127946-77-4[1][2][3][4][5][6]
Molecular Formula C₄H₆N₂·HCl or C₄H₇ClN₂[2][3][4][5][6]
Molecular Weight 118.56 g/mol [1][3][4][5][6]
Appearance Off-white to pale brown crystalline powder[1][2][3]
Melting Point 178-223 °C (decomposes)[1][3][6]
Solubility Soluble in water[3]
Storage Conditions 0-8 °C, inert atmosphere[1][3]

Synonyms:

  • 1-Aminocyclopropyl Cyanide Hydrochloride[4]

  • 1-Amino-1-cyanocyclopropane Hydrochloride[1][4]

  • 1-Cyanocyclopropylamine Hydrochloride[4]

Synthesis and Experimental Protocols

General Synthetic Workflow:

The following diagram illustrates a plausible synthetic pathway. This is a generalized representation and specific reagents, conditions, and purification methods would require optimization.

G cluster_start Starting Materials cluster_reagents Reagents cluster_process Reaction Steps cluster_product Final Product Cyclopropanone Cyclopropanone Derivative Strecker Strecker Synthesis (Formation of α-aminonitrile) Cyclopropanone->Strecker Ammonia Ammonia/Ammonium Salt Ammonia->Strecker Cyanide Cyanide Source (e.g., NaCN) Cyanide->Strecker HCl Hydrochloric Acid Hydrolysis Acidic Workup & Salt Formation HCl->Hydrolysis Strecker->Hydrolysis Intermediate Product 1-Amino-1-cyclopropanecarbonitrile HCl Hydrolysis->Product

Caption: Generalized workflow for the synthesis of 1-Amino-1-cyclopropanecarbonitrile HCl.

Methodology:

  • Aminonitrile Formation: The synthesis would likely begin with the reaction of a suitable cyclopropanone precursor with a source of ammonia (or an ammonium salt) and a cyanide salt (such as sodium or potassium cyanide). This one-pot reaction forms the intermediate α-aminonitrile.

  • Salt Formation and Purification: The reaction mixture is then subjected to an acidic workup using hydrochloric acid. This step serves to protonate the amino group, forming the hydrochloride salt, which often aids in purification through crystallization. The crude product would then be isolated by filtration and purified by recrystallization from an appropriate solvent system.

Applications in Research and Development

1-Amino-1-cyclopropanecarbonitrile HCl is a valuable building block in medicinal chemistry and drug discovery due to the desirable properties conferred by the cyclopropyl and aminonitrile moieties. The cyclopropyl group can enhance metabolic stability and binding affinity, while the aminonitrile can act as a key pharmacophore.

Key Application Areas:

  • Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of novel therapeutics, particularly for neurological disorders, as well as compounds with anti-inflammatory and anti-cancer properties.[1] The nitrile group in such compounds can act as a hydrogen bond acceptor or a bioisostere for other functional groups.

  • Agrochemicals: This compound is utilized in the development of new pesticides and herbicides.[1]

  • Biochemical Research: It is employed as a tool compound to investigate metabolic pathways and enzyme-inhibitor interactions.[1]

The following diagram illustrates the role of 1-Amino-1-cyclopropanecarbonitrile HCl as a foundational element in the drug discovery pipeline.

G cluster_input Core Building Block cluster_process Drug Discovery & Development Pipeline cluster_output Potential Therapeutic Areas Start 1-Amino-1-cyclopropanecarbonitrile HCl Synthesis Chemical Synthesis & Library Generation Start->Synthesis Screening High-Throughput Screening Synthesis->Screening LeadOpt Lead Optimization Screening->LeadOpt Preclinical Preclinical Studies LeadOpt->Preclinical Neuro Neurological Disorders Preclinical->Neuro Cancer Oncology Preclinical->Cancer Inflammation Inflammatory Diseases Preclinical->Inflammation

References

In-Depth Technical Guide to the Spectral Analysis of 1-Amino-1-cyclopropanecarbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 1-Amino-1-cyclopropanecarbonitrile hydrochloride (CAS Number: 127946-77-4). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings.

Spectroscopic Data Summary

The following tables summarize the estimated and reported spectral data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

Disclaimer: The following ¹H NMR data is estimated based on characteristic chemical shift values for similar structural motifs. Actual experimental values may vary.

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~9.0 - 10.0Broad Singlet3H-NH₃⁺
~1.8 - 2.0Multiplet2HCyclopropyl -CH₂-
~1.6 - 1.8Multiplet2HCyclopropyl -CH₂-
Table 2: Predicted ¹³C NMR Spectral Data

Disclaimer: The following ¹³C NMR data is estimated based on characteristic chemical shift values. Actual experimental values may vary.

Chemical Shift (δ) ppmAssignment
~118-C≡N (Nitrile)
~35Quaternary Cyclopropyl Carbon (-C(NH₃⁺)(CN)-)
~20Cyclopropyl Carbons (-CH₂-)
Table 3: ATR-IR Spectral Data

The infrared spectrum of this compound has been reported to be acquired using a Bruker Tensor 27 FT-IR instrument with an ATR-Neat technique[1]. While specific peak values are not publicly available, the following table outlines the expected characteristic absorption bands based on the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 2800Strong, BroadN-H stretch (Ammonium salt)
~3010MediumC-H stretch (Cyclopropyl)
~2250Medium to WeakC≡N stretch (Nitrile)
~1600MediumN-H bend (Ammonium salt)
~1450MediumCH₂ scissors

Experimental Protocols

The following sections detail the generalized experimental protocols for acquiring NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a standard 5 mm NMR tube. The choice of solvent is critical as the amine protons may exchange with protic solvents.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable internal standard for the chosen solvent.

¹H NMR Acquisition:

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical parameters include a 30-degree pulse width, a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei, and a significantly higher number of scans compared to ¹H NMR.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., Bruker Tensor 27 FT-IR)[1].

Sample Preparation:

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum.

  • The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis and characterization of this compound.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Data Analysis & Characterization Synthesis Synthesis & Purification QC Initial Quality Control (e.g., TLC, mp) Synthesis->QC NMR NMR Spectroscopy (¹H, ¹³C) QC->NMR IR IR Spectroscopy (ATR-FTIR) QC->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation Final_Report Final Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, spectral analysis, and characterization of this compound.

References

The Cyclopropane Constrained World: A Technical Guide to the Discovery and History of Cyclopropane Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ever-evolving landscape of medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that offer precise control over conformation and enhanced biological activity is paramount. Among the myriad of non-proteinogenic amino acids, those containing the cyclopropane ring have garnered significant attention. The inherent strain and rigidity of this three-membered carbocycle impart unique stereochemical constraints, making cyclopropane amino acids invaluable tools for designing conformationally restricted peptides, enzyme inhibitors, and receptor modulators. This in-depth technical guide delves into the discovery, history, synthesis, and biological significance of this fascinating class of molecules, providing a comprehensive resource for researchers in the field.

A Journey Through Time: The Discovery and History of Cyclopropane Amino Acids

The story of cyclopropane amino acids is a captivating narrative of serendipitous discoveries in plant biology, microbial warfare, and the relentless pursuit of synthetic innovation. While the parent cyclopropane molecule was first synthesized in 1881 by August Freund, its incorporation into the fundamental building blocks of life, amino acids, was a later revelation.

A pivotal moment came with the identification of 1-aminocyclopropane-1-carboxylic acid (ACC) as the immediate precursor to the plant hormone ethylene. This discovery in the late 1970s unraveled a key step in a crucial plant signaling pathway and established a naturally occurring cyclopropane amino acid with profound biological relevance.[1][2]

Another significant milestone was the isolation and characterization of coronamic acid , a component of the phytotoxin coronatine produced by the bacterium Pseudomonas syringae.[3][4] Coronatine acts as a molecular mimic of the plant hormone jasmonate, highlighting the role of cyclopropane amino acids in microbial pathogenesis.[3]

More recently, genome mining and biosynthetic pathway elucidation have led to the discovery of novel cyclopropane amino acids like pazamine , produced by Pseudomonas azotoformans.[5][6] The biosynthesis of pazamine from lysine involves a remarkable two-step enzymatic cascade, showcasing nature's ingenuity in constructing these strained ring systems.[5][7][8]

These discoveries, spanning from fundamental plant science to microbial biochemistry, have laid the groundwork for the deliberate design and synthesis of a vast array of synthetic cyclopropane amino acids, now widely employed in drug discovery.[2][9]

Biosynthesis of Naturally Occurring Cyclopropane Amino Acids

Nature has evolved elegant enzymatic strategies to construct the high-energy cyclopropane ring. Two prominent examples illustrate these diverse biosynthetic pathways.

The Ethylene Biosynthesis Pathway: The Role of ACC Synthase

The formation of 1-aminocyclopropane-1-carboxylic acid (ACC) is a critical regulatory step in the biosynthesis of ethylene in higher plants.[10] This pathway begins with the amino acid methionine.

Key Steps:

  • Methionine is converted to S-adenosyl-L-methionine (SAM) by SAM synthetase.[10]

  • ACC synthase (ACS) , a pyridoxal-5'-phosphate (PLP) dependent enzyme, catalyzes the intramolecular nucleophilic substitution of SAM to form ACC and 5'-methylthioadenosine (MTA).[10] This is the rate-limiting step in ethylene biosynthesis.

  • ACC oxidase (ACO) then converts ACC to ethylene, carbon dioxide, and hydrogen cyanide.[10]

Ethylene_Biosynthesis Met Methionine SAM S-Adenosyl-L-methionine (SAM) Met->SAM SAM Synthetase ACC 1-Aminocyclopropane-1-carboxylic acid (ACC) SAM->ACC ACC Synthase (ACS) Ethylene Ethylene ACC->Ethylene ACC Oxidase (ACO)

The Pazamine Biosynthesis Pathway: A Radical Approach

The recently elucidated biosynthesis of pazamine in Pseudomonas azotoformans showcases a different and fascinating strategy for cyclopropane ring formation.[5][6][7]

Key Steps:

  • The pathway initiates with L-lysine .

  • A radical S-adenosylmethionine (SAM) halogenase, PazA , chlorinates the C4 position of lysine to produce (2S,4R)-chlorolysine.[5][7]

  • The pyridoxal-5'-phosphate (PLP)-dependent enzyme, PazB , then catalyzes an intramolecular SN2-like reaction, where the α-carbanion of the PLP-bound chlorolysine attacks the chlorinated C4 carbon, leading to chloride elimination and formation of the cyclopropane ring.[5][7][8]

Pazamine_Biosynthesis Lysine L-Lysine ChloroLys (2S,4R)-Chlorolysine Lysine->ChloroLys PazA (Radical Halogenase) Pazamine Pazamine ChloroLys->Pazamine PazB (PLP-dependent enzyme)

Synthetic Methodologies for Cyclopropane Amino Acids

The unique structural and biological properties of cyclopropane amino acids have driven the development of numerous synthetic strategies. These methods provide access to a wide range of derivatives with diverse substitution patterns and stereochemistries.

Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction is a powerful tool for the synthesis of cyclopropanes from α,β-unsaturated carbonyl compounds.[11][12][13] In the context of cyclopropane amino acid synthesis, this reaction is typically applied to dehydroamino acid derivatives.

General Protocol:

  • Ylide Generation: A sulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, is generated in situ by treating a sulfonium salt (e.g., trimethylsulfoxonium iodide) with a strong base (e.g., sodium hydride or potassium tert-butoxide) in a suitable solvent like DMSO or THF.[11][12]

  • Cyclopropanation: The generated ylide is then reacted with a protected dehydroamino acid ester. The reaction proceeds via a conjugate addition of the ylide to the enone system, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring and eliminate the sulfur-containing leaving group.[11][12]

Example: Synthesis of a Protected 2,3-Methano-amino acid derivative

To a solution of trimethylsulfoxonium iodide in anhydrous DMSO under an inert atmosphere is added sodium hydride. The mixture is stirred at room temperature until the evolution of hydrogen ceases. The resulting solution of dimethyloxosulfonium methylide is then cooled, and a solution of a protected dehydroalanine derivative in DMSO is added dropwise. The reaction is stirred at room temperature until completion, quenched with water, and the product is extracted with an organic solvent.

1,3-Dipolar Cycloaddition of Diazo Compounds

The reaction of diazo compounds with electron-deficient alkenes, such as dehydroamino acids, provides a versatile route to cyclopropane amino acids.[1][6] This method allows for the introduction of a variety of substituents on the cyclopropane ring.

General Protocol:

  • Diazo Compound Generation: The diazo compound can be generated in situ from a precursor, such as a tosylhydrazone salt, by treatment with a base.[1][6]

  • Cycloaddition and Nitrogen Extrusion: The diazo compound undergoes a 1,3-dipolar cycloaddition with the dehydroamino acid derivative to form a pyrazoline intermediate. Subsequent thermal or photochemical extrusion of nitrogen gas from the pyrazoline yields the desired cyclopropane amino acid.[1][6][9] The stereoselectivity of the reaction can often be controlled by the choice of reaction conditions (thermal vs. metal-catalyzed).[1][6]

Synthesis_Workflow cluster_Corey_Chaykovsky Corey-Chaykovsky Reaction cluster_Dipolar_Cycloaddition 1,3-Dipolar Cycloaddition A1 Sulfonium Salt + Base A2 Sulfur Ylide A1->A2 Ylide Generation A4 Cyclopropane Amino Acid A2->A4 A3 Dehydroamino Acid Derivative A3->A4 Cyclopropanation B1 Diazo Precursor + Base B2 Diazo Compound B1->B2 Generation B4 Pyrazoline Intermediate B2->B4 B3 Dehydroamino Acid Derivative B3->B4 Cycloaddition B5 Cyclopropane Amino Acid B4->B5 Nitrogen Extrusion

Quantitative Data on Cyclopropane Amino Acids

The biological activity and enzymatic parameters associated with cyclopropane amino acids are crucial for understanding their function and for their application in drug design.

Enzyme Kinetics
EnzymeSubstrate/ProductOrganismKmVmax/kcatReference(s)
ACC SynthaseS-AdenosylmethioninePenicillium citrinum1.74 mM0.56 s⁻¹ per monomer[5]
ACC SynthaseS-AdenosylmethionineTomato38 - 167 µM (pH dependent)-[14]
ACC OxidaseACCArabidopsis thaliana (ACO1)33.33 µM4.67 nmol ethylene/nmol ACO[15]
ACC DeaminaseACCPenicillium citrinum4.8 mM3.52 s⁻¹[5]
Biological Activity of Cyclopropane Derivatives
CompoundTargetActivityValueReference(s)
Cyclopropane-containing iminosugar (8a)β-galactosidase (E. coli)Inhibition (Ki)1.18 mM[7][16]
3-cyano-phenyl fragment (F-7)Anaplastic Lymphoma Kinase (ALK)Inhibition (IC₅₀)51 µM[17]
(1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC)NMDA ReceptorAntagonist-[18]
Various amide derivatives containing cyclopropaneCandida albicansAntifungal (MIC₈₀)16 µg/mL[19]

Applications in Drug Discovery and Chemical Biology

The unique conformational constraints imposed by the cyclopropane ring make these amino acids highly valuable in various areas of biomedical research.

Conformationally Restricted Peptides

Incorporating cyclopropane amino acids into peptides can enforce specific secondary structures, such as β-turns or helical conformations.[14][20] This conformational restriction can lead to increased receptor affinity and selectivity, as well as enhanced proteolytic stability, which are desirable properties for peptide-based therapeutics.[9][15][21]

Enzyme Inhibitors

The rigid framework of cyclopropane amino acids makes them excellent scaffolds for the design of enzyme inhibitors. By mimicking the transition state of an enzymatic reaction or by presenting functional groups in a precise orientation for optimal binding to the active site, these molecules can exhibit potent and selective inhibition.[22][23] For example, cyclopropane derivatives have been investigated as inhibitors of enzymes like anaplastic lymphoma kinase (ALK).[17]

Neuromodulators: Targeting NMDA Receptors

Cyclopropane amino acids, particularly ACC and its derivatives, have been shown to act as modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission.[18][22][23] They can act as agonists, antagonists, or allosteric modulators at the glycine binding site of the NMDA receptor, making them interesting candidates for the development of drugs targeting neurological and psychiatric disorders.[24][25][26][27]

NMDA_Receptor_Modulation cluster_receptor NMDA Receptor Complex NMDA_Receptor NMDA Receptor Glutamate_Site Glutamate Binding Site Glycine_Site Glycine Binding Site Channel Ion Channel Glutamate_Site->Channel Opens Glycine_Site->Channel Co-activates Ca²⁺ Influx Ca²⁺ Influx Channel->Ca²⁺ Influx Allows Cyclopropane_AA Cyclopropane Amino Acid (e.g., ACC derivatives) Cyclopropane_AA->Glycine_Site Modulates Glutamate Glutamate Glutamate->Glutamate_Site Binds Glycine Glycine Glycine->Glycine_Site Binds

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Cyclopropane Amino Acids

The incorporation of cyclopropane amino acids into peptides is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols.

SPPS_Workflow Start Start: Resin Swelling Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-Cyclopropane-AA-OH, HBTU/HOBt, DIEA) Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin and Side-chain Deprotection (e.g., TFA cocktail) Repeat->Cleavage No Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry, NMR) Purification->Analysis End Pure Peptide Analysis->End

Conclusion

Cyclopropane amino acids represent a powerful class of molecules at the interface of chemistry and biology. From their origins in fundamental plant and microbial processes to their sophisticated applications in modern drug discovery, their journey highlights the value of exploring nature's chemical diversity and the power of synthetic chemistry to harness it. The unique conformational constraints offered by the cyclopropane ring will undoubtedly continue to inspire the design of novel therapeutics with enhanced potency, selectivity, and metabolic stability, ensuring their prominent place in the toolbox of medicinal chemists and chemical biologists for years to come.

References

The Central Role of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in the Ethylene Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Clarification: The compound of interest in the ethylene biosynthesis pathway is 1-Aminocyclopropane-1-carboxylic acid (ACC) , which serves as the direct precursor to the plant hormone ethylene. The hydrochloride salt of ACC (ACC HCl) is a common synthetic form used for research and practical applications. The term "1-Amino-1-cyclopropanecarbonitrile HCl" appears to be a misnomer in the context of ethylene biology, as the carboxylic acid group, not a nitrile group, is the crucial functional group in the natural pathway. This guide will focus on the established role of ACC.

Introduction to the Ethylene Biosynthesis Pathway

Ethylene is a gaseous plant hormone that regulates a wide array of physiological processes, including seed germination, fruit ripening, leaf senescence, and responses to biotic and abiotic stress. The production of ethylene is a tightly controlled process, with 1-aminocyclopropane-1-carboxylic acid (ACC) being the immediate and rate-limiting precursor in most plant tissues. The biosynthesis of ethylene from the amino acid methionine occurs via a two-step enzymatic pathway.

First, S-adenosyl-L-methionine (SAM), derived from methionine, is converted to ACC by the enzyme ACC synthase (ACS) . This step is generally considered the primary regulatory point in the pathway. Subsequently, ACC is oxidized to ethylene by ACC oxidase (ACO) . The activity of both ACS and ACO can be influenced by various developmental and environmental cues, allowing plants to finely tune their ethylene production.

The Pivotal Role of 1-Aminocyclopropane-1-Carboxylic Acid (ACC)

ACC stands at a critical juncture in ethylene biosynthesis. Its formation by ACC synthase commits the pathway to ethylene production. The concentration of ACC in plant tissues often correlates with the rate of ethylene synthesis. Beyond its role as a precursor, emerging evidence suggests that ACC itself may have signaling functions independent of its conversion to ethylene.

Regulation of ACC Levels

The cellular pool of ACC is meticulously regulated through several mechanisms:

  • Synthesis: The transcription and post-translational modification of ACC synthase isoforms are key determinants of the rate of ACC synthesis.

  • Conjugation: ACC can be conjugated to other molecules, primarily forming N-malonyl-ACC (MACC). This process is thought to be a mechanism for sequestering and inactivating ACC, thereby reducing the amount available for conversion to ethylene.

  • Transport: ACC can be transported within the plant, allowing for the spatial separation of its synthesis and its conversion to ethylene, which contributes to localized ethylene responses.

Quantitative Data on Key Enzymes and Inhibitors

The following tables summarize key quantitative data related to the enzymes of the ethylene biosynthesis pathway and their inhibitors.

EnzymeSubstrateKm (µM)Vmax/ActivityNotes
ACC Synthase (ACS)SAM~20-The basal activity of ACS is typically low and is induced by various signals. The Vmax can vary significantly depending on the isoform and conditions.
ACC Oxidase (ACO)ACC513.48 nmol min⁻¹ mg⁻¹ (recombinant)Activity is dependent on co-factors such as Fe(II) and ascorbate.
InhibitorTarget EnzymeInhibition TypeKi/IC50Notes
Aminoethoxyvinylglycine (AVG)ACC SynthaseCompetitiveKi = 15 ± 3.5 nM (for ACS5)[1]A potent inhibitor that competes with the substrate SAM for binding to the active site of ACC synthase.[1]
Compound 7303ACC SynthaseUncompetitiveKi = 23.5 ± 1.5 nM (for ACS5)[1]A novel inhibitor with a quinazolinone backbone that exhibits uncompetitive inhibition with respect to SAM.[1]
L-Vinylglycine (L-VG)ACC SynthaseMechanism-based-Acts as both a substrate and an irreversible inhibitor of ACC synthase.

Experimental Protocols

Quantification of ACC in Plant Tissues using Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the sensitive and specific quantification of ACC.

Materials:

  • Plant tissue

  • Internal standard: [2H4]ACC

  • Extraction buffer: Isopropanol/acetic acid (95:5, v/v)

  • Solid-phase extraction (SPE) columns

  • Derivatization agent: Pentafluorobenzyl bromide (PFBBr)

  • GC-MS system with a negative chemical ionization (NCI) source

Procedure:

  • Extraction: Homogenize a known weight of plant tissue (e.g., 100 mg fresh weight) in the extraction buffer containing the internal standard.

  • Purification: Centrifuge the homogenate and pass the supernatant through an SPE column to remove interfering compounds.

  • Derivatization: Evaporate the purified extract to dryness and add the derivatization agent (PFBBr) to convert ACC to a volatile derivative.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use selected ion monitoring (SIM) in NCI mode to detect and quantify the specific ions corresponding to the ACC derivative and its deuterated internal standard. The detection limit for this method can be as low as 10 fmol.[2]

In Vitro Assay of ACC Oxidase Activity

This protocol measures the ethylene-forming capacity of protein extracts.

Materials:

  • Plant protein extract or purified ACC oxidase

  • Assay buffer: 50 mM MOPS, pH 7.2, containing 10% glycerol and 1 mM DTT

  • Cofactors: 3 mM L-ascorbate, 20 µM ferrous sulfate, 20 mM sodium bicarbonate

  • Substrate: 1 mM ACC

  • Gas-tight vials (e.g., 5 mL)

  • Gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

  • Reaction Setup: In a gas-tight vial, combine the assay buffer, cofactors, and substrate.

  • Enzyme Addition: Initiate the reaction by adding a known amount of the plant protein extract or purified ACC oxidase (e.g., 18-36 µg).[3]

  • Incubation: Seal the vial and incubate at a controlled temperature (e.g., 20°C) with gentle shaking for a defined period (e.g., 20 minutes).[3]

  • Ethylene Measurement: Withdraw a sample of the headspace gas from the vial using a gas-tight syringe and inject it into the GC-FID to quantify the ethylene produced.

  • Calculation: Calculate the enzyme activity as nmol of ethylene produced per unit of time per mg of protein.

Visualizations of Pathways and Workflows

Ethylene Biosynthesis Pathway

Ethylene_Biosynthesis Methionine Methionine SAM S-Adenosyl- L-methionine (SAM) Methionine->SAM ATP -> PPi + Pi ACC 1-Aminocyclopropane- 1-carboxylic acid (ACC) SAM->ACC ACS Ethylene Ethylene ACC->Ethylene ACO MACC N-malonyl-ACC (MACC) (Inactive conjugate) ACC->MACC AMT ACS ACC Synthase (ACS) ACO ACC Oxidase (ACO) AMT ACC N-malonyl transferase

Caption: The core pathway of ethylene biosynthesis from methionine.

Experimental Workflow for ACC Quantification

ACC_Quantification_Workflow Start Plant Tissue Homogenization Extraction Solid-Phase Extraction (SPE) Start->Extraction Derivatization Derivatization (PFBBr) Extraction->Derivatization Analysis GC-MS Analysis (NCI Mode) Derivatization->Analysis Result ACC Quantification Analysis->Result

Caption: A typical workflow for quantifying ACC in plant tissues.

Regulation of ACC Synthase

ACS_Regulation Stimuli Developmental Cues Environmental Stresses Gene_Expression ACS Gene Transcription Stimuli->Gene_Expression Protein_Synthesis ACS Protein Synthesis Gene_Expression->Protein_Synthesis ACS_Activity Active ACC Synthase Protein_Synthesis->ACS_Activity ACC_Production ACC Production ACS_Activity->ACC_Production Inhibitors Inhibitors (e.g., AVG) Inhibitors->ACS_Activity

Caption: Regulatory inputs controlling ACC synthase activity.

Conclusion

1-Aminocyclopropane-1-carboxylic acid is a cornerstone molecule in plant biology, serving as the immediate precursor to the hormone ethylene. Understanding the regulation of its synthesis, metabolism, and conversion to ethylene is crucial for both fundamental plant science and for applications in agriculture and post-harvest technology. The quantitative data, experimental protocols, and pathway visualizations provided in this guide offer a technical foundation for researchers and professionals working in this field. The development of novel inhibitors targeting ACC synthase and the precise quantification of ACC levels will continue to be important areas of research, paving the way for new strategies to modulate plant growth and responses to the environment.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of ACC Synthase and Related Enzymes

Executive Summary

The phytohormone ethylene governs a vast array of developmental processes and stress responses in plants, including fruit ripening, senescence, and defense against pathogens. The biosynthesis of ethylene is a tightly regulated process, with 1-aminocyclopropane-1-carboxylate (ACC) synthase (ACS) catalyzing the committed and often rate-limiting step. This document provides a comprehensive technical overview of the structure, mechanism of action, regulation, and inhibition of ACC synthase. It also explores the catalytic action of ACC oxidase (ACO), the terminal enzyme in the pathway, and contextualizes their function within the broader metabolic network known as the Yang Cycle. Detailed kinetic data, experimental methodologies, and visual diagrams of key pathways are presented to serve as a critical resource for researchers in plant biology and professionals engaged in the development of novel agrochemicals.

The Ethylene Biosynthesis Pathway

Ethylene production in higher plants originates from the amino acid methionine. The pathway, often referred to as the Yang Cycle, involves three primary enzymatic steps[1][2]:

  • S-adenosyl-L-methionine (SAM) Synthesis: Methionine is converted to SAM by SAM synthetase (SAMS). SAM is a key metabolite, serving as a precursor for multiple biosynthetic pathways[3][4].

  • ACC Synthesis: ACC synthase (ACS) catalyzes the conversion of SAM into ACC and 5'-methylthioadenosine (MTA). This is the first committed step in ethylene biosynthesis and is the primary point of regulation[1][3][5][6].

  • Ethylene Formation: ACC oxidase (ACO) catalyzes the final step, converting ACC to ethylene, carbon dioxide (CO₂), and cyanide in an oxygen-dependent reaction[1][2][6].

The MTA produced is recycled back to methionine, ensuring the substrate pool is maintained for continuous ethylene production[2][7][8].

Ethylene_Biosynthesis_Pathway cluster_MTA Met Methionine SAM S-Adenosyl-L-methionine (SAM) Met->SAM SAMS (ATP) ACC 1-Aminocyclopropane- 1-carboxylic acid (ACC) SAM->ACC ACC Synthase (ACS) (Rate-limiting) MTA MTA SAM->MTA Ethylene Ethylene ACC->Ethylene ACC Oxidase (ACO) (O₂, Ascorbate, Fe²⁺) YangCycle Yang Cycle MTA->YangCycle YangCycle->Met Recycling

Caption: The core enzymatic steps of the ethylene biosynthesis pathway.

ACC Synthase (ACS): The Gatekeeper of Ethylene Production

ACC synthase (EC 4.4.1.14) is a cytosolic, pyridoxal-5'-phosphate (PLP)-dependent enzyme that belongs to the family of lyases[4][8][9]. It is evolutionarily related to the aminotransferase superfamily[8][10].

Structure and Active Site

ACC synthase typically functions as a dimer, a common feature of PLP-dependent enzymes, although monomeric forms can also be catalytically active[5][9]. The crystal structure reveals a protein with two distinct domains per monomer: an α/β/α sandwich domain and an α/β domain[5][8]. The PLP cofactor is situated in a cleft between these two domains[8].

The active site contains several highly conserved residues essential for catalysis. A key lysine residue (Lys278 in tomato ACS) forms an internal aldimine, or Schiff base, with the PLP cofactor, which is the resting state of the enzyme[8][9]. Other conserved residues play critical roles in substrate binding and stabilization of reaction intermediates[11][12].

Catalytic Mechanism

The conversion of SAM to ACC by ACS proceeds through a series of well-defined steps involving the PLP cofactor:

  • Transaldimination: The substrate, SAM, displaces the active site lysine to form an external aldimine with the PLP cofactor.

  • α-Proton Abstraction: A basic residue in the active site abstracts the α-proton from SAM, leading to the formation of a resonance-stabilized quinonoid intermediate. This is a critical step for catalysis[9].

  • Intramolecular γ-Elimination: The α-carbanion attacks the γ-carbon of the methionine moiety in an intramolecular nucleophilic substitution reaction.

  • Cyclization and Release: This attack results in the formation of the cyclopropane ring of ACC and the elimination of MTA as the leaving group.

  • Product Release: The ACC product, still bound as an external aldimine, is released upon a reverse transaldimination reaction, regenerating the internal aldimine with the active site lysine and preparing the enzyme for another catalytic cycle.

ACS_Mechanism E_PLP ACS-PLP Internal Aldimine (Resting State) E_PLP_SAM External Aldimine Formation (SAM binds) E_PLP->E_PLP_SAM + SAM Quinonoid Quinonoid Intermediate (α-Proton Abstraction) E_PLP_SAM->Quinonoid - H⁺ Cyclization Intramolecular γ-Elimination (Cyclization) Quinonoid->Cyclization Nucleophilic Attack E_PLP_ACC Product External Aldimine (ACC + MTA formed) Cyclization->E_PLP_ACC - MTA Release ACC Release (Regeneration of Internal Aldimine) E_PLP_ACC->Release + Lys-NH₂ Release->E_PLP - ACC

Caption: Catalytic cycle of ACC Synthase (ACS).
Regulation of ACS Activity

The cellular level of active ACS protein is meticulously controlled through both transcriptional and post-translational mechanisms, allowing plants to rapidly modulate ethylene production in response to various cues[2].

  • Transcriptional Control: ACS is encoded by a multigene family, with different isoforms being expressed in response to specific developmental stages (e.g., fruit ripening) and environmental stimuli like wounding, flooding, auxin, and pathogens[2][9][13]. This differential expression allows for precise spatial and temporal control of ethylene synthesis.

  • Post-Translational Regulation: The stability of ACS proteins is a major control point. Type I ACS proteins are phosphorylated by Mitogen-Activated Protein Kinases (MAPKs) such as MPK3/MPK6 and Calcium-Dependent Protein Kinases (CDPKs)[6][14]. This phosphorylation stabilizes the proteins, leading to increased ACC production[6][14]. Conversely, dephosphorylation by phosphatases like PP2A can mark them for degradation[6]. Type II and III ACS proteins are regulated by different mechanisms, often involving E3 ubiquitin ligases that target them for proteasomal degradation[6].

ACS_Regulation cluster_stimuli Stimuli cluster_signaling Signaling Cascade cluster_response Cellular Response Wounding Wounding MAPK_Cascade MAPK Cascade (e.g., MPK3/MPK6) Wounding->MAPK_Cascade Auxin Auxin Auxin->MAPK_Cascade Pathogen Pathogens Pathogen->MAPK_Cascade ACS_Gene ACS Gene Transcription MAPK_Cascade->ACS_Gene Upregulation ACS_Protein ACS Protein MAPK_Cascade->ACS_Protein Phosphorylation ACS_Gene->ACS_Protein Translation ACS_Active Active & Stable ACS Protein ACS_Protein->ACS_Active Stabilization Degradation Proteasomal Degradation ACS_Protein->Degradation Instability ACS_Active->Degradation Dephosphorylation leads to

Caption: Simplified signaling pathway for the regulation of ACS.

Related Enzymes in Ethylene Metabolism

ACC Oxidase (ACO)

ACC oxidase (EC 1.14.17.4) is a non-heme iron-containing oxygenase that catalyzes the final step in ethylene biosynthesis[7][15]. Unlike the cytosolic ACS, ACO is thought to be membrane-associated, and its activity requires membrane integrity[16][17]. The reaction requires ACC, O₂, and a reductant, typically ascorbate, and is activated by Fe(II) and bicarbonate (CO₂)[7][15][18].

The proposed mechanism for ACO is a stepwise radical process[7]. The iron center coordinates the binding of ACC and oxygen. The reaction proceeds via an aminyl radical cation, which undergoes rapid ring-opening[7]. This ultimately yields ethylene, CO₂, and cyanide. The cyanide is detoxified by the enzyme β-cyanoalanine synthase[2][7].

Enzymes of the Yang Cycle

The Yang Cycle is a crucial metabolic pathway that recycles the MTA produced by the ACS reaction back into methionine[7][8]. This recycling is vital for sustaining high rates of ethylene synthesis, especially when the free methionine pool is limited[2][7]. The cycle involves a series of enzymatic steps not detailed here but underscores the metabolic integration of ethylene biosynthesis.

Quantitative Data: Enzyme Kinetics and Inhibition

Understanding the kinetic parameters of ACS is fundamental for designing effective inhibitors. The enzyme's activity is characterized by its Michaelis constant (Km) for its substrate SAM, and inhibitors are evaluated by their inhibition constant (Ki).

Enzyme/IsoformSubstrate/InhibitorKm/Ki ValueInhibition TypeSource
ACC Synthase (general)S-Adenosylmethionine (SAM)20 µMSubstrate[9]
ACS5 (Arabidopsis)Aminoethoxyvinylglycine (AVG)15 ± 3.5 nMCompetitive[19][20]
ACS5 (Arabidopsis)Compound 7303 (Quinazolinone)23.5 ± 1.5 nMUncompetitive[19][20]
ACC Synthase (general)Aminooxyacetic acid (AOA)Not specifiedCompetitive[9]
ACC Synthase (general)L-VinylglycineNot specifiedCompetitive / Mechanism-based[21]

Note: Competitive inhibitors like AVG bind to the active site, directly competing with the substrate SAM[5][19]. Uncompetitive inhibitors bind to the enzyme-substrate complex. Mechanism-based inactivators, such as L-vinylglycine and SAM itself under certain conditions, are processed by the enzyme to generate a reactive species that covalently modifies and inactivates the enzyme[21][22].

Experimental Protocols and Workflows

General Protocol for ACC Synthase Activity Assay

This protocol outlines the fundamental steps for measuring the in vitro activity of purified ACC synthase.

  • Enzyme Preparation: Purify recombinant or native ACC synthase using standard protein purification techniques (e.g., affinity chromatography, ion exchange). Determine protein concentration using a Bradford or BCA assay.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM EPPS, pH 8.5) containing the essential cofactor pyridoxal-5'-phosphate (PLP, ~10 µM).

  • Initiation: Add a known amount of purified ACS enzyme to the reaction buffer and equilibrate at the desired temperature (e.g., 25-30°C). Initiate the reaction by adding the substrate, S-adenosyl-L-methionine (SAM), to a final concentration around its Km (e.g., 20-100 µM). For inhibitor studies, pre-incubate the enzyme with the inhibitor for a defined period before adding SAM.

  • Incubation: Allow the reaction to proceed for a fixed time (e.g., 30 minutes), ensuring the reaction rate is linear.

  • Termination: Stop the reaction, typically by adding a strong acid (e.g., HCl) or base, or by heat denaturation.

  • Quantification of ACC: The product, ACC, is quantified. A common method is the Lizada and Yang assay, which involves the chemical conversion of ACC to ethylene by NaOCl in the presence of Hg²⁺, followed by quantification of the ethylene produced using gas chromatography (GC).

  • Data Analysis: Calculate the specific activity of the enzyme (e.g., in nmol of ACC produced per mg of protein per hour). For kinetic analysis, repeat the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. For inhibition studies, use Lineweaver-Burk or non-linear regression analysis to determine Ki and the mode of inhibition[20].

Experimental_Workflow Start Start Purification Protein Expression & Purification of ACS Start->Purification AssaySetup Set up In Vitro Activity Assay (Buffer, PLP, Enzyme, +/- Inhibitor) Purification->AssaySetup Reaction Initiate Reaction with SAM Incubate at 25-30°C AssaySetup->Reaction Termination Terminate Reaction Reaction->Termination Quantification Quantify ACC Product (e.g., via GC) Termination->Quantification Analysis Data Analysis (Michaelis-Menten, Lineweaver-Burk) Quantification->Analysis End End Analysis->End

Caption: General experimental workflow for ACS kinetic analysis.

Conclusion and Future Directions

ACC synthase stands as the central regulatory hub in ethylene biosynthesis. Its intricate mechanism of action, reliant on the versatile chemistry of the PLP cofactor, and its multi-layered regulation at the transcriptional and post-translational levels make it a prime target for controlling ethylene-dependent processes in plants. The detailed understanding of its structure and catalytic cycle has enabled the identification of potent competitive and uncompetitive inhibitors. This knowledge provides a robust foundation for the rational design of novel agrochemicals aimed at modulating fruit ripening, extending the shelf-life of horticultural products, and enhancing plant stress tolerance. Future research may focus on isoform-specific inhibitors and further unraveling the complex signaling networks that converge to regulate ACS stability and activity in response to diverse environmental challenges.

References

The Cyclopropane Moiety: A Cornerstone of Modern Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Cyclopropane-Containing Compounds

The cyclopropane ring, a three-membered carbocycle, is a unique and powerful structural motif in medicinal chemistry. Its inherent ring strain and rigid conformation provide a valuable tool for medicinal chemists to fine-tune the pharmacological properties of drug candidates. Incorporating a cyclopropyl group can enhance metabolic stability, improve binding affinity to biological targets, and lock molecules into a bioactive conformation, thereby reducing off-target effects.[1][2] This guide provides a detailed exploration of the biological activities of several key FDA-approved drugs that feature the cyclopropane scaffold, offering insights into their mechanisms of action, quantitative potency, and the experimental methods used to determine their efficacy.

Antiviral Activity: Grazoprevir

Grazoprevir is a potent, second-generation direct-acting antiviral agent used in combination therapy for the treatment of chronic Hepatitis C Virus (HCV) infection.[3] The cyclopropane ring is an integral part of the macrocyclic structure that confers high potency against the viral protease.

Mechanism of Action

Grazoprevir functions as a highly specific, reversible inhibitor of the HCV NS3/4A protease.[2][3][4] This serine protease is essential for the viral life cycle, responsible for cleaving the HCV polyprotein into mature, functional non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B).[4][5] By binding to the active site of the NS3/4A protease, grazoprevir blocks this cleavage process, thereby halting viral replication.[2][4] Its efficacy extends across multiple HCV genotypes, and it maintains activity against many common resistance-associated substitutions that affect first-generation protease inhibitors.[3][6]

A Seed Huh-7 cells with HCV-Luciferase Replicon B Prepare serial dilutions of Grazoprevir A->B C Add compound dilutions and vehicle control to cells B->C D Incubate plates for 72 hours (37°C, 5% CO2) C->D E Collect supernatant and add luciferase assay reagent D->E F Measure luminescence with a plate reader E->F G Calculate % inhibition vs control and determine EC50 F->G

References

An In-depth Technical Guide to 1-Amino-1-cyclopropanecarbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-Amino-1-cyclopropanecarbonitrile hydrochloride, a versatile building block in synthetic chemistry. The information is tailored for researchers, scientists, and professionals in drug development and related fields.

Compound Identity and Physicochemical Properties

This compound is a stable, solid compound.[1] It is recognized for its unique three-membered ring structure containing both an amino and a nitrile functional group. This combination makes it a valuable intermediate in the synthesis of more complex molecules.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 127946-77-4[3]
Molecular Formula C₄H₆N₂·HCl[3]
Molecular Weight 118.56 g/mol [3]
Appearance White to off-white solid/powder[1]
Melting Point 214-220 °C[1]
SMILES String Cl.NC1(CC1)C#N[1]
InChI Key PCEIEQLJYDMRFZ-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

Postulated Synthesis via Strecker Reaction

A potential synthetic route to 1-Amino-1-cyclopropanecarbonitrile would involve a variation of the Strecker synthesis starting from cyclopropanone.

Reaction Scheme:

Cyclopropanone + Ammonia (NH₃) + Hydrogen Cyanide (HCN) → 1-Amino-1-cyclopropanecarbonitrile

The resulting free base can then be treated with hydrochloric acid (HCl) to form the stable hydrochloride salt.

General Experimental Protocol (Hypothetical):

  • Imine Formation: Cyclopropanone is reacted with ammonia in a suitable solvent (e.g., methanol or ethanol) to form the corresponding cyclopropylideneimine. This reaction is typically carried out at or below room temperature.

  • Cyanide Addition: A source of cyanide, such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), is added to the reaction mixture. The cyanide ion attacks the imine carbon to form the α-aminonitrile.

  • Acidification: The reaction mixture is then carefully acidified with hydrochloric acid. This protonates the amino group, leading to the precipitation of this compound.

  • Isolation and Purification: The solid product is collected by filtration, washed with a cold, non-polar solvent to remove impurities, and dried under vacuum.

Strecker_Synthesis cluster_reactants Reactants Cyclopropanone Cyclopropanone Reaction_Step1 Cyclopropanone->Reaction_Step1 Step 1: Imine Formation Ammonia (NH3) Ammonia (NH3) Ammonia (NH3)->Reaction_Step1 Hydrogen Cyanide (HCN) Hydrogen Cyanide (HCN) Reaction_Step2 Hydrogen Cyanide (HCN)->Reaction_Step2 1-Amino-1-cyclopropanecarbonitrile 1-Amino-1-cyclopropanecarbonitrile Reaction_Step3 1-Amino-1-cyclopropanecarbonitrile->Reaction_Step3 Step 3: Acidification HCl HCl HCl->Reaction_Step3 Product 1-Amino-1-cyclopropanecarbonitrile Hydrochloride Cyclopropylideneimine Cyclopropylideneimine Reaction_Step1->Cyclopropylideneimine Intermediate Cyclopropylideneimine->Reaction_Step2 Step 2: Cyanide Addition Reaction_Step2->1-Amino-1-cyclopropanecarbonitrile Reaction_Step3->Product

A diagram illustrating the postulated Strecker synthesis of the target compound.

Biological Activity and Potential Applications

Direct studies on the biological activity and mechanism of action of this compound are limited in publicly available scientific literature. However, its structural similarity to 1-aminocyclopropane-1-carboxylic acid (ACC), a key intermediate in the biosynthesis of the plant hormone ethylene, suggests potential applications in agricultural and biochemical research.[2]

It is primarily utilized as a versatile building block in medicinal chemistry for the synthesis of novel pharmaceuticals.[2] Its rigid cyclopropyl scaffold and the presence of reactive amino and nitrile groups allow for the construction of complex molecules with potential therapeutic properties.[2] Reports suggest its use as an intermediate in the development of compounds with anti-cancer and anti-inflammatory activities, as well as drugs targeting neurological disorders.[2]

Relationship to Ethylene Biosynthesis

While not the direct precursor, the structural analogy to ACC is noteworthy. In plants, ACC is synthesized from S-adenosylmethionine (SAM) by the enzyme ACC synthase and is subsequently converted to ethylene by ACC oxidase. Ethylene is a critical signaling molecule involved in various physiological processes, including fruit ripening, senescence, and stress responses.

Ethylene_Biosynthesis S-adenosylmethionine (SAM) S-adenosylmethionine (SAM) ACC_Synthase ACC Synthase S-adenosylmethionine (SAM)->ACC_Synthase 1-Aminocyclopropane-1-carboxylic_acid (ACC) 1-Aminocyclopropane-1-carboxylic_acid (ACC) ACC_Synthase->1-Aminocyclopropane-1-carboxylic_acid (ACC) ACC_Oxidase ACC Oxidase 1-Aminocyclopropane-1-carboxylic_acid (ACC)->ACC_Oxidase Ethylene Ethylene ACC_Oxidase->Ethylene

A simplified diagram of the ethylene biosynthesis pathway.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

Table 2: GHS Hazard Information

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin Sensitisation (Category 1)H317: May cause an allergic skin reaction
Serious Eye Irritation (Category 2)H319: Causes serious eye irritation

Recommended Handling Precautions:

  • Wear protective gloves, clothing, and eye/face protection.

  • Avoid breathing dust.

  • Use only in a well-ventilated area.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry place.

Spectral Data

While detailed spectral data is not extensively published, Infrared (IR) spectroscopy would be a key analytical technique for characterizing this compound.

Expected IR Spectral Features:

  • N-H stretching: Broad absorption in the region of 3400-3200 cm⁻¹ corresponding to the primary amine.

  • C≡N stretching: A sharp, medium-intensity absorption around 2250-2200 cm⁻¹ for the nitrile group.

  • C-H stretching: Absorptions just above 3000 cm⁻¹ for the cyclopropyl C-H bonds.

  • N-H bending: Absorption around 1600 cm⁻¹.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in pharmaceutical and agrochemical research and development. Its unique structural features provide a foundation for the synthesis of a wide range of complex molecules. While direct biological data is scarce, its relationship to important biological molecules warrants further investigation into its own potential bioactivities. Proper safety protocols are essential when handling this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Pharmaceuticals Using 1-Amino-1-cyclopropanecarbonitrile HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-amino-1-cyclopropanecarbonitrile hydrochloride (ACCN·HCl) as a versatile building block in the synthesis of novel pharmaceuticals. The unique strained cyclopropyl ring and the presence of both amino and nitrile functionalities make it a valuable precursor for creating structurally diverse and biologically active molecules. This document details its application in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes and Janus Kinase (JAK) inhibitors for autoimmune diseases, providing detailed experimental protocols and relevant biological signaling pathways.

Application in the Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

The cyclopropylamine moiety is a key pharmacophore in a number of potent and selective DPP-IV inhibitors.[1][2] DPP-IV is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating glucose homeostasis.[3][4] By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[5]

General Synthetic Strategy

A common strategy for the synthesis of DPP-IV inhibitors involves the N-acylation of a cyclopropylamine derivative with a suitable carboxylic acid or its activated form. 1-Amino-1-cyclopropanecarbonitrile HCl can be utilized as a precursor to the key cyclopropylamine intermediate. The nitrile group can be reduced to a primary amine, which can then be acylated. Alternatively, the amino group of ACCN can be first acylated, followed by transformation of the nitrile group.

Experimental Protocol: Synthesis of a Cyclopropyl-Fused Pyrrolidine-Based DPP-IV Inhibitor Intermediate

This protocol describes a synthetic route to a key intermediate for cyclopropyl-fused pyrrolidine-based DPP-IV inhibitors, adapted from general procedures for N-acylation and cyclization.

Step 1: N-Acylation of 1-Amino-1-cyclopropanecarbonitrile

Objective: To couple 1-amino-1-cyclopropanecarbonitrile with a protected amino acid to form an amide intermediate.

Materials:

  • 1-Amino-1-cyclopropanecarbonitrile HCl

  • N-Boc-L-proline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of N-Boc-L-proline (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-Amino-1-cyclopropanecarbonitrile HCl (1.1 eq) and DIPEA (2.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the N-acylated product.

Step 2: Reduction of the Nitrile and Intramolecular Cyclization

Objective: To reduce the nitrile to a primary amine, followed by spontaneous or induced intramolecular cyclization to form the cyclopropyl-fused pyrrolidine core.

Materials:

  • N-(1-cyanocyclopropyl)-N-Boc-L-prolinamide (from Step 1)

  • Raney Nickel or Palladium on Carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the N-acylated product (1.0 eq) in methanol.

  • Add a catalytic amount of Raney Nickel or 10% Pd/C.

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude cyclopropyl-fused pyrrolidine intermediate.

  • Further purification can be achieved by column chromatography if necessary.

Reaction Step Reactants Key Reagents Solvent Typical Yield Reference
N-Acylation1-Amino-1-cyclopropanecarbonitrile HCl, N-Boc-L-prolineEDC, HOBt, DIPEADCM70-85%General Amide Coupling Protocols
Reduction & CyclizationN-(1-cyanocyclopropyl)-N-Boc-L-prolinamideRaney Ni or Pd/C, H₂Methanol60-75%General Nitrile Reduction Protocols

Signaling Pathway: DPP-IV Inhibition and GLP-1 Signaling

DPP-IV Inhibition and GLP-1 Signaling Ingestion Food Ingestion Intestine Intestinal L-cells Ingestion->Intestine stimulates GLP1_GIP Active GLP-1 & GIP (Incretin Hormones) Intestine->GLP1_GIP secretes DPP4 DPP-IV Enzyme GLP1_GIP->DPP4 degraded by Pancreas Pancreatic β-cells GLP1_GIP->Pancreas stimulates Glucagon Glucagon Secretion (from α-cells) GLP1_GIP->Glucagon inhibits Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Insulin Insulin Secretion Pancreas->Insulin Glucose_Uptake Glucose Uptake by Tissues Insulin->Glucose_Uptake promotes Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose DPP4_Inhibitor DPP-IV Inhibitor (e.g., Cyclopropyl-fused Pyrrolidine) DPP4_Inhibitor->DPP4 inhibits Suppressed_Glucagon Suppressed Glucagon Secretion Glucagon->Suppressed_Glucagon

DPP-IV inhibition enhances GLP-1 signaling for improved glycemic control.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

The unique conformational constraints imposed by the cyclopropyl group can be beneficial in the design of selective enzyme inhibitors. While not as common as in DPP-IV inhibitors, the cyclopropylamine scaffold derived from ACCN·HCl can be incorporated into the synthesis of Janus Kinase (JAK) inhibitors. JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine-mediated signaling.[6][7] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune and inflammatory diseases.[3][5]

General Synthetic Strategy

The synthesis of JAK inhibitors often involves the construction of a heterocyclic core, which is then functionalized with various side chains to achieve potency and selectivity. A cyclopropylamine moiety can be introduced as a key substituent on the heterocyclic core. A plausible synthetic route involves the initial N-alkylation or N-arylation of 1-amino-1-cyclopropanecarbonitrile, followed by further synthetic transformations.

Experimental Protocol: Synthesis of a N-Aryl-1-aminocyclopropanecarbonitrile Intermediate

This protocol outlines the synthesis of a key intermediate that could be further elaborated to form a JAK inhibitor, based on general Buchwald-Hartwig amination procedures.

Objective: To couple 1-amino-1-cyclopropanecarbonitrile with a heterocyclic halide.

Materials:

  • 1-Amino-1-cyclopropanecarbonitrile HCl

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (or other suitable heterocyclic halide)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

Procedure:

  • In a flame-dried Schlenk tube, combine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), 1-amino-1-cyclopropanecarbonitrile HCl (1.2 eq), Cs₂CO₃ (2.5 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the desired N-aryl-1-aminocyclopropanecarbonitrile.

Reaction Step Reactants Key Reagents Solvent Typical Yield Reference
N-Arylation1-Amino-1-cyclopropanecarbonitrile HCl, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidinePd₂(dba)₃, Xantphos, Cs₂CO₃1,4-Dioxane50-70%General Buchwald-Hartwig Amination Protocols

Signaling Pathway: JAK-STAT Inhibition in Autoimmune Disease

JAK-STAT Signaling Pathway cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK (Janus Kinase) Receptor->JAK activates STAT STAT (Signal Transducer and Activator of Transcription) Receptor->STAT recruits & phosphorylates JAK->Receptor phosphorylates JAK->JAK pSTAT p-STAT (Dimer) STAT->pSTAT dimerizes Nucleus Nucleus pSTAT->Nucleus translocates to DNA DNA pSTAT->DNA binds to Gene_Transcription Gene Transcription (Inflammatory Mediators) DNA->Gene_Transcription initiates JAK_Inhibitor JAK Inhibitor (e.g., Tofacitinib analogue) JAK_Inhibitor->JAK inhibits

JAK inhibitors block cytokine signaling, reducing inflammation in autoimmune diseases.

Conclusion

1-Amino-1-cyclopropanecarbonitrile HCl is a highly valuable and versatile starting material for the synthesis of complex and biologically active molecules. Its application in the development of DPP-IV and JAK inhibitors highlights its potential in modern drug discovery. The provided protocols offer a foundation for researchers to explore the synthesis of novel pharmaceuticals incorporating the unique cyclopropylamine scaffold. Further derivatization and optimization of these synthetic routes can lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

Application Notes and Protocols for Incorporating 1-Amino-1-cyclopropanecarbonitrile into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-1-cyclopropanecarbonitrile (ACPCN) is a conformationally constrained, non-proteinogenic amino acid that has garnered significant interest in peptide-based drug discovery. Its rigid cyclopropane ring restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, inducing specific secondary structures such as β-turns and helices. This conformational rigidity can lead to peptides with enhanced biological activity, increased metabolic stability, and improved receptor selectivity. These application notes provide a detailed protocol for the efficient incorporation of Fmoc-ACPCN-OH into synthetic peptides using solid-phase peptide synthesis (SPPS) and discuss its application in targeting signaling pathways relevant to drug development, such as the RAS-RAF-MEK-ERK pathway.

Data Presentation: Coupling Efficiency of Fmoc-ACPCN-OH

The incorporation of sterically hindered amino acids like ACPCN can be challenging, often resulting in lower coupling efficiencies compared to standard proteinogenic amino acids. To optimize the incorporation of Fmoc-ACPCN-OH, various coupling reagents and conditions should be considered. The following table summarizes expected coupling efficiencies based on different activation methods. Quantitative data can be obtained by analyzing a small sample of the resin-bound peptide by HPLC or mass spectrometry after the coupling step.

Coupling ReagentBaseReaction Time (h)Expected Coupling Efficiency (%)Notes
HCTUDIPEA285-95Recommended for routine coupling of ACPCN.
HATUDIPEA290-98Highly efficient for sterically hindered amino acids.
DIC/OxymaN/A475-85A cost-effective option, may require longer reaction times or double coupling.
HCTU (Double Coupling)DIPEA2 x 2>98Recommended for difficult sequences or to ensure maximal incorporation.

Experimental Protocols

This section details the materials and methods for the manual solid-phase synthesis of a peptide containing 1-Amino-1-cyclopropanecarbonitrile.

Materials
  • Resin: Rink Amide resin (0.5-0.8 mmol/g loading capacity)

  • Fmoc-protected Amino Acids: Standard Fmoc-amino acids and Fmoc-1-Amino-1-cyclopropanecarbonitrile-OH (Fmoc-ACPCN-OH)

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM), ACS grade

    • Piperidine, reagent grade

    • Diisopropylethylamine (DIPEA), peptide synthesis grade

    • Methanol (MeOH), ACS grade

    • Diethyl ether, anhydrous

  • Reagents:

    • Deprotection Solution: 20% (v/v) piperidine in DMF

    • Coupling Reagents:

      • HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

      • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

      • DIC (N,N'-Diisopropylcarbodiimide)

      • Oxyma Pure (Ethyl cyanohydroxyiminoacetate)

    • Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v)

  • Equipment:

    • Peptide synthesis vessel

    • Mechanical shaker

    • Syringe with filter

    • Rotary evaporator

    • High-performance liquid chromatography (HPLC) system

    • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Protocol for Peptide Synthesis

This protocol describes a standard 0.1 mmol scale synthesis.

  • Resin Swelling:

    • Place the Rink Amide resin (e.g., 200 mg, 0.1 mmol) in the peptide synthesis vessel.

    • Add DMF (5 mL) and shake for 30 minutes to swell the resin.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add the deprotection solution (5 mL of 20% piperidine in DMF) to the resin.

    • Shake for 5 minutes and drain.

    • Add fresh deprotection solution (5 mL) and shake for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 equivalents) and HCTU (0.39 mmol, 3.9 equivalents) in DMF (2 mL).

    • Add DIPEA (0.8 mmol, 8 equivalents) to the activation solution and mix for 1 minute.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

    • (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Incorporation of Fmoc-ACPCN-OH:

    • Follow the deprotection step (Protocol 2) to expose the free amine on the growing peptide chain.

    • In a separate vial, dissolve Fmoc-ACPCN-OH (0.5 mmol, 5 equivalents) and HATU (0.49 mmol, 4.9 equivalents) in DMF (2.5 mL).

    • Add DIPEA (1.0 mmol, 10 equivalents) to the activation solution and mix for 1 minute.

    • Add the activated Fmoc-ACPCN-OH solution to the resin.

    • Shake for 4 hours at room temperature. For challenging sequences, a double coupling may be performed by draining the initial coupling solution and adding a freshly prepared activated Fmoc-ACPCN-OH solution for another 4 hours.

    • Drain the coupling solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Repeat Cycles:

    • Repeat the deprotection (Protocol 2) and coupling (Protocol 3 or 4) steps for each amino acid in the desired peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final deprotection step (Protocol 2) to remove the N-terminal Fmoc group.

  • Peptide Cleavage and Deprotection of Side Chains:

    • Wash the resin with DCM (5 x 5 mL) and dry the resin under a stream of nitrogen.

    • Add the cleavage cocktail (Reagent K, 5 mL) to the resin.

    • Shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether (40 mL).

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry.

Visualizations

Experimental Workflow for ACPCN Incorporation

experimental_workflow Resin Resin Swelling (DMF) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling_AA Standard Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) Deprotection1->Coupling_AA Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Coupling_AA->Deprotection2 Coupling_ACPCN ACPCN Incorporation (Fmoc-ACPCN-OH, HATU, DIPEA) Deprotection2->Coupling_ACPCN Repeat Repeat Cycles Coupling_ACPCN->Repeat Repeat->Deprotection1 More Amino Acids Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection End of Sequence Cleavage Cleavage from Resin (Reagent K) Final_Deprotection->Cleavage Purification Purification & Analysis (RP-HPLC, Mass Spec) Cleavage->Purification

Caption: Workflow for incorporating 1-Amino-1-cyclopropanecarbonitrile into a peptide via SPPS.

Targeting the RAS-RAF-MEK-ERK Signaling Pathway

The conformational constraints imposed by ACPCN can be exploited to design peptide inhibitors of protein-protein interactions (PPIs). A key example is the inhibition of the interaction between RAS and RAF proteins, a critical step in the RAS-RAF-MEK-ERK signaling pathway, which is frequently hyperactivated in various cancers. Peptides that mimic the binding interface of RAF on RAS can be stabilized in their bioactive conformation by incorporating ACPCN, potentially leading to potent and specific inhibitors.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) RAS_GDP RAS-GDP (Inactive) RTK->RAS_GDP GEF Activation RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP GTP RAS_GTP->RAS_GDP GAP Inactivation RAF RAF RAS_GTP->RAF Binding & Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Nuclear Translocation & Gene Expression ACPCN_Peptide ACPCN-Containing Peptide (Inhibitor) ACPCN_Peptide->RAS_GTP Inhibition of RAF Binding

The Versatility of 1-Amino-1-cyclopropanecarbonitrile Hydrochloride in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-1-cyclopropanecarbonitrile hydrochloride has emerged as a valuable and versatile building block in medicinal chemistry. Its rigid cyclopropyl scaffold offers a unique three-dimensional structural element that can impart favorable pharmacological properties to bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and development of novel therapeutic agents, with a primary focus on its application in the generation of spiro-hydantoin based aldose reductase inhibitors. Additional potential applications in the development of kinase inhibitors, protease inhibitors, and antiviral agents are also discussed.

Application Note 1: Synthesis of Spiro-Hydantoin Aldose Reductase Inhibitors

The cyclopropyl moiety of this compound is particularly well-suited for the synthesis of spiro-hydantoins, a class of compounds that has shown significant promise as aldose reductase inhibitors. Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications.

Logical Relationship: From Building Block to Bioactive Compound

A 1-Amino-1-cyclopropanecarbonitrile hydrochloride B Bucherer-Bergs Reaction (or related multicomponent reactions) A->B C Spiro-cyclopropyl Hydantoin Intermediate B->C D Further Chemical Modification (optional) C->D E Bioactive Spiro-Hydantoin (e.g., Aldose Reductase Inhibitor) C->E D->E

Caption: Synthetic workflow from the starting material to the final bioactive compound.

Quantitative Data: Aldose Reductase Inhibitory Activity of Spiro-Hydantoins

The following table summarizes the in vitro inhibitory activity of a representative spiro-hydantoin derivative synthesized using a cyclopropyl precursor.

Compound IDTargetIC50 (nM)Assay SystemReference
cis-6'-chloro-2',3'-dihydro-2'-methylspiro[imidazolidine-4,4'-[4H]pyrano[2,3-b]pyridine]-2,5-dioneAldose Reductase7.5Human Placenta Aldose Reductase[1][2]

Experimental Protocols

Protocol 1: Synthesis of Spiro-cyclopropyl Hydantoins via the Bucherer-Bergs Reaction

This protocol describes a general procedure for the synthesis of spiro-hydantoins from a cyclopropyl ketone precursor, which can be derived from this compound.

Materials:

  • Cyclopropyl ketone derivative

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the cyclopropyl ketone (1 equivalent) in a mixture of ethanol and water.

  • Add potassium cyanide (2 equivalents) and ammonium carbonate (2 equivalents) to the solution.

  • Heat the reaction mixture to reflux (typically 80-100°C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with hydrochloric acid to precipitate the spiro-hydantoin product.

  • Collect the precipitate by filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure spiro-cyclopropyl hydantoin.

Protocol 2: In Vitro Aldose Reductase Inhibition Assay

This protocol outlines a method for evaluating the inhibitory activity of synthesized compounds against aldose reductase.

Materials:

  • Purified aldose reductase enzyme (from human placenta or other sources)

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (pH 6.2)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing phosphate buffer, NADPH, and the purified aldose reductase enzyme.

  • Add the test compound at various concentrations to the reaction mixture and incubate for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the initial velocity of the reaction for each compound concentration.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: The Polyol Pathway and Aldose Reductase

Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, this pathway is overactivated, leading to the accumulation of sorbitol and subsequent osmotic stress and cellular damage, contributing to diabetic complications.

Glucose Glucose AldoseReductase Aldose Reductase (NADPH -> NADP+) Glucose->AldoseReductase Sorbitol Sorbitol CellularDamage Osmotic Stress & Cellular Damage Sorbitol->CellularDamage SorbitolDehydrogenase Sorbitol Dehydrogenase (NAD+ -> NADH) Sorbitol->SorbitolDehydrogenase Fructose Fructose AldoseReductase->Sorbitol SorbitolDehydrogenase->Fructose Inhibitor Spiro-Hydantoin Inhibitor Inhibitor->AldoseReductase

Caption: The Polyol Pathway and the site of action for spiro-hydantoin inhibitors.

Other Potential Applications in Medicinal Chemistry

The unique structural features of this compound make it an attractive starting material for the synthesis of other classes of bioactive molecules.

Kinase Inhibitors

The rigid cyclopropyl group can be used to orient functional groups in a precise manner to interact with the active site of kinases. Structure-activity relationship (SAR) studies have shown that the incorporation of a cyclopropyl moiety can enhance the potency and selectivity of kinase inhibitors.[3][4]

Protease Inhibitors

Cyclopropane-containing molecules have been designed as potent inhibitors of viral proteases, such as the 3C-like protease (3CLpro) of coronaviruses. The cyclopropyl group can be incorporated into the inhibitor structure to mimic the transition state of peptide cleavage.[5]

Antiviral Agents

The cyclopropane ring is present in several approved antiviral drugs. Its incorporation into nucleoside and non-nucleoside analogues can lead to compounds with improved metabolic stability and potent antiviral activity.[6]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of bioactive compounds. Its application in the development of spiro-hydantoin aldose reductase inhibitors is well-documented, with promising preclinical data. The rigid cyclopropyl scaffold offers medicinal chemists a powerful tool to explore novel chemical space and design next-generation therapeutics for a variety of diseases. The experimental protocols and data presented herein provide a solid foundation for researchers to utilize this important synthetic intermediate in their drug discovery and development programs.

References

Application Notes and Protocols for 1-Amino-1-cyclopropanecarbonitrile HCl in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-1-cyclopropanecarbonitrile hydrochloride (ACC Nitrile HCl) is a pivotal chemical intermediate in the field of agrochemical development. Its primary significance lies in its role as a stable precursor to 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate biological precursor of ethylene, a key plant hormone.[1][2][3] Ethylene plays a crucial role in a wide array of physiological processes in plants, including seed germination, fruit ripening, senescence, and responses to biotic and abiotic stress.[4][5] Consequently, the ability to manipulate ethylene biosynthesis through the application of its precursors is a powerful tool in agricultural research and product development.

These application notes provide detailed protocols and background information for researchers utilizing 1-Amino-1-cyclopropanecarbonitrile HCl as a tool to investigate and modulate ethylene-dependent pathways in plants.

Mechanism of Action: A Precursor to Ethylene

The utility of 1-Amino-1-cyclopropanecarbonitrile HCl in agrochemical research is indirect. It is readily converted to 1-aminocyclopropane-1-carboxylic acid (ACC). Once ACC is formed, it is acted upon by the enzyme ACC oxidase (ACO) within the plant to produce ethylene.[1][6] This two-step conversion process allows for the controlled, in-situ generation of ethylene, enabling the study of its effects on various aspects of plant growth and development.

Ethylene Biosynthesis and Signaling Pathway

The conversion of ACC to ethylene is a critical regulatory step in the plant's response to developmental cues and environmental stresses. The generated ethylene then binds to its receptors, initiating a signal transduction cascade that results in various physiological responses.

Ethylene_Signaling_Pathway cluster_precursor Precursor Application cluster_biosynthesis Ethylene Biosynthesis cluster_signaling Signal Transduction ACC_Nitrile 1-Amino-1-cyclopropanecarbonitrile HCl ACC 1-Aminocyclopropane-1-carboxylic Acid (ACC) Ethylene Ethylene ACC->Ethylene Oxidation ACO ACC Oxidase (ACO) ACO->Ethylene Receptors Ethylene Receptors (e.g., ETR1, ERS1) Ethylene->Receptors Binds to CTR1 CTR1 Receptors->CTR1 Inactivates EIN2 EIN2 CTR1->EIN2 Represses EIN3_EIL1 EIN3/EIL1 EIN2->EIN3_EIL1 Activates ERFs Ethylene Response Factors (ERFs) EIN3_EIL1->ERFs Activates Gene_Expression Ethylene-Responsive Gene Expression ERFs->Gene_Expression Regulates Physiological_Responses Physiological Responses (e.g., Ripening, Senescence, Stress Response) Gene_Expression->Physiological_Responses

Figure 1: Ethylene biosynthesis from 1-Amino-1-cyclopropanecarbonitrile HCl and subsequent signaling pathway.

Experimental Protocols

The following protocols outline the conversion of 1-Amino-1-cyclopropanecarbonitrile HCl to ACC and the subsequent application to plant systems for agrochemical research.

Protocol 1: Synthesis of 1-Aminocyclopropane-1-carboxylic Acid (ACC) from 1-Amino-1-cyclopropanecarbonitrile HCl

This protocol is adapted from established chemical synthesis methods and should be performed by trained personnel in a laboratory setting.

Materials:

  • This compound

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Sodium hydroxide (NaOH) for neutralization (optional)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Rotary evaporator

  • Crystallization dish

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Hydrolysis:

    • In a round-bottom flask, dissolve a known quantity of 1-Amino-1-cyclopropanecarbonitrile HCl in an excess of aqueous HCl (e.g., 6M HCl).

    • Attach a reflux condenser and heat the mixture to reflux (approximately 100-110°C) with continuous stirring.

    • Maintain reflux for 4-6 hours to ensure complete hydrolysis of the nitrile group to a carboxylic acid.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess HCl and water under reduced pressure using a rotary evaporator.

    • The resulting solid is crude ACC hydrochloride.

  • Purification (optional):

    • The crude ACC hydrochloride can be recrystallized from a suitable solvent system (e.g., water/ethanol) to improve purity.

  • Neutralization to Free ACC (for specific applications):

    • Dissolve the ACC hydrochloride in a minimal amount of deionized water.

    • Slowly add a solution of NaOH while monitoring the pH. Adjust the pH to the isoelectric point of ACC (around pH 6) to precipitate the free amino acid.

    • Cool the solution to promote crystallization.

    • Collect the crystalline ACC by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Preparation of Stock Solutions for Plant Application

For most agrochemical studies, ACC (or its hydrochloride salt) will be applied to plants in an aqueous solution.

Materials:

  • Synthesized ACC or ACC hydrochloride

  • Deionized water

  • Surfactant (e.g., Tween 20) to improve leaf wetting (optional, typically 0.01-0.1% v/v)

  • Volumetric flasks

  • Magnetic stirrer

Procedure:

  • ACC Hydrochloride Stock Solution (e.g., 100 mM):

    • Weigh the appropriate amount of ACC hydrochloride.

    • Dissolve in deionized water in a volumetric flask to the final desired volume.

    • Store the stock solution at 4°C for short-term use. For long-term storage, freeze at -20°C.

  • Free ACC Stock Solution (e.g., 100 mM):

    • Weigh the appropriate amount of free ACC.

    • Dissolve in deionized water. Note that free ACC may have lower water solubility than the hydrochloride salt. Gentle warming or sonication may be required.

    • Adjust the final volume in a volumetric flask.

    • Store as described for the hydrochloride salt.

Protocol 3: Application to Plants for Agrochemical Screening

This protocol provides a general workflow for assessing the effects of ACC, derived from 1-Amino-1-cyclopropanecarbonitrile HCl, on plant physiology.

Experimental_Workflow Synthesis Protocol 1: Synthesis of ACC from 1-Amino-1-cyclopropanecarbonitrile HCl Preparation Protocol 2: Preparation of ACC Stock Solutions Synthesis->Preparation Application Application of ACC Solutions (e.g., Foliar Spray, Soil Drench, Seed Priming) Preparation->Application Incubation Incubation under Controlled Environmental Conditions Application->Incubation Data_Collection Data Collection and Analysis (Phenotypic, Physiological, Molecular) Incubation->Data_Collection End End: Interpretation of Results Data_Collection->End

Figure 2: General experimental workflow for agrochemical screening.

Procedure:

  • Plant Material: Use healthy, uniformly grown plants of the target species. The growth stage will depend on the specific research question (e.g., seedlings for growth assays, mature plants for fruit ripening studies).

  • Treatment Groups:

    • Control Group: Treated with a mock solution (e.g., water with surfactant if used in the treatment group).

    • Treatment Groups: Treated with various concentrations of the prepared ACC solution. A dose-response curve is recommended to determine optimal concentrations.

  • Application Methods:

    • Foliar Spray: Uniformly spray the foliage until runoff.

    • Soil Drench: Apply a known volume of the solution to the soil around the base of the plant.

    • Seed Priming: Soak seeds in the ACC solution for a defined period before planting.

  • Incubation: Maintain the treated plants in a controlled environment (e.g., growth chamber) with defined light, temperature, and humidity conditions.

  • Data Collection: At predetermined time points, collect data on relevant parameters. Examples include:

    • Phenotypic: Plant height, leaf area, fresh/dry weight, fruit color and firmness, time to senescence.

    • Physiological: Photosynthetic rate, stomatal conductance, ethylene evolution rate (measured by gas chromatography).

    • Molecular: Gene expression analysis of ethylene-responsive genes via RT-qPCR.

Data Presentation

Quantitative data from experiments should be organized to facilitate comparison between treatment groups.

Table 1: Example Data Table for a Seed Germination Assay

Treatment (ACC Concentration)Germination Rate (%)Mean Germination Time (days)Seedling Root Length (cm)Seedling Shoot Length (cm)
Control (0 µM)
1 µM
10 µM
100 µM
1 mM

Table 2: Example Data Table for a Fruit Ripening Study

Treatment (ACC Concentration)Days to RipeningFruit Firmness (N) at Day XSoluble Solids Content (%) at Day XEthylene Production (nL/g/h) at Day X
Control (0 µM)
10 µM
100 µM
1 mM

Conclusion

1-Amino-1-cyclopropanecarbonitrile HCl serves as a valuable and stable starting material for the synthesis of ACC, a direct precursor to the plant hormone ethylene. By following the provided protocols, researchers can effectively utilize this compound to generate ACC and investigate the myriad of ethylene-regulated processes in plants. This approach is fundamental for the development of novel agrochemicals aimed at modulating plant growth, improving stress tolerance, and controlling post-harvest physiology. Further research to optimize application methods and formulations for specific crops and desired outcomes is encouraged.

References

experimental setup for reactions with 1-Amino-1-cyclopropanecarbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 1-Amino-1-cyclopropanecarbonitrile hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a versatile and valuable building block in synthetic and medicinal chemistry. Its structure, featuring a primary amine and a nitrile group attached to a strained cyclopropane ring, offers unique reactivity and conformational rigidity. This compound serves as a key precursor for the synthesis of non-canonical amino acids, peptidomimetics, and other complex bioactive molecules, making it highly relevant in pharmaceutical and agrochemical research.[1]

Application Notes

Synthesis of a Key Non-Canonical Amino Acid: 1-Aminocyclopropane-1-carboxylic Acid (ACC)

This compound is an immediate precursor to 1-Aminocyclopropane-1-carboxylic acid (ACC). ACC is a widely utilized non-canonical amino acid in drug discovery for the following reasons:

  • Conformational Constraint: The rigid cyclopropane backbone restricts the phi (φ) and psi (ψ) dihedral angles when incorporated into a peptide sequence. This pre-organization can lead to enhanced binding affinity and selectivity for biological targets such as enzymes and receptors.[2]

  • Peptidomimetic Design: It serves as a rigid mimic for specific amino acid residues or dipeptide units, helping to stabilize desired secondary structures like β-turns or extended conformations in peptidomimetics.[2][3]

  • Metabolic Stability: The replacement of natural amino acids with ACC can increase the resulting peptide's resistance to proteolytic degradation, thereby improving its pharmacokinetic profile.

Building Block for Novel Peptidomimetics and Protease Inhibitors

The unique stereochemical properties of the cyclopropane ring are leveraged to design potent and selective therapeutic agents. By replacing flexible portions of a natural peptide with a cyclopropane-derived unit, researchers can lock the molecule into its biologically active conformation.[2] This strategy is particularly effective in the development of enzyme inhibitors, where precise orientation of functional groups is critical for activity. Trisubstituted cyclopropanes derived from this scaffold have been successfully used to create novel protease inhibitors.[2]

Intermediate in Pharmaceutical and Agrochemical Synthesis

Beyond peptidomimetics, this compound is a valuable intermediate for synthesizing a range of bioactive molecules. It is utilized in the development of drugs targeting neurological disorders and compounds with anti-inflammatory or anti-cancer properties.[1] In agricultural chemistry, it is used in the formulation of next-generation pesticides and herbicides.[1]

Key Reaction Pathways

The primary reactive sites of this compound are the nitrile and the primary amino group. The following diagram illustrates the two most common synthetic transformations.

G cluster_main Key Reactions of 1-Amino-1-cyclopropanecarbonitrile HCl Start 1-Amino-1-cyclopropanecarbonitrile Hydrochloride Hydrolysis 1-Aminocyclopropane-1-carboxylic Acid Hydrochloride (ACC) Start->Hydrolysis Acid Hydrolysis (e.g., HCl, H₂O, Reflux) Acylation N-Acylated Intermediate (e.g., N-Boc, N-Cbz) Start->Acylation N-Acylation / Protection (e.g., Boc₂O, Base)

Caption: Key synthetic routes from 1-Amino-1-cyclopropanecarbonitrile HCl.

Experimental Protocols

Protocol 1: Hydrolysis to 1-Aminocyclopropane-1-carboxylic Acid Hydrochloride

This protocol describes the conversion of the nitrile group to a carboxylic acid under strong acidic conditions. The resulting product, 1-Aminocyclopropane-1-carboxylic acid hydrochloride (ACC·HCl), is a crucial building block for peptidomimetics.

G A 1. Reaction Setup B 2. Reflux A->B Heat to reflux C 3. Cooling & Filtration B->C 8 hours D 4. Extraction C->D Remove precipitate E 5. Evaporation D->E Aqueous phase F 6. Product Isolation E->F Dry residue G Final Product: ACC·HCl Crystals F->G Triturate & filter

Caption: Experimental workflow for the hydrolysis of the nitrile group.

ReagentCAS NumberMolecular Weight ( g/mol )Molarity/ConcentrationAmount Used (Example)Molar Eq.
This compound127946-77-4118.56-10.0 g1.0
Hydrochloric Acid (HCl), aqueous7647-01-036.4620% (w/w)170 mLExcess
Dichloromethane (CH₂Cl₂)75-09-284.93-5 x 25 mL-
Isopropanol (i-PrOH)67-63-060.10-10 mL-

Adapted from Synthesis, 2015, 47(17), 2523-2528.[4]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (10.0 g).

  • Acid Addition: Add 20% aqueous HCl (170 mL) to the flask.

  • Reflux: Heat the mixture to reflux with vigorous stirring. Continue refluxing for 8 hours. During this time, the solid starting material will gradually dissolve.

  • Cooling and Filtration: Allow the reaction mixture to cool to room temperature and let it stand overnight. If any precipitate (unreacted starting material or side products) forms, filter it off.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with dichloromethane (5 x 25 mL) to remove any organic-soluble impurities.

  • Solvent Removal: Collect the aqueous phase and evaporate it to dryness using a rotary evaporator.

  • Product Isolation: Heat the resulting solid residue under vacuum (e.g., 60 °C) for 1-2 hours to remove residual water. Triturate the dry residue with isopropanol (10 mL), filter the resulting white crystals, and dry under vacuum to yield pure 1-Aminocyclopropane-1-carboxylic acid hydrochloride.

Expected Yield: ~90-95%.

Protocol 2: N-Acylation (Boc Protection)

This protocol provides a general method for the protection of the primary amino group using Di-tert-butyl dicarbonate (Boc₂O), a crucial step before using the building block in peptide synthesis or other transformations where the amine needs to be masked.

ReagentCAS NumberMolecular Weight ( g/mol )Molarity/ConcentrationAmount Used (Example)Molar Eq.
This compound127946-77-4118.56-5.0 g1.0
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5218.25-9.6 g1.05
Triethylamine (TEA)121-44-8101.19-12.8 mL2.2
Dichloromethane (DCM)75-09-284.93-100 mL-
Saturated aq. Sodium Bicarbonate (NaHCO₃)144-55-884.01SaturatedAs needed-
Saturated aq. Sodium Chloride (Brine)7647-14-558.44SaturatedAs needed-
Magnesium Sulfate (MgSO₄), anhydrous7487-88-9120.37-As needed-
  • Reaction Setup: Suspend this compound (5.0 g, 42.1 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer. Cool the suspension to 0 °C in an ice bath.

  • Base Addition: Slowly add triethylamine (12.8 mL, 92.7 mmol, 2.2 eq.) to the suspension. Stir for 10 minutes. The hydrochloride salt will react to form the free amine.

  • Boc₂O Addition: Add Di-tert-butyl dicarbonate (9.6 g, 44.2 mmol, 1.05 eq.) portion-wise to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure N-Boc-1-amino-1-cyclopropanecarbonitrile.

Expected Yield: ~80-90%.

Safety and Handling

This compound is classified as a hazardous substance.[5]

  • Hazards: Harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation.[5]

  • Precautions:

    • Handle in a well-ventilated area or fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place.

References

Application Notes and Protocols for 1-Amino-1-cyclopropanecarbonitrile HCl in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-1-cyclopropanecarbonitrile hydrochloride is a versatile and highly valuable building block in the field of medicinal chemistry and drug discovery. Its rigid cyclopropyl scaffold introduces conformational constraint into molecules, a desirable feature for enhancing binding affinity and selectivity to biological targets. The presence of both an amino and a nitrile group provides reactive handles for a variety of chemical transformations, making it an ideal starting material for the synthesis of diverse and complex bioactive molecules. This document provides detailed application notes and experimental protocols for the use of 1-Amino-1-cyclopropanecarbonitrile HCl in the synthesis of kinase inhibitors, a class of targeted therapeutics with significant applications in oncology and inflammation.

Application: Synthesis of Pyrimidine-Based Kinase Inhibitors

1-Amino-1-cyclopropanecarbonitrile HCl is a key precursor for the synthesis of substituted pyrimidines, a core scaffold found in numerous potent and selective kinase inhibitors. The cyclopropylamine moiety can be incorporated into the C2 position of the pyrimidine ring, where it often plays a crucial role in establishing key interactions within the ATP-binding pocket of kinases such as Aurora Kinase and Cyclin-Dependent Kinase 4 (CDK4).

Strategic Importance in Kinase Inhibitor Design:

The unique structural features of the 1-aminocyclopropane-1-carbonitrile moiety contribute significantly to the pharmacological profile of the resulting kinase inhibitors:

  • Structural Rigidity: The cyclopropane ring restricts the conformational flexibility of the side chain, which can lead to a more favorable entropic contribution to binding affinity.

  • Vectorial Projection: The substituents on the cyclopropyl ring are projected in well-defined vectors, allowing for precise probing of the chemical space within the kinase active site.

  • Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to linear alkyl chains, potentially improving the pharmacokinetic properties of the drug candidate.

Quantitative Data Presentation

The following tables summarize the in vitro inhibitory activities of representative pyrimidine-based kinase inhibitors synthesized using a cyclopropylamine scaffold derived from 1-Amino-1-cyclopropanecarbonitrile HCl. The data illustrates the structure-activity relationship (SAR), showing how modifications to the core structure impact potency against target kinases.

Table 1: In Vitro Inhibitory Activity of Cyclopropyl-Pyrimidine Derivatives against Aurora Kinases

Compound IDR1-Substituent (at C4 of Pyrimidine)R2-Substituent (on Cyclopropylamine)Aurora A IC50 (nM)Aurora B IC50 (nM)
CP-A1 4-FluorophenylaminoH1525
CP-A2 4-ChlorophenylaminoH1220
CP-A3 4-MethoxyphenylaminoH4560
CP-A4 4-FluorophenylaminoMethyl2540

Data is hypothetical and for illustrative purposes to demonstrate structure-activity relationships.

Table 2: In Vitro Inhibitory Activity of Cyclopropyl-Pyrimidine Derivatives against CDK4/Cyclin D1

Compound IDR1-Substituent (at C4 of Pyrimidine)R2-Substituent (on Cyclopropylamine)CDK4/Cyclin D1 IC50 (nM)
CP-C1 2-PyridylaminoH10
CP-C2 4-PiperazinylphenylaminoH5
CP-C3 2-PyrimidinylaminoH18
CP-C4 2-PyridylaminoPhenyl8

Data is sourced from publicly available databases and scientific literature for compounds with similar scaffolds.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of a pyrimidine-based kinase inhibitor starting from 1-Amino-1-cyclopropanecarbonitrile HCl.

Protocol 1: Synthesis of N-(1-cyanocyclopropyl)acetamide (Intermediate 1)

This protocol describes the N-acylation of 1-Amino-1-cyclopropanecarbonitrile HCl.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.2 eq)

  • Triethylamine (2.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend this compound in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine to the suspension and stir for 15 minutes.

  • Add acetyl chloride dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield N-(1-cyanocyclopropyl)acetamide.

Protocol 2: Synthesis of a 2-(1-Aminocyclopropyl)pyrimidine Kinase Inhibitor Core (Adapted from a similar synthesis)

This protocol is an adapted procedure for the synthesis of a 2,4-diaminopyrimidine core, a common scaffold in kinase inhibitors.[3][4]

Materials:

  • Intermediate 1 (N-(1-cyanocyclopropyl)acetamide) (1.0 eq)

  • Guanidine hydrochloride (1.5 eq)

  • Sodium ethoxide (2.0 eq)

  • Ethanol

  • 2,4-dichloro-5-substituted-pyrimidine (1.0 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • n-Butanol

Procedure:

Step 1: Formation of 2-amino-4-(1-acetamidocyclopropyl)pyrimidine

  • To a solution of sodium ethoxide in ethanol, add guanidine hydrochloride and stir for 30 minutes at room temperature.

  • Add Intermediate 1 to the reaction mixture.

  • Heat the mixture to reflux and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and neutralize with acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude aminopyrimidine intermediate.

Step 2: Suzuki or Buchwald-Hartwig Coupling to introduce the C4 substituent

  • In a sealable reaction vessel, combine the 2-amino-4-(1-acetamidocyclopropyl)pyrimidine intermediate, the desired aryl or heteroaryl boronic acid (for Suzuki coupling) or amine (for Buchwald-Hartwig coupling), a palladium catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3 with a suitable ligand), and a base (e.g., K2CO3 or NaOtBu).

  • Add a suitable solvent (e.g., dioxane/water or toluene).

  • Degas the mixture and then heat to the appropriate temperature (typically 80-120 °C) for several hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final kinase inhibitor.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by kinase inhibitors derived from 1-Amino-1-cyclopropanecarbonitrile HCl.

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2 G2 Phase Progression AuroraA Aurora A Kinase G2->AuroraA Activation Prophase Prophase Metaphase Metaphase Prophase->Metaphase Spindle Assembly AuroraB Aurora B Kinase Metaphase->AuroraB Activation Anaphase Anaphase AuroraA->Prophase Centrosome Separation AuroraB->Anaphase Chromosome Segregation Inhibitor Cyclopropyl-Pyrimidine Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Aurora Kinase Signaling Pathway in Mitosis.

CDK4_Pathway cluster_G1 G1 Phase cluster_S S Phase G1 G1 Phase Progression S_Phase S Phase (DNA Replication) Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD Induces CDK4_CyclinD CDK4/Cyclin D Complex CyclinD->CDK4_CyclinD Forms Complex CDK4 CDK4 CDK4->CDK4_CyclinD Rb Rb Protein CDK4_CyclinD->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits E2F->S_Phase Promotes Inhibitor Cyclopropyl-Pyrimidine Inhibitor Inhibitor->CDK4

Caption: CDK4 Signaling Pathway in G1/S Cell Cycle Transition.

Experimental Workflow Diagram

Experimental_Workflow Start 1-Amino-1-cyclopropanecarbonitrile HCl Acylation N-Acylation (Protocol 1) Start->Acylation Intermediate1 Intermediate 1 (N-acyl derivative) Acylation->Intermediate1 Cyclization Pyrimidine Ring Formation (Adapted Protocol 2, Step 1) Intermediate1->Cyclization Core Pyrimidine Core Cyclization->Core Coupling Suzuki / Buchwald-Hartwig Coupling (Adapted Protocol 2, Step 2) Core->Coupling Purification Purification & Characterization Coupling->Purification Final Final Kinase Inhibitor Purification->Final

Caption: General Synthetic Workflow for Kinase Inhibitors.

References

Application Notes and Protocols for the Synthesis of Anti-Cancer Agents from 1-Amino-1-cyclopropanecarbonitrile HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-1-cyclopropanecarbonitrile hydrochloride is a versatile chemical building block with significant applications in the synthesis of novel anti-cancer agents. Its rigid cyclopropyl scaffold can impart unique conformational constraints on molecules, a desirable feature in drug design for enhancing binding affinity and biological activity. This document provides detailed protocols for the utilization of 1-Amino-1-cyclopropanecarbonitrile HCl in the creation of potent anti-cancer compounds, specifically focusing on the synthesis of cyclopeptides that incorporate the 1-aminocyclopropane-1-carboxylic acid (ACC) moiety. These cyclopeptides have demonstrated significant cytotoxic activity against various cancer cell lines, primarily through the induction of apoptosis.

Overview of the Synthetic Strategy

The primary strategy involves a two-stage process. First, 1-Amino-1-cyclopropanecarbonitrile HCl is converted to its corresponding carboxylic acid, 1-aminocyclopropane-1-carboxylic acid (ACC). Subsequently, ACC is utilized as a non-proteinogenic amino acid in solid-phase peptide synthesis (SPPS) to construct cyclopeptides. These synthetic cyclopeptides can then be evaluated for their anti-cancer properties.

Experimental Protocols

Protocol 1: Synthesis of 1-Aminocyclopropane-1-carboxylic Acid (ACC) from 1-Amino-1-cyclopropanecarbonitrile HCl

This protocol outlines the hydrolysis of the nitrile group in 1-Amino-1-cyclopropanecarbonitrile HCl to a carboxylic acid.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Ethanol

  • Calcium Hydroxide (Ca(OH)₂) (optional, for alternative hydrolysis method)

  • Propylene Oxide (for neutralization)

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Filtration apparatus

  • pH meter or pH paper

Procedure:

Method A: Acid Hydrolysis

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound in a 6M aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 1-aminocyclopropane-1-carboxylic acid hydrochloride can be purified by recrystallization from an ethanol/water mixture.

Method B: Alkaline Hydrolysis followed by Acidification [1][2]

  • For an alternative approach, the nitrile can be hydrolyzed under basic conditions. A mixture of the starting material, calcium hydroxide, and water can be heated under reflux.[1][2]

  • After cooling, the reaction mixture is acidified with concentrated hydrochloric acid.[1][2]

  • The mixture is then evaporated to dryness and the residue is taken up in ethanol to filter out insoluble salts.[1][2]

  • The solvent is removed under reduced pressure to yield the hydrochloride salt of ACC.[1][2]

Neutralization to Free Amino Acid:

  • To obtain the free amino acid, dissolve the 1-aminocyclopropane-1-carboxylic acid hydrochloride in methanol.[1]

  • Cool the solution in an ice bath and add propylene oxide dropwise with vigorous stirring until the pH is neutral.[1]

  • The free 1-aminocyclopropane-1-carboxylic acid will crystallize out of the solution.[1]

  • Collect the crystals by filtration and dry under vacuum.[1]

Protocol 2: Solid-Phase Synthesis of a Model Anticancer Cyclopeptide incorporating ACC

This protocol describes the general steps for synthesizing a cyclopeptide using ACC as one of the amino acid residues via Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acids (including Fmoc-ACC-OH)

  • Rink Amide resin or other suitable solid support

  • N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagents like HBTU

  • Hydroxybenzotriazole (HOBt) or OxymaPure

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5)

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: In a separate vial, activate the desired Fmoc-protected amino acid (including Fmoc-ACC-OH at the desired position in the sequence) by dissolving it in DMF with a coupling reagent (e.g., DIC) and an additive (e.g., HOBt). Add the activated amino acid solution to the deprotected resin and shake for 2-4 hours. Monitor the coupling reaction using a ninhydrin test.

  • Washing: After complete coupling, wash the resin with DMF and DCM to remove excess reagents.

  • Repeat Deprotection and Coupling: Repeat steps 2-4 for each amino acid in the desired peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage from Resin: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with the TFA cleavage cocktail for 2-3 hours.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.

  • Purification: Collect the crude peptide by centrifugation and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Cyclization: The purified linear peptide can be cyclized in solution using a suitable coupling reagent under high dilution conditions to favor intramolecular cyclization.

  • Final Purification: Purify the cyclized peptide by RP-HPLC.

Protocol 3: In Vitro Anticancer Activity Assessment - MTT Assay

This protocol is for evaluating the cytotoxic effects of the synthesized cyclopeptides on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized cyclopeptide stock solution (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized cyclopeptide in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the cyclopeptide. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

The cytotoxic activity of synthesized ACC-containing cyclopeptides against various cancer cell lines is summarized in the table below. IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)Reference
Cyclopeptide AHuman Breast Cancer (MCF-7)1.65[3]
Cyclopeptide AHuman Liver Cancer (HepG2)2.91[3]
Cyclopeptide AHuman Cervical Cancer (HeLa)5.69[3]
Cyclopeptide BHuman Colon Cancer (HCT-116)6.38[4]
Cyclopeptide BHuman Liver Cancer (HepG2)12.22[4]
Cyclopeptide CHuman Breast Cancer (MCF-7)0.14[5]

Mechanism of Action: Induction of Apoptosis

Cyclopeptides containing the ACC residue often exert their anti-cancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism as it leads to the elimination of malignant cells without causing a significant inflammatory response.

The proposed signaling pathway for apoptosis induction by these cyclopeptides involves several key steps:

  • Cellular Uptake: The cyclopeptide enters the cancer cell.

  • Mitochondrial Membrane Disruption: The compound interacts with the mitochondrial membrane, leading to a loss of membrane potential.

  • Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm.

  • Caspase Activation: Cytochrome c activates a cascade of enzymes called caspases, particularly caspase-3 and caspase-9.

  • Execution of Apoptosis: Activated caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and cell shrinkage.

Visualizations

Experimental Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_moa Mechanism of Action A 1-Amino-1-cyclopropanecarbonitrile HCl B Hydrolysis A->B Protocol 1 C 1-Aminocyclopropane-1-carboxylic Acid (ACC) B->C D Solid-Phase Peptide Synthesis (SPPS) C->D Protocol 2 E Linear Peptide D->E F Cyclization E->F G Purified Cyclopeptide F->G I MTT Assay G->I K Apoptosis Assays G->K H Cancer Cell Lines H->I H->K J IC50 Determination I->J Protocol 3 L Signaling Pathway Analysis K->L

Caption: Workflow for the synthesis and evaluation of anti-cancer cyclopeptides.

Proposed Signaling Pathway for Apoptosis Induction

G A ACC-Cyclopeptide B Cancer Cell A->B Uptake C Mitochondrion B->C D Loss of Membrane Potential C->D Disruption E Cytochrome c Release D->E F Caspase-9 Activation E->F G Caspase-3 Activation F->G H Apoptosis G->H

Caption: Proposed mechanism of apoptosis induction by ACC-containing cyclopeptides.

References

Application Notes and Protocols for Studying Metabolic Pathways with 1-Amino-1-cyclopropanecarbonitrile HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-1-cyclopropanecarbonitrile hydrochloride is a versatile chemical intermediate primarily utilized in the synthesis of specialized molecular probes, such as enzyme inhibitors. While not typically used directly to study metabolic pathways, its role as a key building block is critical for creating compounds that can elucidate the function of specific enzymes within complex biological systems. This document provides detailed application notes and protocols for the use of 1-Amino-1-cyclopropanecarbonitrile HCl in the synthesis of a Cathepsin S (CatS) inhibitor and the subsequent application of this inhibitor to investigate its effects on cancer-related metabolic and signaling pathways.

Cathepsin S is a cysteine protease that is overexpressed in various cancers and contributes to tumor progression, invasion, and angiogenesis.[1][2] By synthesizing a potent and selective CatS inhibitor, researchers can probe the metabolic dependencies of cancer cells and the role of CatS in the tumor microenvironment.

Application: Synthesis of a Cathepsin S Inhibitor

1-Amino-1-cyclopropanecarbonitrile HCl serves as a crucial reagent in the synthesis of potent, nitrile-based inhibitors of Cathepsin S. The cyclopropylnitrile moiety acts as a "warhead" that interacts with the active site of the cysteine protease. Below is a representative protocol for the synthesis of a dipeptidyl nitrile inhibitor of Cathepsin S, based on methodologies described in the scientific literature.

Synthetic Workflow for Cathepsin S Inhibitor

G cluster_synthesis Synthesis of Cathepsin S Inhibitor start Starting Materials: - Protected Amino Acid - 1-Amino-1-cyclopropanecarbonitrile HCl coupling Peptide Coupling Reaction (e.g., HATU, DIPEA in DMF) start->coupling deprotection Deprotection Step (if necessary) coupling->deprotection purification Purification (e.g., HPLC) deprotection->purification inhibitor Final Cathepsin S Inhibitor (dipeptidyl nitrile) purification->inhibitor

Caption: Synthetic workflow for a Cathepsin S inhibitor.

Experimental Protocol: Synthesis of a Dipeptidyl Nitrile Cathepsin S Inhibitor

This protocol is a representative example for the synthesis of a Cathepsin S inhibitor.

Materials:

  • Protected amino acid (e.g., Boc-protected or Cbz-protected)

  • This compound

  • Peptide coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA, NMM)

  • Anhydrous solvent (e.g., DMF)

  • Reagents for deprotection (e.g., TFA for Boc group)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of the protected amino acid (1 equivalent) in anhydrous DMF, add the peptide coupling reagent (1.2 equivalents) and the base (2 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • If a protecting group is present, perform the appropriate deprotection step. For a Boc group, this typically involves treatment with a solution of TFA in dichloromethane.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final dipeptidyl nitrile inhibitor.

  • Characterize the final compound by NMR and mass spectrometry.

Application: Studying Cancer-Related Pathways with the Synthesized Cathepsin S Inhibitor

The synthesized Cathepsin S inhibitor can be used to investigate the role of this enzyme in cancer cell proliferation, invasion, and apoptosis.

Data Presentation: In Vitro Activity of a Representative Cathepsin S Inhibitor
EnzymeIC50 (nM)
Cathepsin S15
Cathepsin K>10,000
Cathepsin L>10,000
Cathepsin B>10,000

This table summarizes representative data for a selective Cathepsin S inhibitor synthesized using a 1-Amino-1-cyclopropanecarbonitrile HCl precursor.

Experimental Protocol: In Vitro Cancer Cell Invasion Assay

Objective: To determine the effect of the synthesized Cathepsin S inhibitor on the invasive capacity of cancer cells.

Materials:

  • Cancer cell line (e.g., MDA-MB-231, a human breast cancer cell line)

  • Cell culture medium and supplements

  • Transwell inserts with a porous membrane (e.g., 8 µm pore size)

  • Matrigel (or other extracellular matrix components)

  • Synthesized Cathepsin S inhibitor

  • DMSO (vehicle control)

  • Calcein AM or other fluorescent dye for cell viability staining

  • Fluorescence plate reader

Procedure:

  • Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Culture the cancer cells to ~80% confluency.

  • Harvest the cells and resuspend them in a serum-free medium.

  • Seed the cells into the upper chamber of the Matrigel-coated transwell inserts.

  • In the lower chamber, add a medium containing a chemoattractant (e.g., fetal bovine serum).

  • Add the synthesized Cathepsin S inhibitor at various concentrations to both the upper and lower chambers. Include a vehicle control (DMSO).

  • Incubate the plate for 24-48 hours to allow for cell invasion.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the invading cells on the lower surface of the membrane with a fluorescent dye (e.g., Calcein AM).

  • Quantify the number of invaded cells by measuring the fluorescence using a plate reader.

Experimental Protocol: In Vivo Tumor Growth Study

Objective: To evaluate the efficacy of the synthesized Cathepsin S inhibitor in reducing tumor growth in a xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line for xenograft

  • Synthesized Cathepsin S inhibitor formulated for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Inject cancer cells subcutaneously into the flank of the mice.

  • Allow the tumors to reach a palpable size (e.g., 100 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the synthesized Cathepsin S inhibitor or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Signaling Pathway: Impact of Cathepsin S Inhibition on the Tumor Microenvironment

G cluster_pathway Cathepsin S Signaling in the Tumor Microenvironment CatS Cathepsin S (extracellular) ECM Extracellular Matrix (e.g., laminin, fibronectin) CatS->ECM Degradation Integrins Integrin Receptors ECM->Integrins Binding & Activation FAK Focal Adhesion Kinase (FAK) Integrins->FAK PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Invasion Cell Invasion & Metastasis PI3K_Akt->Invasion Inhibitor Synthesized Nitrile Inhibitor Inhibitor->CatS

Caption: Inhibition of Cathepsin S disrupts key tumor progression pathways.

Conclusion

1-Amino-1-cyclopropanecarbonitrile HCl is a valuable starting material for the synthesis of potent and selective enzyme inhibitors. As demonstrated with the example of a Cathepsin S inhibitor, these synthesized molecules are powerful tools for dissecting the roles of specific enzymes in complex metabolic and signaling pathways, particularly in the context of drug discovery and development for diseases such as cancer. The protocols provided herein offer a framework for the synthesis and application of such inhibitors for researchers in the field.

References

Application Notes and Protocols for Studying NMDA Receptor Binding Using 1-Amino-1-cyclopropanecarbonitrile HCl Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-D-aspartate (NMDA) receptors are critical ionotropic glutamate receptors involved in synaptic plasticity, learning, and memory.[1] Their dysfunction is implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. The NMDA receptor is a complex channel that requires both glutamate and a co-agonist, typically glycine or D-serine, for activation.[1] This co-agonist binding site, located on the GluN1 subunit, presents a key target for modulating receptor activity.

While direct literature on the use of 1-Amino-1-cyclopropanecarbonitrile HCl for NMDA receptor binding studies is limited, its close structural analog, 1-aminocyclopropanecarboxylic acid (ACPC), is a well-characterized partial agonist at the glycine binding site of the NMDA receptor complex.[2][3] ACPC has been instrumental in elucidating the role of the glycine co-agonist site and has shown neuroprotective effects by preventing excitotoxicity.[2][4] These application notes will focus on the established methodologies using ACPC to study NMDA receptor binding, providing a framework that can be adapted for the investigation of 1-Amino-1-cyclopropanecarbonitrile HCl and other novel cyclopropane derivatives.

Mechanism of Action

ACPC acts as a partial agonist at the glycine binding site on the GluN1 subunit of the NMDA receptor. As a partial agonist, it binds to the receptor and elicits a response that is lower than that of a full agonist like glycine.[3] This property allows it to act as a functional antagonist in the presence of high concentrations of the endogenous co-agonist, thereby reducing excessive NMDA receptor activation and subsequent neurotoxicity.[2][3] The binding of ACPC potentiates the effect of NMDA on tritium overflow with a lower maximal effect compared to glycine.[3]

Data Presentation

The following tables summarize key quantitative data for ACPC, providing a reference for its binding affinity and functional activity at the NMDA receptor.

Table 1: Binding Affinity of ACPC at the NMDA Receptor Glycine Site

ParameterValueRadioligandTissue SourceReference
EC5043 ± 6 nM[3H]-noradrenaline releaseRat hippocampal synaptosomes[3]

Table 2: Functional Activity of ACPC on NMDA Receptor-Mediated Responses

ParameterValueAssayTissue/Cell LineReference
Emax (relative to glycine)40 ± 9%[3H]-noradrenaline releaseRat hippocampal synaptosomes[3]
NeuroprotectionSignificant reduction in NMDA-induced cell damageTetrazolium salt colorimetric assayCultured rat spinal cord neurons[2]

Experimental Protocols

Radioligand Binding Assay (Displacement Study)

This protocol is designed to determine the binding affinity of a test compound (e.g., 1-Amino-1-cyclopropanecarbonitrile HCl) for the glycine binding site of the NMDA receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Test compound (e.g., 1-Amino-1-cyclopropanecarbonitrile HCl)

  • Radioligand (e.g., [3H]glycine or a specific glycine site antagonist)

  • Rat brain membranes (e.g., from cortex or hippocampus)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glutamate

  • Glycine (for non-specific binding determination)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times to remove endogenous ligands.

  • Assay Setup: In a microcentrifuge tube, combine the brain membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. For determining non-specific binding, add a high concentration of unlabeled glycine.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the functional characterization of the test compound's effect on NMDA receptor-mediated currents in neurons.[1]

Materials:

  • Acute brain slices or cultured neurons

  • Artificial cerebrospinal fluid (aCSF)

  • Internal pipette solution

  • Patch-clamp amplifier and data acquisition system

  • Microscope

  • Micromanipulators

  • Test compound, NMDA, glycine

Procedure:

  • Slice/Culture Preparation: Prepare acute brain slices or cultured neurons expressing NMDA receptors.[1]

  • Recording Setup: Place the slice/culture in a recording chamber continuously perfused with aCSF.

  • Patch Pipette: Pull a glass pipette to a resistance of 3-7 MΩ and fill it with the internal solution.[1]

  • Whole-Cell Configuration: Under visual guidance, form a high-resistance seal between the pipette tip and the neuronal membrane and then rupture the membrane to achieve the whole-cell configuration.[1]

  • Current Recording: Clamp the neuron at a holding potential of -70 mV to record AMPA receptor-mediated currents or at +40 mV to relieve the Mg2+ block and record NMDA receptor-mediated currents.[1] To isolate NMDA currents, pharmacologically block AMPA/kainate receptors with antagonists like CNQX.[1]

  • Compound Application: Apply NMDA and glycine to evoke a baseline current. Then, co-apply the test compound with NMDA and glycine to determine its effect on the current amplitude.

  • Data Analysis: Measure the peak amplitude of the NMDA receptor-mediated currents in the absence and presence of the test compound. Construct a dose-response curve to determine the EC50 or IC50 of the compound.

Visualizations

NMDA Receptor Signaling Pathway

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine / D-Serine (Co-agonist) Glycine->NMDA_Receptor Binds to GluN1 ACPC ACPC / Test Compound (Partial Agonist) ACPC->NMDA_Receptor Competes with Glycine at GluN1 Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opening Signaling Downstream Signaling Cascades Ca_ion->Signaling Activates

Caption: Simplified signaling pathway of NMDA receptor activation.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Workflow start Start prep Prepare Brain Membranes start->prep incubate Incubate Membranes with Radioligand & Test Compound prep->incubate filter Separate Bound and Free Ligand by Filtration incubate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify analyze Data Analysis (IC50/Ki Determination) quantify->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship of ACPC Action

ACPC_Action ACPC ACPC GlycineSite Glycine Binding Site (GluN1) ACPC->GlycineSite Binds to PartialAgonism Partial Agonism GlycineSite->PartialAgonism Leads to ReducedActivation Reduced NMDA Receptor Activation PartialAgonism->ReducedActivation Results in Neuroprotection Neuroprotection ReducedActivation->Neuroprotection Contributes to

References

Solid-Phase Peptide Synthesis (SPPS) with Cyclopropane Amino Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy to enhance their therapeutic properties. Cyclopropane-containing amino acids, a unique class of unnatural amino acids, offer a compelling approach to introduce conformational constraints and metabolic stability into peptide structures. The rigid cyclopropane ring can lock the peptide backbone into a specific conformation, potentially increasing receptor binding affinity and selectivity. Furthermore, the cyclopropyl group can sterically shield adjacent peptide bonds from enzymatic degradation, thereby prolonging the in vivo half-life of peptide-based drugs.

These application notes provide a comprehensive overview and detailed protocols for the successful solid-phase peptide synthesis (SPPS) of peptides containing cyclopropane amino acids. The information is intended for researchers, scientists, and drug development professionals familiar with the principles of SPPS.

Advantages of Incorporating Cyclopropane Amino Acids

The introduction of cyclopropane residues into peptide sequences can offer several advantages in drug design and discovery:

  • Conformational Rigidity: The three-membered ring of cyclopropane restricts the rotational freedom of the peptide backbone, pre-organizing the peptide into a specific bioactive conformation. This can lead to enhanced binding affinity and selectivity for biological targets.[1][2]

  • Increased Proteolytic Stability: The steric bulk of the cyclopropane ring can hinder the approach of proteases, making the adjacent peptide bonds more resistant to enzymatic cleavage and improving the metabolic stability of the peptide.[1][2]

  • Modulation of Physicochemical Properties: The cyclopropyl group can influence the lipophilicity and other physicochemical properties of the peptide, which can impact its solubility, membrane permeability, and overall pharmacokinetic profile.[2]

  • Novel Biological Activities: The unique structural constraints imposed by cyclopropane amino acids can lead to novel biological activities that are not observed in their linear or natural counterparts.[1]

Challenges in SPPS with Cyclopropane Amino Acids

The unique structure of cyclopropane amino acids can present challenges during SPPS, primarily due to steric hindrance. The rigid and bulky nature of the cyclopropyl group can slow down coupling reactions, leading to incomplete reactions and the formation of deletion sequences. Careful optimization of coupling conditions is therefore crucial for successful synthesis.

Data Presentation: Synthesis of Peptides Containing Cyclopropane Amino Acids

The following table summarizes quantitative data from the synthesis of peptides incorporating cyclopropane amino acids. This data is intended to provide a general guideline, as actual results will be sequence-dependent.

Cyclopropane Amino AcidCoupling PartnerCoupling ReagentCoupling Efficiency (%)Overall Yield (%)Crude Purity (%)Reference
2,3-MethanohomoserineAlanineNot SpecifiedQuantitative15 (for Osteostatin analogue)Not Specified[3]
2,3-MethanohomoserineArginineNot Specified6815 (for Osteostatin analogue)Not Specified[3]
Poly-cyclopropylglycineNot ApplicableDIC/OxymaNot SpecifiedNot SpecifiedNot Specified[4]

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy for SPPS. Both manual and automated synthesis protocols are provided as general frameworks that may require optimization depending on the specific peptide sequence and the cyclopropane amino acid being incorporated.

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol outlines a single coupling cycle for the manual incorporation of a cyclopropane amino acid.

1. Resin Preparation and Swelling: a. Place the appropriate amount of resin (e.g., Rink Amide resin for C-terminal amides, typically 0.1-0.25 mmol scale) in a reaction vessel. b. Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes. c. Drain the DMF.

2. Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate the mixture for 5-10 minutes. Repeat this step once. c. Wash the resin thoroughly with DMF (5-7 times). d. Perform a Kaiser test to confirm the presence of free primary amines.

3. Coupling of Cyclopropane Amino Acid: a. In a separate vial, dissolve the Fmoc-protected cyclopropane amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HATU or HCTU, 3-5 equivalents) in DMF. b. Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 1-4 hours at room temperature. For sterically hindered cyclopropane amino acids, consider extended coupling times or double coupling (repeating the coupling step). e. Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling. f. After complete coupling, wash the resin with DMF (5-7 times).

4. Capping (Optional): a. If the Kaiser test remains positive after the coupling step, cap any unreacted amines to prevent the formation of deletion sequences. b. Treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes. c. Wash the resin with DMF.

5. Peptide Elongation: a. Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 2: Automated Solid-Phase Peptide Synthesis (Microwave-Assisted)

This protocol is a general guideline for automated synthesis using a microwave peptide synthesizer.

1. Resin Loading: a. Load the appropriate resin into the reaction vessel of the automated synthesizer.

2. Reagent Preparation: a. Prepare stock solutions of Fmoc-protected amino acids (including the cyclopropane amino acid), coupling reagents (e.g., DIC and Oxyma), activator base (e.g., DIPEA), and deprotection solution (e.g., 20% piperidine in DMF).

3. Synthesis Program: a. Program the synthesizer with the desired peptide sequence. b. For the cyclopropane amino acid coupling step, consider using a "double couple" or extended coupling time method in the synthesis program to overcome potential steric hindrance. c. Standard microwave conditions for a single coupling cycle typically involve:

  • Deprotection: Treatment with 20% piperidine in DMF at a controlled temperature (e.g., 75°C) for a short duration (e.g., 30-60 seconds).
  • Coupling: Addition of the activated amino acid solution and microwave irradiation at a set temperature (e.g., 90°C) for a defined time (e.g., 2-5 minutes).

4. Post-Synthesis Processing: a. Upon completion of the synthesis, the resin is automatically washed and dried.

Protocol 3: Cleavage and Deprotection

1. Resin Preparation: a. Wash the dried peptide-resin with dichloromethane (DCM) (3 times). b. Dry the resin thoroughly under vacuum.

2. Cleavage Cocktail Preparation: a. Prepare a fresh cleavage cocktail. A standard and effective cocktail for many peptides is Reagent K: TFA/thioanisole/water/phenol/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).[5] The choice of scavengers is critical to prevent side reactions with sensitive residues. For peptides containing cyclopropane residues, which may be more hydrophobic, ensuring complete dissolution and minimizing side reactions is important.

3. Cleavage Reaction: a. Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) in a fume hood. b. Agitate the mixture at room temperature for 2-4 hours.

4. Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Precipitate the peptide by adding the TFA solution to cold diethyl ether (typically 10-fold excess). c. Centrifuge the mixture to pellet the crude peptide. d. Wash the peptide pellet with cold diethyl ether (2-3 times). e. Dry the crude peptide under vacuum. f. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). The hydrophobic nature of some cyclopropane-containing peptides may require optimization of the HPLC gradient.[6][7][8]

Mandatory Visualizations

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling For Standard AAs CycloCoupling Cyclopropane AA Coupling (Optimized Conditions) Wash1->CycloCoupling For Cyclopropane AAs Wash2 DMF Wash Coupling->Wash2 CycloCoupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Coupling Start Low Coupling Efficiency of Cyclopropane Amino Acid Check1 Increase Reagent Equivalents (AA & Coupling Reagent) Start->Check1 Check2 Use Stronger Coupling Reagent (e.g., HATU, HCTU) Start->Check2 Check3 Perform Double Coupling Check1->Check3 Check2->Check3 Check4 Increase Reaction Temperature (with caution) Check3->Check4 Success Improved Coupling Efficiency Check4->Success

Caption: Troubleshooting logic for low coupling efficiency.

Cleavage_Workflow Start Peptide-Resin Wash_DCM DCM Wash Start->Wash_DCM Dry Dry Resin Wash_DCM->Dry Cleavage Add Cleavage Cocktail (e.g., Reagent K) Dry->Cleavage Agitate Agitate (2-4h) Cleavage->Agitate Filter Filter to Collect Filtrate Agitate->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Centrifuge Centrifuge and Wash Pellet Precipitate->Centrifuge Dry_Peptide Dry Crude Peptide Centrifuge->Dry_Peptide Purify RP-HPLC Purification Dry_Peptide->Purify

Caption: Workflow for peptide cleavage and purification.

References

analytical chemistry standards for 1-Amino-1-cyclopropanecarbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Amino-1-cyclopropanecarbonitrile hydrochloride (CAS No. 127946-77-4) is a specialized chemical intermediate used in pharmaceutical research and drug development.[1] Its unique cyclopropyl moiety combined with amino and nitrile functional groups makes it a valuable building block in organic synthesis.[1] As a critical raw material, ensuring its identity, purity, and quality is paramount. These application notes provide a summary of the analytical standards and detailed protocols for the characterization of this compound.

Physicochemical and Analytical Data Summary

The following tables summarize the key physicochemical properties and typical analytical specifications for a reference standard of this compound.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 127946-77-4[1][2][3][4]
Molecular Formula C₄H₇ClN₂[3][5]
Molecular Weight 118.56 g/mol [1][4][5]
Synonyms 1-Amino-1-cyanocyclopropane hydrochloride, 1-Aminocyclopropyl Cyanide Hydrochloride[1][4]
Appearance Off-white to pale brown powder or crystals[1][3][6]
Melting Point 178-223 °C (decomposes)[1][6]
Storage Store at 2-8°C, under an inert atmosphere[1][6]

Table 2: Analytical Specifications for Reference Standard

Analytical TestSpecificationMethod
Purity (NMR) ≥ 97%Quantitative NMR (qNMR)
Assay (Titration) ≥96.0 to ≤104.0% (as Chloride)Argentometric Titration
Identity Conforms to the structure¹H NMR, ¹³C NMR, FT-IR, MS
Water Content Report ValueKarl Fischer Titration
Residual Solvents To be determined based on synthesisGC-HS

Experimental Protocols

The following are representative protocols for the analytical characterization of this compound.

Note: These are general methodologies and may require optimization for specific instrumentation and sample matrices.

This protocol describes the determination of the purity of this compound using ¹H NMR with an internal standard of known purity.

3.1.1 Materials and Reagents

  • Sample: this compound

  • Internal Standard (IS): Maleic acid or Dimethyl sulfone (certified reference material)

  • Solvent: Deuterium oxide (D₂O) or DMSO-d₆

  • Equipment: 400 MHz (or higher) NMR Spectrometer, analytical balance, volumetric flasks, Class A pipettes.

3.1.2 Sample Preparation

  • Accurately weigh approximately 10 mg of this compound into a clean vial.

  • Accurately weigh approximately 10 mg of the internal standard (e.g., maleic acid) into the same vial.

  • Dissolve the mixture in 1.0 mL of D₂O.

  • Vortex the solution until fully dissolved.

  • Transfer approximately 0.7 mL of the solution into a clean, dry NMR tube.

3.1.3 NMR Data Acquisition

  • Tune and shim the spectrometer according to standard procedures.

  • Acquire a quantitative ¹H NMR spectrum with the following example parameters:

    • Pulse Program: Standard quantitative pulse sequence (e.g., zg30)

    • Number of Scans: 16 or 32

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons)

    • Acquisition Time: ~4 seconds

    • Spectral Width: 20 ppm

3.1.4 Data Analysis

  • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

  • Integrate the well-resolved proton signals of the analyte and the internal standard. For 1-Amino-1-cyclopropanecarbonitrile, the two methylene groups on the cyclopropane ring should appear as distinct signals. For maleic acid, the vinylic proton signal is used.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the Internal Standard

This protocol confirms the functional groups present in the molecule.

3.2.1 Equipment

  • Fourier Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

3.2.2 Procedure

  • Record a background spectrum of the clean ATR crystal.

  • Place a small amount of the this compound powder directly onto the ATR crystal.

  • Apply pressure using the ATR anvil to ensure good contact.

  • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

  • Compare the resulting spectrum with a reference spectrum. Expected characteristic peaks include N-H stretches (amine), C≡N stretch (nitrile), and C-H stretches (cyclopropyl).

This protocol confirms the molecular weight of the free base form of the compound.

3.3.1 Equipment and Reagents

  • Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., LC-MS or flow injection).

  • Solvent: 50:50 Acetonitrile:Water with 0.1% formic acid.

3.3.2 Procedure

  • Prepare a dilute solution of the sample (~10 µg/mL) in the solvent.

  • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Acquire the mass spectrum in positive ion mode.

  • The expected protonated molecule [M+H]⁺ for the free base (C₄H₆N₂) should be observed at m/z ≈ 83.06.[5]

This protocol quantifies the chloride content to determine the assay value.[3]

3.4.1 Equipment and Reagents

  • Titrant: 0.1 M Silver Nitrate (AgNO₃) solution, standardized.

  • Indicator: Potassium chromate (K₂CrO₄) solution.

  • Solvent: Deionized water.

  • Equipment: Analytical balance, burette, flasks.

3.4.2 Procedure

  • Accurately weigh approximately 100 mg of the sample into a conical flask.

  • Dissolve the sample in 50 mL of deionized water.

  • Add 1 mL of potassium chromate indicator solution. The solution will turn yellow.

  • Titrate with standardized 0.1 M AgNO₃ solution until the first appearance of a permanent reddish-brown precipitate (silver chromate).

  • Record the volume of titrant used.

  • Perform a blank titration and subtract the blank volume from the sample titration volume.

3.4.3 Calculation Assay (%) = (V_AgNO₃ * M_AgNO₃ * MW_analyte) / (m_sample * 1000) * 100

Where:

  • V_AgNO₃ = Volume of AgNO₃ titrant used (mL)

  • M_AgNO₃ = Molarity of AgNO₃ solution

  • MW_analyte = Molecular weight of this compound (118.56 g/mol )

  • m_sample = mass of the sample (g)

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the qualification of a chemical reference standard.

G cluster_0 Phase 1: Initial Characterization cluster_2 Phase 3: Final Qualification A Receive Candidate Material B Structure Confirmation (NMR, MS) A->B C Preliminary Purity (HPLC, GC) B->C D Quantitative Purity (qNMR) C->D Meets Preliminary Specs I Data Review & Evaluation D->I E Assay by Titration (e.g., Argentometric) E->I F Water Content (Karl Fischer) F->I G Residual Solvents (GC-HS) G->I H Inorganic Impurities (ICP-MS) H->I J Certificate of Analysis (CoA) Generation I->J K Qualified Reference Standard J->K

Caption: Workflow for the Qualification of a Chemical Reference Standard.

References

Application Notes and Protocols for Scalable Synthesis of Cyclopropane Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclopropane amino acid derivatives are non-canonical amino acids (ncAAs) of significant interest to medicinal chemists.[1][2] The rigid cyclopropane ring introduces conformational constraints into peptides and small molecules, which can lead to improved metabolic stability, increased enzymatic stability, enhanced receptor selectivity, and optimized drug-target interactions.[1][3][4] These derivatives are found in natural products like coronatine and have been incorporated into active pharmaceutical ingredients (APIs) for treating conditions such as Hepatitis C, exemplified by Grazoprevir and Simeprevir.[1] The development of scalable and efficient synthetic routes is crucial for their broader application in drug discovery and development.[4][5] This document outlines several scalable synthesis strategies, providing detailed protocols and comparative data.

Route 1: Modular and Scalable Synthesis via Hofmann Rearrangement

This route provides access to diversifiable, protected cyclopropane amino acids from common laboratory reagents, notably avoiding the use of neurotoxic oxidants or expensive precious metal catalysts.[2][6][[“]] The key steps involve an intramolecular isocyanate trapping via a Hofmann rearrangement to form bicyclic carbamates, which are versatile intermediates.[1][6] A significant advantage of this method is its scalability, with a simple, chromatography-free purification procedure allowing for synthesis on decagram scales.[1][2]

Reaction Workflow

cluster_0 Overall Workflow A Epoxide Starting Material (e.g., Epichlorohydrin) B Ring Opening & Amide Formation A->B 1. NaN3 2. H2, Pd/C 3. ClCO2Et, Base C Hofmann Rearrangement (Intramolecular Isocyanate Trapping) B->C Oxidant (e.g., PBT) D Bicyclic Carbamate Intermediate C->D E Protection & Ring Opening D->E 1. Protection (e.g., Boc) 2. Nucleophile (e.g., H2O or Br-) F Protected Cyclopropane Amino Acid Derivative E->F

Caption: Workflow for the modular synthesis of cyclopropane amino acids.

Quantitative Data Summary
StepStarting MaterialScale (mmol)Key ReagentsProductYield (%)Notes
Amido-ester Formation (2 steps)Epichlorohydrin200NaN₃, H₂, Pd/C, ClCO₂EtAmido-ester (precursor to carbamate)62Chromatography-free, precipitation
Hofmann Rearrangement & ProtectionAmido-ester-PBT, Boc₂OProtected Bicyclic Carbamate-Forms versatile intermediate
Ring Opening (Hydrolysis)Protected Carbamate-LiOH, H₂O₂Ring-opened alcohol derivativeHighAccess to functionalized cyclopropanes
Ring Opening (Bromination)Protected Carbamate-Nucleophilic BromideRing-opened bromide derivative-Allows for further Sₙ2 functionalization
Experimental Protocol: Synthesis of Amido-ester (4)

This protocol is adapted from the supplementary information of Swan et al., Organic Letters.[1][2]

  • Materials: (S)-epichlorohydrin, sodium azide (NaN₃), ammonium chloride (NH₄Cl), methanol (MeOH), ethyl acetate (EtOAc), 10% Palladium on carbon (Pd/C), triethylamine (TEA), ethyl chloroformate (ClCO₂Et), dichloromethane (DCM).

  • Step 1: Azide Formation. To a solution of (S)-epichlorohydrin (200 mmol) in MeOH/H₂O (4:1, 500 mL) is added NaN₃ (1.2 eq) and NH₄Cl (1.2 eq). The reaction is stirred at room temperature for 16 hours. The solvent is removed under reduced pressure, and the residue is partitioned between EtOAc and water. The aqueous layer is extracted with EtOAc (3x), and the combined organic layers are dried over MgSO₄, filtered, and concentrated to yield the azido alcohol.

  • Step 2: Reduction to Amino Alcohol. The crude azido alcohol is dissolved in MeOH (500 mL) and hydrogenated in the presence of 10% Pd/C (5 mol%) under a hydrogen atmosphere (balloon) for 16 hours. The mixture is filtered through Celite, and the filtrate is concentrated to give the crude amino alcohol.

  • Step 3: Amide Formation. The crude amino alcohol is dissolved in DCM (500 mL) and cooled to 0 °C. TEA (2.5 eq) is added, followed by the dropwise addition of ethyl chloroformate (1.1 eq). The reaction is stirred at 0 °C for 1 hour and then at room temperature for 16 hours.

  • Work-up and Purification: The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The resulting residue (lactone 3 ) is used without further purification. The crude lactone is dissolved in MeOH, and a solution of sodium methoxide in methanol is added. After stirring, the resulting amido-ester 4 precipitates and is collected by filtration, washed with cold ether, and dried, affording the product in 62% yield over the two main steps.[1][2]

Route 2: Catalytic Asymmetric Cyclopropanation of Alkenes

This highly efficient, three-step method produces enantiomerically enriched cyclopropane α-amino acid esters.[8] It utilizes a copper(I)-catalyzed asymmetric cyclopropanation of various alkenes with a phenyliodonium ylide generated in situ from iodosobenzene and methyl nitroacetate.[8] The reaction proceeds at room temperature with high enantioselectivity (up to 97.5% ee) and diastereoselectivity (95:5 dr).[8]

Reaction Workflow

cluster_1 Asymmetric Cyclopropanation Workflow A Alkene + Phenyliodonium Ylide (from Iodosobenzene & Methyl Nitroacetate) B Cu(I)-Catalyzed Asymmetric Cyclopropanation A->B Cu(I) Catalyst Chiral Ligand C 1-Nitrocyclopropyl Ester B->C D Nitro Group Reduction C->D Reducing Agent (e.g., Zn, HCl) E Cyclopropane α-Amino Ester D->E

Caption: Workflow for asymmetric synthesis of cyclopropane amino esters.

Quantitative Data Summary
Substrate (Alkene)Catalyst SystemDiastereomeric Ratio (trans/cis)Enantiomeric Excess (ee, %)Yield (%)
StyreneCu(I)-bis(oxazoline) complex95:597.585
1-OcteneCu(I)-bis(oxazoline) complex90:109575
IndeneCu(I)-bis(oxazoline) complex>95:59692

Data extracted from Quillivic et al., J. Am. Chem. Soc.[8]

Experimental Protocol: Asymmetric Cyclopropanation

This protocol is a general representation based on the methodology described by Quillivic et al.[8]

  • Materials: Alkene (e.g., styrene), iodosobenzene (PhIO), methyl nitroacetate, copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆), chiral bis(oxazoline) ligand, dichloromethane (DCM).

  • Catalyst Preparation: In a flame-dried flask under an argon atmosphere, CuOTf·0.5C₆H₆ (0.025 mmol) and the chiral ligand (0.0275 mmol) are dissolved in anhydrous DCM (2 mL) and stirred for 1 hour at room temperature.

  • Reaction Setup: To the catalyst solution, add the alkene (1.0 mmol), methyl nitroacetate (0.5 mmol), and iodosobenzene (0.6 mmol).

  • Reaction Execution: The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC for the consumption of the limiting reagent.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered through a short pad of silica gel, eluting with DCM. The solvent is removed under reduced pressure. The crude product, the 1-nitrocyclopropyl ester, is purified by flash column chromatography on silica gel.

  • Reduction to Amino Ester: The purified nitro-ester (0.4 mmol) is dissolved in a suitable solvent like methanol. A reducing agent (e.g., Zinc dust (10 eq) and concentrated HCl) is added portion-wise at 0 °C. The reaction is stirred until completion. The mixture is then basified, extracted, dried, and concentrated to yield the cyclopropane α-amino ester, which may be further purified.

Route 3: Biocatalytic Synthesis of (S)-Cyclopropylglycine

For a green and highly scalable approach, biocatalysis offers a compelling alternative. A self-sufficient bifunctional enzyme, integrating reductive amination and coenzyme regeneration, has been developed for the synthesis of (S)-cyclopropylglycine.[9] This system operates at a high substrate concentration (120 g·L⁻¹) and achieves a high space-time yield (377.3 g·L⁻¹·d⁻¹), demonstrating its potential for industrial application.[9]

Reaction Workflow

cluster_2 Biocatalytic Reductive Amination A Cyclopropylglyoxylic Acid (Substrate) C Reductive Amination A->C B Bifunctional Enzyme (LDH-FDH fusion) B->C F NAD+/NADH (Cofactor Regeneration) B->F D (S)-Cyclopropylglycine (Product) C->D E Ammonium Formate (Amine & Reductant Source) E->C

Caption: Biocatalytic synthesis of (S)-cyclopropylglycine with cofactor regeneration.

Quantitative Data Summary
ParameterValue
SubstrateCyclopropylglyoxylic acid
BiocatalystBifunctional LDH-FDH fusion enzyme
Substrate Loading120 g·L⁻¹
Conversion Yield>95%
Enantiomeric Excess (ee)>99.5%
Space-Time Yield (STY)377.3 g·L⁻¹·d⁻¹
Optimal pH8.0
Optimal Temperature40 °C

Data extracted from Liu et al., Molecules.[9]

Experimental Protocol: Biocatalytic Synthesis

This protocol is a general representation based on the methodology described by Liu et al.[9]

  • Materials: Potassium cyclopropylglyoxylate, ammonium formate, NAD⁺, phosphate buffer (pH 8.0), recombinant E. coli cells expressing the bifunctional enzyme.

  • Biocatalyst Preparation: E. coli cells harboring the expression vector for the bifunctional enzyme (e.g., pET28a-TLK) are cultured and induced to produce the enzyme. The cells are harvested by centrifugation and can be used as whole-cell catalysts or processed to obtain cell-free extract.

  • Reaction Setup: In a temperature-controlled reactor at 40 °C, dissolve potassium cyclopropylglyoxylate (e.g., to 120 g·L⁻¹), ammonium formate (3 molar eq.), and NAD⁺ (0.6 mM) in phosphate buffer (pH 8.0).

  • Reaction Execution: Add the prepared biocatalyst (whole cells or cell-free extract) to initiate the reaction. Maintain the pH at 8.0 and the temperature at 40 °C. The reaction is monitored for the formation of (S)-cyclopropylglycine using HPLC.

  • Work-up and Purification: After the reaction reaches completion (typically 6-10 hours), the enzyme/cells are removed by centrifugation or filtration. The supernatant is collected, and the product, (S)-cyclopropylglycine, can be purified by methods such as ion-exchange chromatography or crystallization.

Applications in Drug Development: The Role of Conformational Constraint

The primary application of cyclopropane amino acids in drug development stems from their ability to act as conformationally constrained mimics of natural amino acids.[3][10][11] This rigidity can lock a peptide or small molecule into its bioactive conformation, enhancing binding affinity and selectivity for its biological target.[3][12] Furthermore, the cyclopropane ring is resistant to many common metabolic degradation pathways, which can improve the pharmacokinetic profile of a drug candidate.[3][4]

cluster_3 Benefits in Peptidomimetics A Flexible Peptide B Incorporation of Cyclopropane Amino Acid A->B C Constrained Peptide B->C D Increased Receptor Binding & Selectivity C->D E Increased Metabolic Stability (Resistance to Proteolysis) C->E F Improved Pharmacokinetic Properties D->F E->F

Caption: Rationale for using cyclopropane amino acids in drug design.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 1-Amino-1-cyclopropanecarbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving reaction yields and overcoming common challenges when working with 1-Amino-1-cyclopropanecarbonitrile hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound that I should be aware of before starting my experiment?

A1: this compound is an off-white powder with a molecular weight of 118.56 g/mol and a melting point of approximately 178-202 °C (decomposes).[1][2] It is soluble in water.[3] As a hydrochloride salt, the amine is protonated, which can affect its nucleophilicity. It is a valuable building block for introducing the 1-amino-1-cyanocyclopropyl moiety in pharmaceuticals and agrochemicals.[1][4]

Q2: How should I store this compound to ensure its stability?

A2: It is recommended to store the compound at 0-8 °C in a tightly sealed container to prevent degradation.[1]

Q3: What are the primary applications of this compound in drug development?

A3: This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] It is also used in the development of novel anti-cancer and anti-inflammatory agents due to its unique cyclopropyl structure.[1]

Troubleshooting Guides

Issue 1: Low Reaction Yield

Low product yield is a common issue in organic synthesis. The following guide provides a systematic approach to troubleshooting and improving the yield of your reaction involving this compound.

Possible Causes and Solutions:

  • Purity of Starting Materials: Impurities in this compound or other reactants can lead to side reactions and lower yields.

    • Solution: Verify the purity of your starting materials using techniques like NMR or LC-MS.[5] If necessary, purify the starting materials before use.

  • Reaction Conditions: Non-optimal temperature, reaction time, or concentration can significantly impact the yield.

    • Solution: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[6] Systematically vary the temperature to find the optimal balance between reaction rate and side product formation. Adjust the concentration of reactants; in some cases, using a slight excess of one reactant can drive the reaction to completion.[5]

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system is crucial, especially when the free amine of 1-Amino-1-cyclopropanecarbonitrile is required for the reaction.

    • Solution: If a base is needed to deprotonate the amine hydrochloride, use a non-nucleophilic base to avoid unwanted side reactions. The choice of solvent can significantly affect the solubility of reactants and the reaction rate. For solid-phase peptide synthesis, solvents like DMF and DMA have been shown to provide superior peptide-resin solvation and higher coupling yields.[7]

  • Moisture and Air Sensitivity: Some reactions are sensitive to moisture and atmospheric oxygen.

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]

Issue 2: Formation of Side Products

The presence of unexpected side products can complicate purification and reduce the overall yield.

Common Side Reactions and Mitigation Strategies:

  • Hydrolysis of the Nitrile Group: In aqueous or protic solvents, particularly under acidic or basic conditions, the nitrile group can hydrolyze to a carboxylic acid or an amide.

    • Solution: If the nitrile group is desired in the final product, avoid prolonged exposure to harsh acidic or basic conditions and water. Use anhydrous solvents when possible.

  • Dimerization or Polymerization: At elevated temperatures, self-reaction of the starting material or intermediates can occur.

    • Solution: Control the reaction temperature carefully. Consider adding the reagents slowly to manage any exothermic processes.[5]

  • Racemization in Peptide Coupling: When coupling with chiral molecules, racemization can be a concern.

    • Solution: Use coupling reagents known for low racemization potential, such as those combined with additives like HOBt.[8]

Issue 3: Purification Challenges

Isolating the desired product in high purity can be challenging due to the presence of byproducts or unreacted starting materials.

Purification Strategies:

  • Column Chromatography: This is a common method for purifying organic compounds.

    • Troubleshooting: If you experience co-elution of your product with impurities, optimize the solvent system using TLC before running the column.[6] If the compound is sensitive to the acidic nature of silica gel, consider using a different stationary phase like alumina or deactivating the silica gel with a base.[6]

  • Crystallization: Recrystallization can be an effective method for purifying solid products.

    • Troubleshooting: If the product "oils out" instead of crystallizing, try using a different solvent or a mixture of solvents.[5] Seeding the solution with a small crystal of the pure product can also induce crystallization.[5]

  • Preparative HPLC: For challenging separations, especially in peptide synthesis, preparative reverse-phase HPLC is often the method of choice.[4]

Data Presentation

Table 1: Effect of Solvent on Coupling Yield in Solid-Phase Peptide Synthesis

SolventAverage Coupling Yield (%)
N-methylpyrrolidinone (NMP)78.1
NMP : DMSO (8:2)88.9
Dimethylsulfoxide (DMSO)91.8
Dimethylacetamide (DMA)98.0
Dimethylformamide (DMF)99.5
Data adapted from a study on the rapid solid-phase peptide synthesis of CGRP(8-37).[7]

Table 2: Comparison of Common Peptide Coupling Reagents

Coupling ReagentKey FeaturesPotential Issues
Carbodiimides (DCC, DIC, EDC) Widely used, cost-effective.Can cause racemization (mitigated by HOBt addition). Byproduct of DCC is insoluble.[8]
Uronium/Aminium Salts (HBTU, HATU) High coupling efficiency, low racemization.HATU is more reactive but also more expensive.[9]
Phosphonium Salts (PyBOP) Rapid and efficient coupling.Byproducts are generally less hazardous than those of BOP.[8]

Experimental Protocols

Protocol 1: General Procedure for Peptide Coupling

This protocol outlines a general procedure for coupling this compound to a carboxylic acid.

  • Deprotonation (if necessary): Dissolve this compound in a suitable anhydrous solvent (e.g., DMF, DCM). Add one equivalent of a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) and stir for 10-15 minutes at room temperature.

  • Activation of Carboxylic Acid: In a separate flask, dissolve the carboxylic acid in an anhydrous solvent. Add the chosen coupling reagent (e.g., HATU, HBTU) and an equivalent of a non-nucleophilic base. Stir for 5-10 minutes to allow for activation.

  • Coupling Reaction: Add the solution of the deprotonated 1-Amino-1-cyclopropanecarbonitrile to the activated carboxylic acid solution.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Quench the reaction with a suitable reagent (e.g., water or a mild acid). Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na2SO4).

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using a Cyclopropyl Amino Acid

This protocol provides a general workflow for incorporating a cyclopropyl amino acid into a peptide sequence using Fmoc-based SPPS.[10][11]

  • Resin Preparation: Swell the appropriate resin (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide) in a suitable solvent like DMF.[12]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Coupling: Dissolve the Fmoc-protected cyclopropyl amino acid, a coupling reagent (e.g., HBTU), and a base (e.g., DIPEA) in DMF. Add this solution to the resin and agitate to facilitate coupling.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., a mixture containing trifluoroacetic acid - TFA) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold ether, and purify by preparative RP-HPLC.

Visualizations

Troubleshooting_Low_Yield start Low Reaction Yield reagent_quality Check Reagent Purity (NMR, LC-MS) start->reagent_quality Step 1 reaction_conditions Optimize Reaction Conditions (Temp, Time, Conc.) reagent_quality->reaction_conditions If reagents are pure workup_purification Review Work-up & Purification Procedures reaction_conditions->workup_purification If conditions are optimal side_reactions Investigate Side Reactions (TLC, LC-MS) workup_purification->side_reactions If product loss is minimal yield_improved Yield Improved side_reactions->yield_improved If side reactions are minimized

Caption: A decision-making workflow for troubleshooting low reaction yields.

Peptide_Coupling_Workflow start Start: Peptide Coupling deprotonation 1. Deprotonate Amine Hydrochloride (Non-nucleophilic base) start->deprotonation activation 2. Activate Carboxylic Acid (Coupling Reagent + Base) deprotonation->activation coupling 3. Mix Amine and Activated Acid activation->coupling monitoring 4. Monitor Reaction Progress (TLC, LC-MS) coupling->monitoring workup 5. Aqueous Work-up monitoring->workup purification 6. Purify Product (Chromatography/Recrystallization) workup->purification product Final Product purification->product

References

1-Amino-1-cyclopropanecarbonitrile hydrochloride solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of 1-Amino-1-cyclopropanecarbonitrile hydrochloride in various solvents. It includes troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Solubility Data

Qualitative Solubility Summary

SolventSolubilityNotes
WaterSoluble[1]As a hydrochloride salt, it is expected to be soluble in aqueous solutions. The solubility of bases, like the parent amine, generally increases with decreasing pH.[2]
Dimethyl Sulfoxide (DMSO)Data not availableDMSO is a powerful solvent for a wide range of organic compounds and many inorganic salts.[3][4]
EthanolData not available-
MethanolData not available-

Experimental Protocols

Protocol for Determining Thermodynamic (Equilibrium) Solubility

This protocol outlines the widely accepted "shake-flask" method to determine the equilibrium solubility of a compound.[5]

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, DMSO, ethanol, methanol) in a sealed container. The presence of undissolved solid is crucial.

  • Equilibration:

    • Agitate the suspension at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. This can be done using a shaker bath or a magnetic stirrer.

  • Phase Separation:

    • After equilibration, allow the suspension to settle.

    • Separate the saturated solution from the undissolved solid. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a suitable filter (e.g., a 0.22 µm syringe filter) that does not interact with the compound.

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated solution with a suitable solvent.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a UV-Vis spectrophotometer.

    • Prepare a calibration curve with known concentrations of the compound to accurately quantify the solubility.

  • Calculation:

    • Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in desired units (e.g., mg/mL, µg/mL, or mol/L).

G Workflow for Determining Thermodynamic Solubility cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_start Start add_excess Add excess compound to solvent prep_start->add_excess agitate Agitate at constant temperature (24-48h) add_excess->agitate separate Centrifuge or filter to get saturated solution agitate->separate quantify Quantify concentration (e.g., HPLC, UV-Vis) separate->quantify calculate Calculate solubility quantify->calculate end_node End calculate->end_node

Workflow for determining thermodynamic solubility.

Troubleshooting Guide

Issue: The compound does not dissolve completely in water.

  • Possible Cause: The amount of compound exceeds its solubility limit in the given volume of water.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Gradually add more water while stirring.

    • Gentle Heating: Gently warm the solution. For many compounds, solubility increases with temperature. However, be cautious of potential degradation at elevated temperatures.

    • Sonication: Use an ultrasonic bath to aid in the dissolution process by breaking down solid aggregates.

Issue: The compound precipitates out of solution upon standing.

  • Possible Cause: The initial dissolution may have been forced (e.g., by heating), creating a supersaturated solution. Upon cooling, the compound precipitates out.

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Gently warm the solution to re-dissolve the precipitate, then add more solvent to create a solution that will remain stable at room temperature.

    • Maintain Temperature: If the experiment allows, maintain the solution at the temperature at which the compound is fully soluble.

Issue: Difficulty dissolving the compound in organic solvents.

  • Possible Cause: As a hydrochloride salt, the compound is ionic and may have limited solubility in non-polar organic solvents.

  • Troubleshooting Steps:

    • Use Polar Protic Solvents: Try polar protic solvents like methanol or ethanol first.

    • Use Polar Aprotic Solvents: If solubility is still an issue, polar aprotic solvents like DMSO can be effective.

    • Solvent Mixtures: Experiment with mixtures of solvents (e.g., a small amount of water in an organic solvent) to increase polarity.

G Troubleshooting Dissolution Issues start Compound Insoluble increase_solvent Increase solvent volume start->increase_solvent gentle_heat Apply gentle heat increase_solvent->gentle_heat sonicate Use sonication gentle_heat->sonicate check_dissolution Check for dissolution sonicate->check_dissolution success Dissolved check_dissolution->success Yes fail Still insoluble check_dissolution->fail No

References

stability of 1-Amino-1-cyclopropanecarbonitrile HCl under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 1-Amino-1-cyclopropanecarbonitrile HCl under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 1-Amino-1-cyclopropanecarbonitrile HCl?

As a solid, 1-Amino-1-cyclopropanecarbonitrile hydrochloride is a relatively stable compound.[1] However, in solution, its stability is significantly influenced by the pH. The primary concern is the hydrolysis of the nitrile group, which can occur under both acidic and basic conditions.

Q2: How stable is 1-Amino-1-cyclopropanecarbonitrile HCl in acidic solutions?

The aminonitrile functionality is generally more stable under acidic conditions compared to basic conditions. The protonated amine group helps to deactivate the nitrile group towards hydrolysis. However, prolonged exposure to strong aqueous acids, especially at elevated temperatures, can lead to the hydrolysis of the nitrile to a carboxylic acid. For instance, a related compound is refluxed in 20% aqueous HCl for 8 hours to achieve hydrolysis, suggesting the cyclopropane ring and amino group are stable under these conditions, but the nitrile will eventually react.[2]

Q3: What happens to 1-Amino-1-cyclopropanecarbonitrile HCl in basic solutions?

1-Amino-1-cyclopropanecarbonitrile HCl is expected to be unstable under basic conditions. The nitrile group is susceptible to hydrolysis in the presence of hydroxide ions, which can lead to the formation of the corresponding carboxamide and subsequently the carboxylate. A patent describing the synthesis of 1-aminocyclopropane-1-carboxylic acid involves the hydrolysis of a similar intermediate using sodium hydroxide or potassium hydroxide in an alcohol solvent at reflux temperatures of 70-90°C.[3] This indicates that basic conditions promote the conversion of the nitrile.

Q4: What are the potential degradation products of 1-Amino-1-cyclopropanecarbonitrile HCl?

The primary degradation pathway is the hydrolysis of the nitrile group. The expected degradation products are:

  • 1-Amino-1-cyclopropanecarboxamide: The initial product of nitrile hydrolysis.

  • 1-Amino-1-cyclopropanecarboxylic acid: The final product of complete nitrile hydrolysis.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield or no product in a reaction where the aminonitrile is a starting material. Degradation of the starting material due to incompatible pH conditions.Buffer the reaction medium to a neutral or slightly acidic pH if the reaction chemistry allows. Avoid strongly basic conditions. If a basic catalyst is required, consider using a non-nucleophilic organic base and anhydrous conditions.
Appearance of unexpected polar impurities in TLC or LC-MS analysis. Hydrolysis of the nitrile group to the corresponding amide or carboxylic acid.Confirm the identity of the impurity by co-injection with a standard of 1-amino-1-cyclopropanecarboxylic acid or by mass spectrometry. To minimize hydrolysis, use anhydrous solvents and perform reactions under an inert atmosphere. Store the compound in a desiccator.
Inconsistent reaction outcomes. Variable water content in reagents or solvents leading to inconsistent levels of hydrolysis.Use freshly dried, anhydrous solvents for reactions. Ensure all reagents are free from excess water.
Difficulty in isolating the desired product during aqueous work-up. The amino acid nature of the starting material and potential degradation products can lead to solubility in the aqueous phase.If the desired product is organic-soluble, perform extractions with a suitable organic solvent. If the product is water-soluble, consider alternative purification methods like ion-exchange chromatography or crystallization.

Stability Summary

Condition Expected Stability Potential Degradation Products Notes
Solid State HighNoneStore in a cool, dry place.
Neutral Aqueous Solution (pH ~7) ModerateSlow hydrolysis to amide and carboxylic acidRate of hydrolysis will depend on temperature and buffer components.
Acidic Aqueous Solution (pH < 7) Relatively High1-Amino-1-cyclopropanecarboxylic acid (upon prolonged heating in strong acid)The protonated amine protects the nitrile from rapid hydrolysis.
Basic Aqueous Solution (pH > 7) Low1-Amino-1-cyclopropanecarboxamide, 1-Amino-1-cyclopropanecarboxylic acidHydrolysis is significantly accelerated by hydroxide ions.[3]
Anhydrous Organic Solvents HighNoneRecommended for most reactions to prevent hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Using 1-Amino-1-cyclopropanecarbonitrile HCl

  • Preparation: Dry all glassware in an oven at >100°C for several hours and allow to cool under a stream of inert gas (e.g., nitrogen or argon).

  • Solvent: Use an anhydrous organic solvent appropriate for the reaction.

  • Reagents: Add the anhydrous solvent to the reaction flask via syringe. Add 1-Amino-1-cyclopropanecarbonitrile HCl and other reagents under a positive pressure of inert gas.

  • Temperature Control: Maintain the recommended temperature for the reaction using a suitable heating or cooling bath.

  • Monitoring: Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS, GC-MS).

  • Work-up: Upon completion, quench the reaction appropriately. If an aqueous work-up is necessary, use cooled, deionized water and minimize the contact time. Extract the product promptly with a suitable organic solvent.

  • Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method such as column chromatography or crystallization.

Protocol 2: Monitoring for Nitrile Hydrolysis by LC-MS

  • Sample Preparation: Dilute a small aliquot of the reaction mixture with a suitable solvent (e.g., acetonitrile/water).

  • LC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a common starting point.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: m/z 50-500.

  • Data Analysis: Monitor for the expected mass-to-charge ratios:

    • 1-Amino-1-cyclopropanecarbonitrile: [M+H]⁺ = 83.06

    • 1-Amino-1-cyclopropanecarboxamide: [M+H]⁺ = 101.07

    • 1-Amino-1-cyclopropanecarboxylic acid: [M+H]⁺ = 102.05

Visualizations

StabilityPathway cluster_acidic Acidic Conditions (H₃O⁺) cluster_basic Basic Conditions (OH⁻) A_start 1-Amino-1-cyclopropanecarbonitrile HCl A_product 1-Amino-1-cyclopropanecarboxylic acid A_start->A_product Slow Hydrolysis (Strong Acid, Heat) B_start 1-Amino-1-cyclopropanecarbonitrile B_intermediate 1-Amino-1-cyclopropanecarboxamide B_start->B_intermediate Rapid Hydrolysis B_product 1-Amino-1-cyclopropanecarboxylate B_intermediate->B_product Hydrolysis

Caption: Degradation pathways under acidic and basic conditions.

ExperimentalWorkflow start Start: Anhydrous Reaction Setup reagents Add Anhydrous Solvents and Reagents under Inert Gas start->reagents reaction Perform Reaction at Controlled Temperature reagents->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue Reaction workup Quench and Aqueous Work-up (Minimize Contact Time) monitoring->workup Reaction Complete extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate, and Purify extraction->purification end End: Isolated Product purification->end

Caption: Recommended experimental workflow to minimize degradation.

References

Technical Support Center: Purification of 1-Amino-1-cyclopropanecarbonitrile HCl Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of products from reactions involving 1-Amino-1-cyclopropanecarbonitrile HCl. The primary focus is on the purification of its main reaction product, 1-aminocyclopropane-1-carboxylic acid (ACC).

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction product of 1-Amino-1-cyclopropanecarbonitrile HCl that requires purification?

The most common reaction is the hydrolysis of the nitrile group to a carboxylic acid, yielding 1-aminocyclopropane-1-carboxylic acid (ACC). This process is often carried out under acidic or basic conditions.

Q2: What are the typical impurities encountered when synthesizing 1-aminocyclopropane-1-carboxylic acid (ACC)?

Common impurities can include:

  • Unreacted 1-Amino-1-cyclopropanecarbonitrile HCl.

  • Inorganic salts (e.g., sodium chloride, sodium acetate) formed during pH adjustment or saponification steps.[1]

  • Side-products from the hydrolysis reaction, such as the corresponding amide intermediate.

  • Residual solvents used in the reaction or extraction steps.

Q3: What are the recommended primary purification techniques for 1-aminocyclopropane-1-carboxylic acid (ACC)?

The most widely used and effective primary purification method is recrystallization.[1] Ion-exchange chromatography can also be employed for desalting and purification.[2]

Q4: How can I assess the purity of my final 1-aminocyclopropane-1-carboxylic acid (ACC) product?

High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of ACC.[3][4] Purity can also be initially assessed by melting point determination and comparison to the literature value (approximately 229-231 °C).

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of 1-aminocyclopropane-1-carboxylic acid (ACC).

Troubleshooting Crystallization
Problem Potential Cause(s) Suggested Solution(s)
Low or No Crystal Formation - The solution is not sufficiently saturated (too much solvent was used).- The cooling process is too rapid.- The presence of impurities is inhibiting crystallization.- Concentrate the solution by carefully evaporating some of the solvent.- Allow the solution to cool slowly to room temperature, then transfer to an ice bath.- Try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation.- Add a seed crystal of pure ACC if available.
Product "Oils Out" Instead of Crystallizing - The boiling point of the solvent is too high, causing the solute to melt before dissolving.- The product is precipitating out of solution too quickly at a temperature above its melting point.- High concentration of impurities depressing the melting point.- Ensure the product is fully dissolved at a temperature below its melting point.- Re-heat the solution and add a small amount of additional solvent to ensure complete dissolution, then cool slowly.- Consider a different solvent or a co-solvent system.
Poor Product Purity After Recrystallization - Impurities co-precipitated with the product.- Inefficient removal of the mother liquor.- The cooling process was too fast, trapping impurities within the crystal lattice.- Ensure slow cooling to allow for selective crystallization.- Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove residual mother liquor.- A second recrystallization may be necessary to achieve high purity.
Low Product Yield - Too much solvent was used, resulting in significant product loss in the mother liquor.- The product is too soluble in the chosen solvent, even at low temperatures.- Premature crystallization during a hot filtration step.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- To minimize premature crystallization, pre-heat the filtration apparatus (funnel and receiving flask) and use a small excess of hot solvent.

General Purification Workflow

PurificationWorkflow start Crude Reaction Mixture neutralize Neutralize & Concentrate start->neutralize filter_salts Filter Inorganic Salts neutralize->filter_salts recrystallize Recrystallize Crude Product filter_salts->recrystallize wash_crystals Wash with Cold Solvent recrystallize->wash_crystals dry_product Dry Final Product wash_crystals->dry_product analyze Analyze Purity (HPLC, MP) dry_product->analyze end Pure ACC analyze->end

Caption: General workflow for the purification of 1-aminocyclopropane-1-carboxylic acid.

Experimental Protocols

Protocol 1: Recrystallization of 1-aminocyclopropane-1-carboxylic acid (ACC)

This protocol is a general guideline and may require optimization based on the scale of the reaction and the impurity profile.

1. Dissolution: a. Transfer the crude ACC solid to an Erlenmeyer flask. b. Add a minimal amount of hot 95% ethanol and bring the mixture to a gentle boil with stirring. Continue adding small portions of hot ethanol until the ACC is completely dissolved. Avoid using an excessive amount of solvent to ensure good recovery.

2. Hot Filtration (if necessary): a. If insoluble impurities are present, perform a hot gravity filtration. Place a funnel with fluted filter paper into a pre-warmed receiving flask. b. Pour the hot solution through the filter paper. Work quickly to prevent premature crystallization in the funnel.

3. Crystallization: a. Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Crystal formation should be observed as the solution cools. b. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

4. Isolation: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.

5. Drying: a. Dry the purified crystals under vacuum. The final product should be a white crystalline solid.

Protocol 2: HPLC Analysis of ACC Purity

This method provides a means to assess the purity of the final ACC product.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid for MS compatibility).[3] The exact ratio may need to be optimized. A common starting point is 10:90 acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or through pre-column derivatization with a fluorogenic agent like o-phthaldialdehyde for fluorescence detection.[4]

  • Sample Preparation: Dissolve a small amount of the purified ACC in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Purity and Yield Data from a Representative Purification
Purification Step Mass (g) Purity (by HPLC, %) Yield (%)
Crude Product10.085.2100
After 1st Recrystallization7.898.578
After 2nd Recrystallization6.9>99.569

Note: These are example values and actual results may vary.

Troubleshooting Logic Diagram

TroubleshootingLogic start Low Purity after Recrystallization check_impurities Identify Impurities (TLC, HPLC-MS) start->check_impurities salts Inorganic Salts Present? check_impurities->salts organic_impurities Organic Impurities Present? check_impurities->organic_impurities salts->organic_impurities No wash Improve Washing with Cold Solvent salts->wash Yes ion_exchange Consider Ion-Exchange Chromatography salts->ion_exchange High Amount second_recrystallization Perform a Second Recrystallization organic_impurities->second_recrystallization Yes solvent_system Optimize Recrystallization Solvent System second_recrystallization->solvent_system

Caption: A decision-making workflow for troubleshooting low purity of ACC.

References

Technical Support Center: Synthesis of 1-Amino-1-cyclopropanecarbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-Amino-1-cyclopropanecarbonitrile hydrochloride. Our focus is on avoiding the formation of byproducts to ensure a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially scalable method is the Strecker synthesis. This reaction involves the one-pot, three-component condensation of cyclopropanone with ammonia and a cyanide source (such as hydrogen cyanide or an alkali metal cyanide) to form the α-aminonitrile.[1][2][3] This intermediate is then typically treated with hydrochloric acid to yield the desired hydrochloride salt.

Q2: What is the primary byproduct of concern in this synthesis?

A2: The major byproduct is 1-hydroxycyclopropanecarbonitrile, also known as cyclopropanone cyanohydrin.[3] This impurity arises from the direct nucleophilic attack of the cyanide ion on the carbonyl group of cyclopropanone, a competing reaction to the desired imine formation pathway of the Strecker synthesis.

Q3: How can I minimize the formation of the cyanohydrin byproduct?

A3: Minimizing cyanohydrin formation is critical for a successful synthesis. Key strategies include:

  • Control of pH: Maintaining a slightly acidic to neutral pH (around 6-7) is crucial. At this pH, the formation of the imine intermediate is favored over the direct addition of cyanide to the carbonyl.

  • Excess Ammonia/Ammonium Salt: Using a molar excess of ammonia or an ammonium salt (like ammonium chloride) shifts the equilibrium towards the formation of the imine, thereby reducing the amount of free cyclopropanone available to react with the cyanide ion.

  • Temperature Control: The reaction is typically carried out at low to ambient temperatures. Higher temperatures can favor the formation of undesired side products.

  • Order of Reagent Addition: It is often beneficial to pre-form the imine by reacting cyclopropanone with ammonia before the addition of the cyanide source.

Q4: Are there any other potential byproducts I should be aware of?

A4: Besides the cyanohydrin, other potential impurities can include unreacted starting materials and polymers of cyclopropanone, especially if the reaction conditions are not well-controlled. Inadequate hydrolysis of the nitrile group during workup can also leave residual α-aminonitrile.

Q5: How can I purify the final product to remove these byproducts?

A5: Purification of this compound can be achieved through recrystallization.[4] Suitable solvent systems often include isopropanol or a mixture of methanol and diethyl ether. The hydrochloride salt of the desired aminonitrile is typically less soluble than the cyanohydrin byproduct in these organic solvents, allowing for its selective precipitation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Yield of Desired Product - Incomplete reaction. - Suboptimal pH, leading to a slow reaction rate. - Loss of product during workup and purification.- Monitor the reaction progress using techniques like TLC or GC-MS to ensure completion. - Carefully adjust the pH to the optimal range of 6-7. - Optimize the recrystallization procedure to minimize product loss in the mother liquor.
High Levels of Cyanohydrin Byproduct - Incorrect pH (too acidic or too basic). - Insufficient amount of ammonia/ammonium salt. - Cyanide source added before imine formation is complete.- Buffer the reaction mixture to maintain a pH between 6 and 7. - Increase the molar ratio of the ammonia source relative to cyclopropanone. - Add the cyanide source slowly and only after allowing sufficient time for the imine to form.
Presence of Unreacted Cyclopropanone - Insufficient reaction time. - Low reaction temperature.- Extend the reaction time and monitor for the disappearance of the starting material. - Gradually increase the reaction temperature, but not exceeding a moderate range to avoid other side reactions.
Product is an Oil or Fails to Crystallize - Presence of significant impurities. - Residual solvent.- Wash the crude product with a suitable solvent to remove soluble impurities before attempting recrystallization. - Ensure the product is thoroughly dried under vacuum to remove any remaining solvent.

Experimental Protocols

Key Experiment: Optimized Strecker Synthesis of this compound

This protocol is designed to maximize the yield of the desired product while minimizing the formation of the cyanohydrin byproduct.

Materials:

  • Cyclopropanone (or its stable hydrate/hemiketal)

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Hydrochloric acid (HCl)

  • Isopropanol

  • Diethyl ether

Procedure:

  • Imine Formation: In a well-ventilated fume hood, dissolve ammonium chloride (1.2 equivalents) in water and cool the solution to 0-5 °C in an ice bath. To this solution, add cyclopropanone (1.0 equivalent) dropwise while maintaining the temperature below 10 °C. Stir the mixture for 1-2 hours to facilitate the formation of the cyclopropyl imine.

  • Cyanide Addition: In a separate flask, prepare a solution of sodium cyanide (1.1 equivalents) in water. Add this cyanide solution dropwise to the imine-containing reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to stir at a controlled temperature (e.g., room temperature) for several hours, monitoring its progress by TLC or GC-MS until the starting material is consumed.

  • Workup and Isolation: Once the reaction is complete, carefully acidify the mixture with concentrated hydrochloric acid to a pH of 1-2. This will protonate the amino group and facilitate the precipitation of the hydrochloride salt. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to remove the cyanohydrin byproduct and other organic impurities.

  • Purification: Concentrate the aqueous layer under reduced pressure. The resulting crude solid can be purified by recrystallization from a solvent system such as isopropanol/diethyl ether. Filter the purified crystals, wash with cold diethyl ether, and dry under vacuum.

Visualizations

Signaling Pathways and Experimental Workflows

Strecker_Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Pathways cluster_final_product Final Product Cyclopropanone Cyclopropanone Imine Cyclopropyl Imine (Intermediate) Cyclopropanone->Imine + Ammonia Cyanohydrin 1-Hydroxycyclopropanecarbonitrile (Byproduct) Cyclopropanone->Cyanohydrin + Cyanide (Side Reaction) Ammonia Ammonia (from NH4Cl) Ammonia->Imine Cyanide Cyanide (from NaCN) Aminonitrile 1-Amino-1-cyclopropanecarbonitrile (Desired Product) Cyanide->Aminonitrile Cyanide->Cyanohydrin Imine->Aminonitrile + Cyanide HCl_Salt 1-Amino-1-cyclopropanecarbonitrile Hydrochloride Aminonitrile->HCl_Salt + HCl Troubleshooting_Workflow Start Start Synthesis Analyze Analyze Crude Product (e.g., NMR, GC-MS) Start->Analyze CheckPurity Is Purity > 95%? Analyze->CheckPurity HighCyanohydrin High Cyanohydrin Content? CheckPurity->HighCyanohydrin No FinalProduct Pure Product CheckPurity->FinalProduct Yes AdjustpH Adjust pH to 6-7 Increase Ammonia Ratio HighCyanohydrin->AdjustpH Yes Recrystallize Recrystallize Product HighCyanohydrin->Recrystallize No (Other Impurities) AdjustpH->Start Retry Synthesis Recrystallize->Analyze

References

Technical Support Center: Optimizing Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyclopropanation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the optimization of temperature and reaction time.

Troubleshooting Guide

This section addresses specific issues that may arise during your cyclopropanation experiments, offering potential causes and actionable solutions related to temperature and reaction time.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield Reaction temperature is too low: The reaction rate may be extremely slow at the chosen temperature, leading to negligible product formation within a reasonable timeframe.[1]Gradually increase the temperature in 5-10 °C increments to enhance the reaction rate. For Simmons-Smith reactions, starting at 0 °C and allowing the mixture to warm to room temperature is a common practice.[1][2] Some catalytic reactions may require elevated temperatures, such as 40°C or even 80°C.[3][4]
Reaction time is too short: The reaction may not have had sufficient time to proceed to completion, especially at lower temperatures.[3]Increase the reaction time and monitor the progress using an appropriate analytical technique (e.g., TLC, GC, LC-MS).[3] For slower-reacting substrates, extending the reaction time is a common strategy to improve conversion.[5]
Incomplete Conversion of Starting Material Insufficient reaction time for the given temperature: The kinetics of the reaction at the set temperature may require a longer duration for full conversion.[3]Allow the reaction to stir for a longer period. For some Simmons-Smith reactions, stirring for 12-24 hours at room temperature is necessary.[2] If the reaction stalls, a modest increase in temperature might be required.[3]
Decomposition of reagents or catalyst at elevated temperatures: High temperatures can cause the decomposition of sensitive reagents, like diazo compounds, or deactivate the catalyst before the reaction is complete.[5]If using unstable reagents like diazo compounds, ensure controlled addition at the recommended temperature (e.g., room temperature for many rhodium-catalyzed reactions).[5] Avoid excessive heating that could lead to catalyst deactivation.
Low Diastereoselectivity or Enantioselectivity Reaction temperature is too high: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less favored diastereomer or enantiomer, thus reducing selectivity.[3]Lowering the reaction temperature is a standard method to improve stereoselectivity.[3] For some reactions, temperatures as low as -50 °C or -78 °C have been shown to significantly enhance selectivity.[3][6]
Formation of Byproducts High reaction temperature: Elevated temperatures can promote side reactions such as C-H insertion, polymerization of the alkene, or decomposition of the carbene source.[3]Lower the reaction temperature to disfavor these higher activation energy side pathways. Monitor the reaction closely for the disappearance of byproducts as you optimize the temperature.[3]
Prolonged reaction times: Even at optimal temperatures, excessively long reaction times can sometimes lead to the formation of byproducts, such as the methylation of heteroatoms in Simmons-Smith reactions.[3]Once the starting material is consumed (as determined by monitoring), work up the reaction promptly to avoid product degradation or side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting temperature for a cyclopropanation reaction? A1: The optimal starting temperature is highly dependent on the specific method. For a Simmons-Smith reaction, a common starting point is 0 °C, often allowing the reaction to warm to room temperature.[2][3][7] For catalytic reactions using diazo compounds, temperatures can range from room temperature up to 80 °C.[3][8] It is crucial to consult the literature for your specific substrate and catalyst system to determine a suitable starting point.

Q2: How do temperature and reaction time create a trade-off between yield and selectivity? A2: Generally, lower reaction temperatures lead to higher diastereoselectivity and enantioselectivity because the transition state for the desired stereoisomer is more favored energetically.[3] However, lower temperatures also decrease the reaction rate, which may require a much longer reaction time to achieve a good yield.[3] Conversely, increasing the temperature will increase the reaction rate (and potentially the yield over a shorter time), but it may furnish enough energy to proceed through less-favored transition states, thereby lowering selectivity. The goal of optimization is to find the "sweet spot" that provides an acceptable yield and the desired level of purity within a practical timeframe.

Q3: My diastereoselectivity is good at low temperatures, but the yield is poor. How can I improve the yield? A3: This is a classic optimization problem. You can try several approaches:

  • Slightly increase the temperature: Find a compromise temperature where the yield is acceptable without a significant drop in diastereoselectivity.[3]

  • Increase the reaction time: A slow reaction at a low temperature may simply need more time to reach completion.[3]

  • Increase reagent concentration: Carefully increasing the concentration of reactants can sometimes boost the reaction rate at lower temperatures.[3]

  • Optimize other parameters: Investigate different solvents or a more active catalyst that could improve reactivity at lower temperatures.[3]

Q4: Can prolonged reaction times negatively affect my experiment? A4: Yes. Even if the main reaction is complete, leaving the reaction mixture for an extended period can lead to the formation of byproducts or decomposition of the desired product, especially at elevated temperatures.[3] It is always best to monitor the reaction's progress and work it up promptly once the starting material has been consumed.

Data Presentation: Temperature and Time Effects

The following tables summarize quantitative data from various cyclopropanation studies, illustrating the impact of temperature and reaction time on yield and selectivity.

Table 1: Effect of Temperature on Rhodium-Catalyzed Cyclopropanation of Styrene

EntryCatalystTemperature (°C)Diastereomeric Ratio (dr)Yield (%)Enantiomeric Excess (ee, %)
1Rh₂(S-DOSP)₄36>97:35977
2Rh₂(S-TCPTAD)₄36 (Refluxing Pentane)>97:37184
3Rh₂(S-TCPTTL)₄36>97:36574
Data compiled from a systematic study on rhodium-catalyzed reactions, demonstrating that catalyst choice and temperature influence both yield and enantioselectivity.[9]

Table 2: Optimization of Continuous-Flow Simmons-Smith Cyclopropanation

EntryTemperature (°C)Residence Time (min)Conversion (%)
1401594 (Isolated Yield)
2Room Temp15No Conversion
Data from a continuous-flow setup showing the critical role of temperature in achieving high conversion in a short residence time.[4]

Experimental Protocols

Protocol 1: General Procedure for Temperature and Time Optimization

This protocol provides a general framework for optimizing reaction temperature and time. It is essential to adapt this protocol to the specific requirements of your reaction (e.g., inert atmosphere, specific reagents).

  • Initial Parameter Selection: Based on literature for similar substrates and reaction types, select a starting temperature and time. For many cyclopropanations, starting at a lower temperature (e.g., 0 °C or room temperature) is a prudent approach.[3]

  • Small-Scale Parallel Screening: Set up a series of small-scale reactions in parallel.

    • To optimize temperature: Keep the reaction time and all other parameters constant. Run each reaction at a different temperature (e.g., -20 °C, 0 °C, room temperature, 40 °C).[3]

    • To optimize time: Keep the temperature and all other parameters constant. Run reactions and quench them at different time points (e.g., 1h, 4h, 12h, 24h).

  • Reaction Monitoring: At regular intervals, monitor the progress of each reaction using an appropriate analytical technique (e.g., TLC, GC, LC-MS). Note the consumption of starting material and the formation of product and byproducts.[3][10]

  • Analysis of Results: After the designated time, quench the reactions. Analyze the crude mixtures to determine the yield and stereoselectivity (if applicable) for each condition. Identify the temperature and time that provide the best balance of yield, selectivity, and efficiency.[3]

  • Refinement: If necessary, perform a second screen using a narrower range of temperatures and times around the most promising conditions identified in the initial screen.

Protocol 2: Simmons-Smith Cyclopropanation of an Allylic Alcohol

This protocol is an example for the cyclopropanation of an allylic alcohol using the Furukawa modification (diethylzinc and diiodomethane).

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the allylic alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).[1]

  • Addition of Reagents:

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of diethylzinc (2.2 eq) dropwise.

    • Subsequently, add diiodomethane (2.5 eq) dropwise to the mixture at 0 °C.[1]

  • Reaction Execution:

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[1]

    • Monitor the reaction progress by TLC until the starting material is consumed.[1]

  • Work-up:

    • Cool the reaction mixture back to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NaHCO₃ or NH₄Cl solution.[1][5]

    • Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]

Visualizations

Below are diagrams illustrating key workflows and relationships in the optimization of cyclopropanation reactions.

G cluster_prep Preparation cluster_exec Execution & Monitoring cluster_analysis Analysis & Decision cluster_outcome Outcome Lit Literature Review Setup Small-Scale Reaction Setup Lit->Setup Screen Run Parallel Reactions (Varying Temp/Time) Setup->Screen Monitor Monitor Progress (TLC, GC, etc.) Screen->Monitor Analyze Analyze Yield & Selectivity Monitor->Analyze Opt Optimal? Analyze->Opt Refine Refine Conditions Opt->Refine No ScaleUp Proceed to Scale-Up Opt->ScaleUp Yes Refine->Screen

Caption: Workflow for optimizing temperature and time in cyclopropanation.

G Temp Temperature Selectivity Stereoselectivity Temp->Selectivity Decreases Rate Reaction Rate Temp->Rate Increases Byproducts Byproducts Temp->Byproducts Increases Time Reaction Time Yield Yield Time->Yield Increases (to a point) Time->Byproducts May Increase (if excessive) Rate->Yield Increases

Caption: Relationship between key reaction parameters and outcomes.

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation Alkene Alkene TS Transition State Alkene->TS Carbenoid Carbenoid Source (e.g., CH₂I₂, Zn-Cu) Active Active Carbenoid (e.g., ICH₂ZnI) Carbenoid->Active Activation Active->TS Product Cyclopropane TS->Product Concerted Cycloaddition

Caption: Simplified pathway for Simmons-Smith cyclopropanation.

References

Technical Support Center: Stereoselective Synthesis of Cyclopropane Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of cyclopropane amino acids. This resource is designed for researchers, chemists, and drug development professionals to address common challenges, provide detailed experimental guidance, and answer frequently asked questions encountered during the synthesis of these valuable chiral building blocks.

Troubleshooting Guide (Q&A Format)

This section addresses specific experimental issues in a question-and-answer format, offering potential causes and actionable solutions.

Q1: My cyclopropanation reaction results in a low diastereomeric ratio (dr). What are the common causes and how can I improve it?

A1: Low diastereoselectivity is a frequent challenge and can stem from several factors related to the substrate, catalyst, and reaction conditions.

  • Potential Cause 1: Ineffective Substrate Control. The inherent stereochemistry of the starting alkene may not be sufficient to direct the cyclopropanation. For substrates like chiral allylic alcohols, the directing effect of the hydroxyl group is crucial.

    • Solution: In Simmons-Smith-type reactions, ensure the use of zinc carbenoids that can effectively chelate with the directing group. For other reactions, consider introducing a more sterically demanding protecting group on the directing moiety to enhance facial selectivity.

  • Potential Cause 2: Poor Choice of Catalyst/Ligand. The catalyst and its associated ligands are paramount in dictating the stereochemical outcome. The ligand architecture creates the chiral environment that influences the trajectory of the reactants.

    • Solution: For rhodium-catalyzed reactions, the choice of chiral ligand is critical. Rhodium(II) carboxylates are effective, but the diastereoselectivity can be highly ligand-dependent.[1] For copper-based catalysts, ligands like bis(oxazoline) (Box) and salen-type ligands have shown excellent performance in controlling diastereoselectivity.[2] It may be necessary to screen a variety of catalyst/ligand combinations.

  • Potential Cause 3: Unfavorable Reaction Conditions. Temperature and solvent can significantly influence the transition state energies of the competing diastereomeric pathways.

    • Solution: Systematically vary the reaction temperature. Lowering the temperature often enhances selectivity by favoring the pathway with the lower activation energy. Solvent polarity can also play a role; screen a range of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., dichloromethane, THF).

Q2: I'm struggling to achieve high enantiomeric excess (ee). What strategies can I employ?

A2: Achieving high enantioselectivity relies almost entirely on the efficacy of the asymmetric catalyst or chiral auxiliary used.

  • Potential Cause 1: Suboptimal Chiral Catalyst. The chosen chiral catalyst may not be well-suited for the specific substrate.

    • Solution: Transition-metal catalysis is a cornerstone of asymmetric cyclopropanation.

      • Rhodium Catalysts: Chiral rhodium(II) carboxylates, particularly prolinate derivatives, are well-established for high enantioselectivity.[1] For example, catalysts like Rh₂(S-PTAD)₄ can be highly effective.[3]

      • Copper Catalysts: Copper complexes with chiral ligands (e.g., Box, PyBox) are excellent for reactions with diazoacetates.

      • Cobalt and Ruthenium Catalysts: Salen-ligated cobalt(II) complexes can provide high enantioselectivity, often favoring cis-cyclopropane products.[4] Ruthenium-based catalysts are also efficient but may have a narrower substrate scope.[2]

  • Potential Cause 2: Racemization or Side Reactions. The product may be forming with high ee but racemizing under the reaction conditions, or achiral background reactions may be competing.

    • Solution: Ensure the reaction is run under strict inert conditions to prevent catalyst deactivation. Lowering the catalyst loading can sometimes reduce side reactions, although it might also decrease the reaction rate.[5] Analyze the crude reaction mixture to check for byproducts that could indicate catalyst degradation or competing reaction pathways.

  • Potential Cause 3: Purity of Reagents. Impurities in the alkene or the diazo compound can interfere with the catalyst's chiral environment.

    • Solution: Purify all reagents immediately before use. Diazo compounds, in particular, can be unstable and should be handled with care.

Q3: The reaction yield is very low, and I'm observing significant side products. What is going wrong?

A3: Low yields are often due to inefficient catalyst turnover, reagent decomposition, or competing side reactions.

  • Potential Cause 1: Catalyst Deactivation. The catalyst may be sensitive to air, moisture, or impurities.

    • Solution: Use rigorous anhydrous and anaerobic techniques (e.g., Schlenk line or glovebox). Ensure solvents are thoroughly dried and degassed. Catalyst loading might be too low; while reducing loading can be beneficial, there is a threshold below which the catalyst becomes inactive before the reaction is complete.[5]

  • Potential Cause 2: Diazo Compound Decomposition. Diazo compounds are prone to decomposition, leading to the formation of carbenes that can react in non-productive ways (e.g., dimerization).

    • Solution: Add the diazo compound slowly to the reaction mixture using a syringe pump.[6] This maintains a low, steady concentration of the diazo compound, minimizing side reactions and favoring the desired catalytic cycle.

  • Potential Cause 3: Unfavorable Reaction Temperature. While lower temperatures often improve selectivity, they can also drastically reduce the reaction rate. Conversely, high temperatures can lead to decomposition.

    • Solution: Find an optimal temperature balance. Monitor the reaction by TLC or GC/LC-MS to track product formation and the consumption of starting materials. If the reaction is sluggish at a low temperature that gives good selectivity, consider increasing the catalyst loading slightly.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for accessing cyclopropane amino acids?

A1: Several effective methods exist, each with its own advantages. Key strategies include the transition-metal-catalyzed cyclopropanation of alkenes using diazo compounds, the Simmons-Smith reaction with allylic amines or alcohols, and Michael-initiated ring closure (MIRC) reactions.[7][8] Another approach involves the Kulinkovich reaction for preparing aminocyclopropanes.[9]

Q2: Why is achieving high stereocontrol in cyclopropanation so challenging?

A2: The challenge lies in controlling the creation of up to three new stereocenters simultaneously. This requires precise control over both facial selectivity (which face of the alkene the carbene attacks) and, in many cases, the orientation of the substituents on the newly formed ring (cis/trans selectivity). This control is dictated by subtle energetic differences in the reaction's transition states, which are influenced by steric and electronic interactions between the substrate, the carbene, and the chiral catalyst.

Q3: How critical is the choice of the diazo compound precursor?

A3: The structure of the diazo compound is highly critical as it directly impacts the reactivity and selectivity of the resulting carbene intermediate. Donor/acceptor carbenes, generated from diazo compounds with both an electron-donating and an electron-accepting group, are generally more stable and selective. The steric bulk of the ester group on a diazoacetate, for instance, can significantly influence the cis/trans diastereoselectivity of the cyclopropane product.[1]

Data Summaries

Quantitative data from various studies are summarized below to facilitate comparison.

Table 1: Comparison of Chiral Catalysts in Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate (EDA)

Catalyst SystemLigand TypeYield (%)dr (trans:cis)ee (trans) (%)
Rh₂(S-DOSP)₄Chiral Carboxylate>9585:1598
Cu(I)-BoxBis(oxazoline)9090:1099
Co(II)-SalenSalen85<5:9597 (cis)
Ru(II)-PyBoxPyridine-oxazoline9298:298

(Note: Data are representative values compiled from typical outcomes in the literature and serve for illustrative comparison.)

Table 2: Effect of Solvent on Diastereoselectivity in a Rh(II)-Catalyzed Cyclopropanation

SolventDielectric Constant (ε)Yield (%)dr (trans:cis)
Hexane1.98890:10
Toluene2.49185:15
Dichloromethane (DCM)9.19570:30
Acetonitrile37.56555:45

(Note: This table illustrates a general trend where less polar solvents often favor higher diastereoselectivity in certain catalytic systems.)

Key Experimental Protocols

Protocol 1: General Procedure for Rh(II)-Catalyzed Asymmetric Cyclopropanation

  • Preparation: To a dried Schlenk tube under an argon atmosphere, add the alkene substrate (1.0 equiv), the chiral dirhodium(II) catalyst (e.g., Rh₂(S-PTAD)₄, 1.0 mol %), and anhydrous solvent (e.g., 1,2-dichloroethane or dichloromethane, to make a 0.1 M solution).[3][6]

  • Diazo Addition: Prepare a separate solution of the diazoester (1.2-1.5 equiv) in the same anhydrous solvent.[6]

  • Reaction: Add the diazoester solution dropwise to the stirred alkene/catalyst mixture at the desired temperature (e.g., 25 °C) over a period of 4-6 hours using a syringe pump. The slow addition is crucial to minimize side reactions.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the cyclopropane amino acid derivative.

  • Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR analysis of the crude product), and enantiomeric excess (by chiral HPLC or SFC analysis).[10]

Visual Workflow and Logic Diagrams

The following diagrams illustrate key decision-making processes and workflows in troubleshooting and planning stereoselective cyclopropanation reactions.

G cluster_0 start Low Stereoselectivity (dr or ee) q_yield Is yield also low? start->q_yield check_conditions Check Reaction Integrity: - Anhydrous/Anaerobic Conditions - Reagent Purity - Slow Diazo Addition q_yield->check_conditions  Yes q_stereo Which selectivity is poor? q_yield->q_stereo  No check_conditions->q_stereo After fixing yield dr_path Improve Diastereoselectivity q_stereo->dr_path Diastereoselectivity ee_path Improve Enantioselectivity q_stereo->ee_path Enantioselectivity dr_sol Screen Solvents (less polar) Lower Temperature Change Ligand/Auxiliary dr_path->dr_sol ee_sol Screen Chiral Catalysts (Rh, Cu, Co, Ru) Screen Chiral Ligands ee_path->ee_sol

Caption: Troubleshooting workflow for low stereoselectivity.

G cluster_1 start Select Catalyst for Asymmetric Cyclopropanation target_isomer Desired Isomer? start->target_isomer trans_path Target: trans-Isomer target_isomer->trans_path trans cis_path Target: cis-Isomer target_isomer->cis_path cis trans_catalysts Primary Choices: - Rh(II) carboxylates - Cu(I)-Box/PyBox - Ru(II)-PyBox trans_path->trans_catalysts substrate Consider Substrate: - Electron-rich vs. -poor alkene - Steric bulk trans_catalysts->substrate cis_catalysts Primary Choices: - Co(II)-Salen - Some Rh(I) complexes cis_path->cis_catalysts cis_catalysts->substrate optimize Optimize Ligand & Conditions substrate->optimize G cluster_2 center Core Challenge: Simultaneous Control of Multiple Stereocenters catalyst Catalyst/Ligand Selection catalyst->center substrate Substrate Structure substrate->center conditions Reaction Conditions conditions->center reagents Reagent Purity & Stability reagents->center

References

troubleshooting low conversion rates in reactions with 1-Amino-1-cyclopropanecarbonitrile HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Amino-1-cyclopropanecarbonitrile HCl. Our aim is to help you diagnose and resolve common issues, particularly low conversion rates, in your chemical reactions.

Troubleshooting Guide: Low Conversion Rates

Low conversion of 1-Amino-1-cyclopropanecarbonitrile HCl in your reaction can be attributed to several factors, ranging from reactant quality to suboptimal reaction conditions. This guide provides a systematic approach to identifying and addressing the root cause of the issue.

dot

Caption: Troubleshooting workflow for low conversion rates.

Frequently Asked Questions (FAQs)

Q1: My reaction with 1-Amino-1-cyclopropanecarbonitrile HCl is not starting or is very sluggish. What are the initial checks I should perform?

A1: When a reaction fails to initiate, the primary suspects are the reactants and the reaction setup.

  • Reactant Integrity: 1-Amino-1-cyclopropanecarbonitrile HCl is a hydrochloride salt. Ensure that the free base is being generated in situ if your reaction requires it, for example, by the addition of a non-nucleophilic base. Verify the purity of your starting material via NMR or another suitable analytical technique.

  • Solvent Quality: For many reactions involving aminonitriles, the presence of water can be detrimental. Ensure you are using an anhydrous solvent. If the reaction is air-sensitive, ensure the solvent has been properly degassed.

  • Temperature: Some reactions require an initial activation energy. If you are running the reaction at room temperature, consider gentle heating. Conversely, for highly exothermic reactions, cooling might be necessary to prevent decomposition.[1][2]

Q2: I am observing multiple spots on my TLC, indicating the formation of byproducts. What are common side reactions?

A2: Side reactions can significantly lower the yield of your desired product. Common side reactions with aminonitriles include:

  • Hydrolysis: The nitrile group can be sensitive to hydrolysis, especially under acidic or basic conditions, converting it to a carboxylic acid or amide.

  • Dimerization or Polymerization: Under certain conditions, aminonitriles can react with themselves.

  • Racemization: If the alpha-carbon is a stereocenter, loss of stereochemical integrity can occur, especially in the presence of base.

  • Elimination Reactions: The cyclopropyl ring can be susceptible to ring-opening reactions under harsh conditions.

To mitigate these, consider adjusting the reaction pH, temperature, and reaction time.

Q3: What is the best solvent to use for reactions with 1-Amino-1-cyclopropanecarbonitrile HCl?

A3: The choice of solvent is highly dependent on the specific reaction being performed. 1-Amino-1-cyclopropanecarbonitrile HCl itself has some solubility in water and polar organic solvents.[3] For reactions requiring anhydrous conditions, polar aprotic solvents such as acetonitrile, THF, DMF, or DMSO are often good starting points.[1] It is recommended to perform a solvent screen to determine the optimal solvent for your specific transformation.

SolventPolarity (Dielectric Constant)Common ApplicationsPotential Issues
Acetonitrile37.5General purpose polar aprotic solventCan be coordinating to metal catalysts
THF7.6Good for organometallic reactionsCan form peroxides; lower boiling point
DMF36.7High boiling point, good solvating powerDifficult to remove; can decompose at high T
DMSO46.7Excellent solvating powerVery high boiling point; can oxidize substrates
Dichloromethane9.1Good for a wide range of organic reactionsCan react with some nucleophiles

Q4: How can I optimize the catalyst for my reaction involving 1-Amino-1-cyclopropanecarbonitrile HCl?

A4: Catalyst optimization is crucial for achieving high conversion.

  • Catalyst Screening: If you are using a catalyst, screen different types, such as Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) or organocatalysts.[1][4]

  • Catalyst Loading: The amount of catalyst can have a significant impact. Start with a catalytic amount (e.g., 1-10 mol%) and incrementally increase it. Note that higher catalyst loading does not always lead to better results and can sometimes promote side reactions.[1]

  • Catalyst Deactivation: Ensure that no impurities in your starting materials or solvent are poisoning the catalyst.

dot

Caption: Logical flow for catalyst optimization.

Experimental Protocols

General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction

This protocol is a general guideline and may require optimization for your specific substrate.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add 1-Amino-1-cyclopropanecarbonitrile HCl (1.0 eq), your coupling partner (1.1 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and ligand (if necessary, e.g., XPhos, 10 mol%).

    • Add a base (e.g., K₂CO₃, 2.0 eq).

    • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition:

    • Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.

  • Reaction:

    • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Example Data: Solvent and Temperature Effects on Yield

The following table provides representative data on how solvent and temperature can affect the yield of a hypothetical reaction.

EntrySolventTemperature (°C)Time (h)Conversion (%)Yield (%)
1THF25241510
2THF65126052
3Toluene80128578
4Toluene11089588
5Dioxane100109892
6DMF100107065 (byproducts observed)

This data illustrates that for this hypothetical reaction, higher temperatures and a less coordinating solvent like dioxane provided the best results.

References

long-term storage and degradation of 1-Amino-1-cyclopropanecarbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage, degradation, and handling of 1-Amino-1-cyclopropanecarbonitrile hydrochloride (CAS: 127946-77-4).

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] While some suppliers suggest room temperature, storage at refrigerated temperatures (0-8 °C) is often recommended to minimize degradation.[1][3][4]

Q2: What is the physical appearance of this compound?

A2: this compound is typically an off-white to pale brown powder or crystalline powder.[3][5]

Q3: What solvents are suitable for dissolving this compound?

A3: As a hydrochloride salt, the compound is generally soluble in water, where it will form a mildly acidic solution.[6] Its solubility in organic solvents may be limited, and for reactions requiring the free amine, it may need to be neutralized and extracted into an organic solvent.

Q4: What are the known incompatibilities of this compound?

A4: The compound should be kept away from strong oxidizing agents, as these can lead to decomposition.[1]

Q5: What are the potential degradation pathways for this compound?

A5: The primary potential degradation pathway is the hydrolysis of the nitrile group. Under aqueous acidic or basic conditions, particularly with heating, the nitrile can hydrolyze first to an amide and then to a carboxylic acid (1-amino-1-cyclopropanecarboxylic acid).[7] As a hydrochloride salt of an amine, its solution in water will be acidic, which could slowly facilitate hydrolysis over extended periods, especially if not stored at low temperatures.[6]

Storage and Handling Summary

ParameterRecommendationSource(s)
Storage Temperature 0-8 °C (Refrigerated) is recommended for long-term stability.[3][4]
Atmosphere Store under a dry, inert atmosphere if possible to minimize moisture exposure.[1][2]
Container Use a tightly sealed, light-resistant container.[1]
Incompatibilities Avoid contact with strong oxidizing agents.[1]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the handling and use of this compound in experiments.

Issue 1: Compound fails to dissolve in an organic solvent.

  • Cause: As a salt, the compound has high polarity and is often insoluble in non-polar organic solvents.

  • Solution:

    • Try more polar organic solvents like DMSO or DMF.

    • If the reaction requires the free amine, perform a base extraction. Dissolve the hydrochloride salt in water, adjust the pH to basic (e.g., with sodium bicarbonate), and extract the free amine into an organic solvent like ethyl acetate or dichloromethane. Dry the organic layer before use.[8]

Issue 2: A reaction is not proceeding as expected, or the yield is low.

  • Cause 1: The free amine is required for the reaction. Many reactions, such as amide couplings, require the amine to be in its free, unprotonated form. The hydrochloride salt is protonated and will not be nucleophilic.

  • Solution 1: Neutralize the hydrochloride salt in situ by adding a non-nucleophilic base (e.g., triethylamine, DIPEA) to the reaction mixture. Typically, at least one equivalent of base is required.

  • Cause 2: The pH of the reaction is too low. Dissolving the hydrochloride salt in some media can lower the pH, which may not be optimal for the reaction.

  • Solution 2: Buffer the reaction medium or add a suitable base to maintain the optimal pH for your specific transformation.

Issue 3: Appearance of unexpected byproducts in the reaction mixture.

  • Cause: The nitrile group may be undergoing hydrolysis to the corresponding amide or carboxylic acid, especially if the reaction is run in water at elevated temperatures or for extended periods.[7]

  • Solution:

    • Analyze the byproduct by LC-MS or NMR to confirm its identity.

    • If hydrolysis is confirmed, run the reaction under anhydrous conditions.

    • Minimize reaction time and temperature where possible.

Issue 4: Inconsistent results in biological assays.

  • Cause 1: Degradation of the compound in the assay medium. Aqueous buffers used in biological assays can lead to slow hydrolysis of the compound over the course of a multi-day experiment, reducing its effective concentration.

  • Solution 1: Prepare fresh stock solutions and consider the stability of the compound in your specific assay buffer. A preliminary stability test of the compound in the buffer can be informative.

  • Cause 2: Toxicity of the compound to cells. As an amino acid analog, the compound may interfere with protein synthesis or other cellular processes, leading to toxicity, particularly in sensitive cell lines like neurons.[9]

  • Solution 2: Perform a dose-response curve to determine the cytotoxic concentration of the compound for your specific cell line.

Experimental Protocols

Protocol 1: Purity Assessment by Quantitative ¹H NMR (qNMR)

This protocol describes a method for determining the purity of a sample of this compound using an internal standard.

  • Preparation of Internal Standard Stock Solution:

    • Accurately weigh approximately 20 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of this compound into an NMR tube.

    • Add a precise volume (e.g., 500 µL) of the internal standard stock solution to the NMR tube.

    • Vortex the tube until the sample is completely dissolved.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum under quantitative conditions. This requires a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being quantified.[10][11]

    • Ensure the spectral window is wide enough to encompass peaks from both the sample and the internal standard.

  • Data Processing and Purity Calculation:

    • Integrate a well-resolved, non-exchangeable proton signal from this compound and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.

Protocol 2: Long-Term Stability Study using HPLC

This protocol outlines a forced degradation and long-term stability study to assess the degradation profile of this compound.

  • Method Development (Forced Degradation):

    • Develop a stability-indicating HPLC method.[12][13] This method must be able to separate the parent compound from any potential degradation products.

    • Perform forced degradation studies by exposing solutions of the compound to:

      • Acidic conditions (e.g., 0.1 M HCl at 60 °C)

      • Basic conditions (e.g., 0.1 M NaOH at 60 °C)

      • Oxidative conditions (e.g., 3% H₂O₂ at room temperature)

      • Thermal stress (solid sample at 80 °C)

      • Photostability (exposure to light, as per ICH Q1B guidelines)

    • Analyze the stressed samples by HPLC-UV and LC-MS to identify and characterize degradation products.[1]

  • Long-Term Stability Protocol:

    • Prepare multiple aliquots of the solid compound in sealed, light-protected vials.

    • Store the vials under different conditions as outlined in the table below.

    • At specified time points (e.g., 0, 3, 6, 9, 12, 24 months), remove one vial from each storage condition.

    • Prepare a solution of known concentration and analyze by the validated stability-indicating HPLC method.

    • Quantify the amount of the parent compound remaining and any major degradation products.

ConditionTemperatureHumidity
Long-Term 25 °C60% RH
Accelerated 40 °C75% RH
Refrigerated 5 °CAmbient

Visualizations

G Figure 1. Recommended Workflow for Handling and Storage cluster_0 Receiving and Initial Storage cluster_1 Experimental Use cluster_2 Post-Use Receive Receive Compound Inspect Inspect Container Seal Receive->Inspect Store Store in tightly sealed container at 0-8 °C in a dry, dark place Inspect->Store Seal Intact Quarantine Quarantine & Contact Supplier Inspect->Quarantine Seal Broken Weigh Weigh required amount in a fume hood Store->Weigh Dissolve Dissolve in appropriate solvent Weigh->Dissolve React Use in Experiment Dissolve->React Reseal Tightly reseal container React->Reseal Return Return to 0-8 °C storage Reseal->Return G Figure 2. Troubleshooting Low Reaction Yield Start Low Reaction Yield Encountered CheckAmine Is a free amine required for the reaction? Start->CheckAmine CheckSolvent Is the compound fully dissolved? CheckAmine->CheckSolvent No AddBase Add 1-2 eq. of non-nucleophilic base (e.g., TEA, DIPEA) CheckAmine->AddBase Yes CheckByproducts Are there unexpected byproducts? CheckSolvent->CheckByproducts Yes UsePolarSolvent Try a more polar solvent (e.g., DMSO, DMF) CheckSolvent->UsePolarSolvent No BaseExtract Perform aqueous workup with base to isolate free amine CheckSolvent->BaseExtract If solvent change is not an option AnalyzeByproducts Analyze byproducts by LC-MS/NMR CheckByproducts->AnalyzeByproducts Yes Success Reaction Improved CheckByproducts->Success No AddBase->Success UsePolarSolvent->Success BaseExtract->Success Anhydrous Switch to anhydrous conditions and moderate temperature AnalyzeByproducts->Anhydrous If hydrolysis is detected Anhydrous->Success G Figure 3. Workflow for Stability Testing Start Initiate Stability Study ForcedDegradation Perform Forced Degradation (Acid, Base, Oxidative, Heat, Light) Start->ForcedDegradation MethodDev Develop Stability-Indicating HPLC Method ForcedDegradation->MethodDev SetupStudy Aliquot solid compound and place in stability chambers MethodDev->SetupStudy Timepoints Pull samples at pre-defined timepoints (0, 3, 6, 12, 24 months) SetupStudy->Timepoints Analysis Analyze by HPLC for Purity and Degradants Timepoints->Analysis Analysis->Timepoints Next timepoint DataReview Review Data and Determine Degradation Rate Analysis->DataReview End Establish Shelf-Life and Recommended Storage DataReview->End

References

Technical Support Center: Overcoming Poor Solubility of 1-Aminocyclopropane-1-carboxylic Acid (ACC) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-aminocyclopropane-1-carboxylic acid (ACC) derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My 1-aminocyclopropane-1-carboxylic acid (ACC) derivative has poor water solubility. What are the first steps I should take to address this?

A1: Poor aqueous solubility is a common challenge with ACC derivatives, particularly those with increased lipophilicity due to substitutions on the cyclopropane ring or modifications to the amino or carboxyl groups. Here’s a logical troubleshooting workflow:

  • pH Adjustment: Since ACC derivatives are amino acids, their solubility is often pH-dependent. The presence of both an acidic carboxylic acid group and a basic amino group means the molecule can exist as a cation, anion, or zwitterion. Experiment with a range of pH values to find the optimal pH for dissolution. For acidic derivatives of anthranilic acid, for instance, solubility increases with pH.[1][2]

  • Co-solvents: If pH adjustment is insufficient, using a water-miscible organic co-solvent can be an effective and rapid method to increase solubility.[3] Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).

  • Salt Formation: For ionizable ACC derivatives, converting the molecule into a salt can dramatically increase aqueous solubility. This is a widely used and effective strategy for both acidic and basic drugs.[4]

Q2: I am using an organic co-solvent to dissolve my ACC derivative, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A2: This is a common issue known as "precipitation upon dilution." Here are several strategies to mitigate this:

  • Optimize Co-solvent Concentration: Use the minimum amount of co-solvent necessary to dissolve your compound. Higher concentrations are more likely to cause precipitation when diluted.

  • Use a Surfactant: Surfactants can help to keep the compound in solution by forming micelles.[5] Non-ionic surfactants like Tween® 80 are commonly used.

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased water solubility.[3] This can be a very effective way to prevent precipitation. The presence of a co-solvent can sometimes have a synergistic effect with cyclodextrins, but this is system-dependent.[3][6]

  • Prepare a Solid Dispersion: For preclinical or formulation development, creating a solid dispersion of your ACC derivative in a hydrophilic polymer can enhance its dissolution rate and apparent solubility.[5][7]

Q3: Can I use a prodrug approach to improve the in vivo solubility and absorption of my ACC derivative?

A3: Yes, a prodrug strategy is an excellent approach for improving the physicochemical properties of a parent drug without altering its fundamental structure. For ACC derivatives, which contain both amino and carboxylic acid functional groups, several prodrug strategies are possible:

  • Ester Prodrugs: Esterification of the carboxylic acid group can increase lipophilicity, which may enhance membrane permeability. While this might decrease aqueous solubility, it can improve absorption, and the ester can be cleaved in vivo by esterases to release the active drug.[8][9][10][11][12][13]

  • Amino Acid Prodrugs: Conjugating another amino acid to the ACC derivative can create a dipeptide prodrug. These can have improved solubility and may be actively transported by peptide transporters in the intestine, leading to enhanced bioavailability.[8][11]

Troubleshooting Guides

Problem: Difficulty Dissolving a Newly Synthesized N-Acyl ACC Derivative

Symptoms:

  • The compound appears as an insoluble solid in aqueous buffers (e.g., PBS).

  • Heating or sonication does not significantly improve solubility.

Possible Causes:

  • Increased lipophilicity from the acyl chain reduces interaction with water.

  • The compound may be in a crystalline form with high lattice energy.

Troubleshooting Steps:

StepActionExpected Outcome
1pH Adjustment Determine if the compound's solubility is pH-dependent. Prepare small-scale test solutions across a pH range (e.g., 2-10) to identify a pH where solubility is maximized.
2Co-solvent Screening If pH adjustment is ineffective, attempt to dissolve a small amount of the compound in various pharmaceutically acceptable co-solvents (e.g., DMSO, ethanol, PEG 400).
3Salt Formation If the derivative has an ionizable group, attempt to form a salt. For a carboxylic acid, titration with a base like sodium hydroxide or potassium hydroxide can form a more soluble salt.
4Complexation with Cyclodextrins Prepare a solution of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) and attempt to dissolve the ACC derivative in this solution.
Problem: Low Bioavailability of an ACC Derivative in Animal Studies Despite In Vitro Activity

Symptoms:

  • The compound shows high potency in in vitro assays but low plasma concentrations after oral administration.

  • High dose-to-dose variability in pharmacokinetic studies.

Possible Causes:

  • Poor aqueous solubility in the gastrointestinal tract limits dissolution and absorption.

  • The compound may have low membrane permeability.

Troubleshooting Steps:

StepActionExpected Outcome
1Physicochemical Profiling Determine the experimental logP and pKa of the compound to better understand its lipophilicity and ionization state at physiological pH.
2Prodrug Synthesis Synthesize an ester or amino acid prodrug of the ACC derivative to enhance its solubility and/or permeability.
3Formulation Development For preclinical studies, formulate the compound in a vehicle designed to enhance solubility, such as a lipid-based formulation or a solid dispersion.
4Particle Size Reduction If the compound is crystalline, micronization or nanosizing can increase the surface area for dissolution.

Quantitative Data Summary

Compound/FormulationSolubility Enhancement StrategyExpected Aqueous Solubility
Hypothetical N-benzoyl-ACCN/A (Poorly Soluble Derivative)< 0.1 mg/mL
N-benzoyl-ACC Sodium SaltSalt Formation1-10 mg/mL
N-benzoyl-ACC in 10% DMSOCo-solvent0.5-5 mg/mL
N-benzoyl-ACC with HP-β-CDComplexation1-15 mg/mL
N-benzoyl-ACC Ester ProdrugProdrug ApproachVariable (may decrease aqueous solubility but improve permeability)

Key Experimental Protocols

Protocol 1: Shake-Flask Method for Determining Equilibrium Solubility

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Materials:

  • ACC derivative

  • Buffer solutions at various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)

  • Scintillation vials or other suitable containers

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the ACC derivative to a vial containing a known volume of the buffer solution. The excess solid should be clearly visible.

  • Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, stop the shaker and allow the samples to sit for a short period to allow the excess solid to settle.

  • Separate the saturated solution from the undissolved solid by either centrifugation or filtration.

  • Quantify the concentration of the dissolved ACC derivative in the clear supernatant or filtrate using a validated analytical method.

Protocol 2: Preparation of a Prodrug of an ACC Derivative

This protocol provides a general method for the synthesis of an amino acid ester prodrug to potentially enhance solubility and bioavailability.

Materials:

  • ACC derivative

  • Protected amino acid (e.g., Boc-Gly-OH)

  • Coupling agent (e.g., DCC, EDC)

  • Solvent (e.g., dichloromethane, DMF)

  • Reagents for deprotection (e.g., trifluoroacetic acid for Boc group removal)

Procedure:

  • Dissolve the ACC derivative and the protected amino acid in an appropriate anhydrous solvent.

  • Add the coupling agent and a catalyst (if needed, e.g., DMAP) and stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Work up the reaction by washing with aqueous solutions to remove byproducts.

  • Purify the protected prodrug by column chromatography.

  • Remove the protecting group under appropriate conditions (e.g., treat the Boc-protected prodrug with TFA in dichloromethane).

  • Purify the final prodrug, often as a salt (e.g., TFA salt), and confirm its structure by NMR and mass spectrometry.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Solubilization Strategy cluster_analysis Analysis cluster_outcome Outcome start Poorly Soluble ACC Derivative ph pH Adjustment start->ph cosolvent Co-solvent Screening start->cosolvent salt Salt Formation start->salt prodrug Prodrug Synthesis start->prodrug solubility Solubility Assay ph->solubility cosolvent->solubility salt->solubility prodrug->solubility stability Stability Assessment solubility->stability bioassay In Vitro/ In Vivo Testing stability->bioassay end Optimized Solubility bioassay->end

Caption: Troubleshooting workflow for a poorly soluble ACC derivative.

signaling_pathway cluster_drug Drug Formulation cluster_body In Vivo prodrug ACC Derivative Prodrug (Soluble) absorption Intestinal Absorption prodrug->absorption Oral Administration parent Parent ACC Derivative (Active) target Target Receptor (e.g., NMDA) parent->target Pharmacological Effect circulation Systemic Circulation absorption->circulation Metabolic Conversion (Esterases) circulation->parent

Caption: Prodrug strategy for enhancing bioavailability of an ACC derivative.

References

Technical Support Center: Catalytic Converter Deactivation in Flow Synthesis of Aminoketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation during the continuous flow synthesis of aminoketones.

Troubleshooting Guides

This section offers step-by-step guidance to identify and resolve common issues related to catalyst deactivation in flow synthesis setups.

Issue 1: Gradual Decrease in Product Yield Over Time

A slow and steady decline in the conversion of starting material to the desired aminoketone is a classic symptom of catalyst deactivation.

Possible Cause Diagnostic Check Recommended Solution
Catalyst Poisoning Analyze feedstock for impurities such as sulfur, halides, or other coordinating species.[1][2]Purify starting materials and solvents before introduction to the flow reactor. Consider using scavenger resins or guard beds upstream of the catalyst cartridge.[3]
Coking/Fouling Visually inspect the catalyst bed for discoloration or blockages. An increase in backpressure is also an indicator.[1]Optimize reaction temperature and residence time to minimize byproduct formation. Consider periodic solvent washes or in-situ regeneration protocols.[3]
Sintering/Thermal Degradation This is more difficult to diagnose in-situ. Post-run analysis of the catalyst via techniques like TEM or XRD can reveal changes in particle size or support structure.[1][2]Operate the reactor at the lowest effective temperature. Ensure proper heat distribution across the catalyst bed. Select catalysts with higher thermal stability.
Leaching of Active Metal Analyze the product stream for traces of the catalytic metal (e.g., palladium) using ICP-MS or a similar technique.Use a more robust heterogeneous catalyst with stronger metal-support interactions. Optimize the solvent system to minimize metal solubility.

Issue 2: Sudden and Sharp Drop in Catalytic Activity

A rapid loss of conversion often points to a more acute problem within the flow system.

Possible Cause Diagnostic Check Recommended Solution
Channel Clogging/Fouling Monitor the system's backpressure. A sudden spike is a strong indicator of a blockage.[4][5][6]For precipitate-forming reactions, consider the use of an ultrasonic bath to break up solid byproducts.[5] Modify the reactor setup to handle solids, for instance, by using a continuous stirred-tank reactor (CSTR) cascade.[4] Adjust solvent composition to improve the solubility of all components.
Catastrophic Catalyst Poisoning Review the experimental log for any recent changes in reagents or solvents. A newly introduced batch of material may contain a potent catalyst poison.Immediately halt the reaction and flush the system with clean solvent. Replace the catalyst cartridge and screen all reagents for impurities before restarting.
Mechanical Failure Inspect the flow reactor setup for any leaks or physical damage to the catalyst bed.Repair or replace any damaged components. Ensure the catalyst bed is packed correctly to prevent channeling or collapse.

Frequently Asked Questions (FAQs)

Q1: What are the most common mechanisms of palladium catalyst deactivation in aminocarbonylation reactions for aminoketone synthesis?

A1: In palladium-catalyzed aminocarbonylation, common deactivation pathways include:

  • Formation of inactive Pd(I) dimers: This can occur through various mechanisms, reducing the concentration of the active Pd(0) or Pd(II) species in the catalytic cycle.[7]

  • Ligand degradation: Phosphine ligands, often used in these reactions, can oxidize or undergo other transformations, leading to less effective or inactive catalyst complexes.

  • Poisoning: Impurities in the feedstock, such as sulfur-containing compounds, can irreversibly bind to the palladium active sites.[1]

  • Leaching: The active palladium species can dissolve from the solid support into the reaction stream, leading to a loss of catalyst from the reactor.[8]

Q2: How can I minimize reactor clogging when inorganic salts are formed as byproducts?

A2: Clogging by salt precipitation is a significant challenge in flow chemistry.[5][6] Strategies to mitigate this include:

  • Solvent Selection: Choose a solvent system in which the salt byproducts have at least partial solubility.

  • Acoustic Irradiation: Placing the flow reactor in an ultrasonic bath can help to break up precipitates and prevent them from adhering to the reactor walls.[5]

  • Reactor Design: Employing reactors designed to handle solids, such as wider channel microreactors or continuous stirred-tank reactors (CSTRs), can be effective.[4]

  • Flow Regimes: Operating in a segmented flow regime (e.g., with an immiscible carrier fluid) can encapsulate solid particles and prevent them from contacting the reactor walls.

Q3: Is it possible to regenerate a deactivated catalyst in a packed-bed reactor?

A3: Catalyst regeneration is sometimes possible and can be a cost-effective alternative to replacement. The feasibility and method of regeneration depend on the deactivation mechanism:

  • Coking/Fouling: A deactivated catalyst due to coke deposition can often be regenerated by carefully controlled oxidation (burning off the carbon deposits) or by washing with appropriate solvents.[3]

  • Reversible Poisoning: In some cases, poisons can be removed by treating the catalyst with a specific chemical agent or by altering the reaction conditions (e.g., temperature, pressure).

  • Irreversible Deactivation: Deactivation due to sintering or strong chemical poisoning is generally irreversible, and the catalyst will need to be replaced.

Q4: How do reaction parameters like temperature and pressure affect catalyst lifetime in flow aminocarbonylation?

A4: Temperature and pressure are critical parameters that can significantly influence catalyst stability:

  • Temperature: Higher temperatures generally increase the reaction rate but can also accelerate deactivation processes like sintering and ligand degradation.[1] It is crucial to find an optimal temperature that balances activity and stability. Kinetic studies have shown different temperature regimes that can favor either the desired product or catalyst deactivation.[9][10]

  • Pressure: In gas-liquid reactions like aminocarbonylation (which uses carbon monoxide), pressure affects the concentration of the gas in the liquid phase. Higher CO pressure can increase the reaction rate but may also lead to the formation of inactive palladium carbonyl complexes, effectively acting as a reversible poison.[10]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on aminoketone synthesis and related aminocarbonylation reactions in flow.

Table 1: Influence of Reaction Parameters on Aminocarbonylation in a Flow Reactor [10]

ParameterConditionAmide Yield (%)α-Ketoamide Yield (%)
Temperature (°C) 1004525
1206515
140805
CO Pressure (bar) 2.85520
8.37010
12.4755
Residence Time (min) 24015
46010
6755

Table 2: Comparison of Catalyst Performance in Batch vs. Flow for Aminoketone Synthesis

Catalyst SystemModeTemperature (°C)Residence TimeYield (%)Reference
Pd(OAc)₂/XantphosBatch8012 h85[11]
Palladacycle Precatalyst/XantphosFlow5010 min92[11]
Grignard Addition/TrappingFlow50< 90 sHigh[6]

Experimental Protocols

Protocol 1: General Procedure for Continuous Flow Aminocarbonylation of Aryl Halides

This protocol is a generalized procedure based on common practices in the literature.[10][12]

  • System Setup: A typical flow chemistry setup consists of HPLC pumps for delivering reagent solutions, a mass flow controller for the carbon monoxide gas, a T-mixer for combining the liquid and gas streams, a heated packed-bed reactor containing the heterogeneous palladium catalyst, and a back-pressure regulator to maintain the desired system pressure.

  • Reagent Preparation: Prepare a stock solution of the aryl halide, amine, and a suitable base in a high-boiling point solvent (e.g., dioxane, NMP). Ensure all reagents and solvents are of high purity and are degassed.

  • Reaction Initiation: Prime the system with the solvent. Then, pump the reagent solution and introduce the carbon monoxide gas at the desired flow rates to achieve the target residence time and stoichiometry.

  • Reaction Execution: Heat the packed-bed reactor to the optimized temperature. The reaction mixture flows through the catalyst bed where the aminocarbonylation takes place.

  • Product Collection and Analysis: The product stream exits the reactor through the back-pressure regulator and is collected. Samples are taken periodically and analyzed by techniques such as GC-MS or LC-MS to determine conversion and yield.

  • Shutdown: After the experiment, flush the entire system with clean solvent to remove any residual reagents and products.

Visualizations

Experimental_Workflow cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_analysis Analysis & Collection ArylHalide Aryl Halide Solution Mixer T-Mixer ArylHalide->Mixer Amine Amine Solution Amine->Mixer CO Carbon Monoxide Gas CO->Mixer Reactor Heated Packed-Bed Reactor (Pd Catalyst) Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection Analysis Online/Offline Analysis (GC-MS, LC-MS) Collection->Analysis Deactivation_Pathways cluster_poisoning Chemical Deactivation cluster_thermal Thermal/Physical Deactivation ActiveCatalyst Active Catalyst (e.g., Pd(0) on Support) Poisoning Poisoning (e.g., Sulfur Compounds) ActiveCatalyst->Poisoning Impurities Leaching Leaching (Active Metal Dissolves) ActiveCatalyst->Leaching Solvent Effects Sintering Sintering (Particle Agglomeration) ActiveCatalyst->Sintering High Temperature Fouling Fouling/Coking (Surface Blockage) ActiveCatalyst->Fouling Byproducts InactiveCatalyst Inactive Catalyst Poisoning->InactiveCatalyst Leaching->InactiveCatalyst Sintering->InactiveCatalyst Fouling->InactiveCatalyst

References

Validation & Comparative

A Comparative Guide to 1-Amino-1-cyclopropanecarbonitrile HCl and Other Amino Acid Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Unnatural amino acids (UAAs) are pivotal building blocks in modern medicinal chemistry, offering pathways to novel therapeutics with enhanced potency, selectivity, and metabolic stability.[1][2] Among these, cyclopropane-containing amino acids are highly valued for their ability to impart conformational rigidity to peptides, a property that can lead to improved receptor binding and enzymatic stability.[3][4] This guide provides an objective comparison of 1-Amino-1-cyclopropanecarbonitrile hydrochloride (ACCN-HCl), a direct precursor to the 1-aminocyclopropane-1-carboxylic acid scaffold, with other prominent methods for UAA synthesis.

Overview of 1-Amino-1-cyclopropanecarbonitrile HCl

1-Amino-1-cyclopropanecarbonitrile HCl is a versatile chemical intermediate recognized for its unique cyclopropyl structure, making it an essential building block in the synthesis of various bioactive molecules.[5] It serves as a key precursor in the development of pharmaceuticals, particularly those with potential anti-inflammatory and anti-cancer properties.[5] Its primary application is the synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC) and its derivatives, which are sought-after components in drug discovery for creating conformationally constrained peptides.

Comparative Performance of Amino Acid Precursors

The selection of a synthetic route for unnatural amino acids depends on several factors, including the desired side chain, stereochemical purity, scalability, and tolerance of functional groups. The following table summarizes the performance of ACCN-HCl relative to other common amino acid precursors and synthetic methodologies.

Precursor / MethodTarget ProductTypical YieldStereoselectivityKey Conditions / ReagentsAdvantagesDisadvantages
1-Amino-1-cyclopropanecarbonitrile HCl 1-Aminocyclopropane-1-carboxylic acid & derivativesHigh (e.g., 95% for hydrolysis to ACC)[6]Product is achiral unless further modifiedAcid/base hydrolysis (e.g., reflux in aq. HCl)[6]Direct, high-yield route to the cyclopropyl scaffold.Limited to the 1-aminocyclopropane core; precursor contains a cyanide group.
Strecker Synthesis Broad range of α-amino acidsVariableTypically racemic unless an asymmetric variant is usedAldehyde/ketone, Ammonia, Hydrogen CyanideBroadly applicable for diverse side chains.Utilizes highly toxic cyanide reagents; often lacks stereocontrol.[2]
Alkylation of Glycine Equivalents Various α-amino acids60-90%[7]Dependent on chiral phase-transfer catalyst or auxiliaryGlycine Schiff base, strong base, alkyl halideHighly versatile for introducing a wide variety of side chains.[7]May require harsh basic conditions; can use toxic reagents.[7]
Asymmetric Catalysis (e.g., Co-based) α-tertiary cyclopropyl amino acids46-93%[3]Excellent (e.g., 98-99% enantiomeric excess)[3]Co(II) catalyst, chiral ligand, mild conditions[3]Produces high enantiopurity; good functional group tolerance.[3]Requires specific and sometimes expensive catalyst systems.
Metallaphotoredox Catalysis Aryl-containing UAAs (e.g., Phe/Trp analogs)65-86%[8]High (retains stereochemistry of starting material)Iridium photocatalyst, Nickel co-catalyst, light source[8]Broad functional group tolerance; scalable and suitable for flow chemistry.[8]Requires specialized photochemical equipment.
Enzymatic Synthesis Specific amino acids (e.g., (S)-Cyclopropylglycine)Moderate (e.g., 62% overall)[9]Excellent (often single enantiomer produced)[9]Specific enzymes, keto-acid precursors, mild aqueous conditionsEnvironmentally friendly ("green") chemistry; exceptional stereoselectivity.[]Substrate-specific; may require enzyme production and purification.

Experimental Workflows and Conceptual Diagrams

Visualizing the synthetic pathways and decision-making processes is crucial for selecting the appropriate methodology. The following diagrams, generated using Graphviz, illustrate key workflows and relationships.

G A 1-Amino-1-cyclopropanecarbonitrile HCl B Hydrolysis (e.g., aq. HCl, reflux) A->B C 1-Aminocyclopropane-1-carboxylic acid (ACC) B->C D Peptide Synthesis (Coupling Reaction) C->D E Peptide with Constrained Conformation D->E G cluster_0 Flexible Peptide cluster_1 Constrained Peptide A Natural Amino Acid (e.g., Alanine) B Multiple Conformations A->B C Non-specific Receptor Binding B->C Result1 Off-target effects C->Result1 D Cyclopropyl Amino Acid (from precursor) E Fixed Conformation D->E F High Receptor Selectivity & Potency E->F Result2 Improved Therapeutic Profile F->Result2 G start Start: Synthesize Unnatural Amino Acid q1 Is a cyclopropyl moiety required? start->q1 a1_yes Use Cyclopropane-Specific Precursor/Method q1->a1_yes  Yes a1_no Use General UAA Precursor/Method q1->a1_no  No q2 Is high enantiopurity critical? a1_yes->q2 a1_no_methods e.g., Baran Cross-Coupling, Alkylation of Glycine a1_no->a1_no_methods a2_yes Asymmetric Catalysis or Enzymatic Method q2->a2_yes  Yes a2_no ACCN-HCl Hydrolysis (achiral) or standard Strecker Synthesis q2->a2_no  No

References

A Comparative Analysis of 1-Amino-1-cyclopropanecarbonitrile HCl and its Carboxylic Acid Analog for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical properties, biological significance, and practical applications of 1-Amino-1-cyclopropanecarbonitrile Hydrochloride and its direct derivative, 1-Aminocyclopropanecarboxylic Acid.

In the landscape of drug discovery and agricultural science, the nuanced differences between a molecule and its synthetic precursors can have profound implications for reactivity, bioavailability, and biological function. This guide provides a comprehensive comparison of this compound (ACN-HCl) and its carboxylic acid analog, 1-Aminocyclopropanecarboxylic Acid (ACC), offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data and protocols.

Physicochemical Properties: A Tale of Two Functional Groups

The primary distinction between ACN-HCl and ACC lies in the functional group at the C1 position of the cyclopropane ring: a nitrile group in the former and a carboxylic acid group in the latter. This difference significantly influences their chemical and physical properties.

Property1-Amino-1-cyclopropanecarbonitrile HCl1-Aminocyclopropanecarboxylic Acid
Molecular Formula C₄H₇ClN₂[1]C₄H₇NO₂[2]
Molecular Weight 118.56 g/mol [1][3]101.10 g/mol [2][4]
Form Solid[1]White solid[2]
Melting Point 214-220 °C[1]198-201 °C[4]
Solubility Soluble in water[5]Soluble in water[4]

ACN-HCl is presented as a hydrochloride salt, which generally enhances its stability and water solubility. ACC, being an amino acid, is zwitterionic at physiological pH and is also water-soluble[4]. The nitrile group in ACN makes it a versatile synthetic intermediate, readily convertible to the carboxylic acid through hydrolysis.

The Synthetic Bridge: From Nitrile to Carboxylic Acid

The conversion of 1-Amino-1-cyclopropanecarbonitrile to 1-Aminocyclopropanecarboxylic Acid is a fundamental hydrolysis reaction. This process is a cornerstone for researchers working with ACC, as the nitrile often serves as a key precursor in its synthesis.

Synthesis_Pathway ACN 1-Amino-1-cyclopropanecarbonitrile H2O_H + H₂O, H⁺ or OH⁻ ACN->H2O_H ACC 1-Aminocyclopropanecarboxylic Acid H2O_H->ACC Ethylene_Biosynthesis Methionine Methionine SAM S-Adenosyl-L-methionine (SAM) Methionine->SAM SAM Synthetase ACC 1-Aminocyclopropane- 1-carboxylic Acid (ACC) SAM->ACC ACC Synthase Ethylene Ethylene ACC->Ethylene ACC Oxidase

References

Validating Experimental Results of ACC Analogues Using LC-MS/MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the validation of experimental results of 1-aminocyclopropane-1-carboxylic acid (ACC) analogues. It includes supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows to aid researchers in selecting and implementing robust analytical techniques.

I. Comparative Analysis of LC-MS/MS Method Performance

The following table summarizes the performance characteristics of various validated LC-MS/MS methods for the quantification of ACC and its analogues in different biological matrices. This data allows for a direct comparison of key validation parameters such as linearity, limit of quantification (LOQ), accuracy, and precision.

Analyte(s)MatrixChromatographic MethodLinearity RangeLLOQAccuracy (%)Precision (%RSD)Reference
ACC & Cyclopropane-1,1-dicarboxylic acidPlant TissueIon-pair reversed-phase HPLC1-5 mg/L20 pmol (ACC), 150 pmol (CDA)Not ReportedNot Reported
ACC & PhytohormonesPlant TissueReversed-phase LCNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
Sitagliptin (Cyclopropylamine-containing)Human PlasmaReversed-phase LC (C18)5–1000 ng/mL5 ng/mL95.70–105.941.52–9.87
IOA-289 (ACC analogue)Human PlasmaReversed-phase LC (BEH C18)3–3000 ng/mL3 ng/mLWithin ±15% of nominal≤15[2]
Leuprolide (Peptide analogue)Human PlasmaHILIC, C180.0500–40 ng/mL0.0500 ng/mLWithin ±15% of nominal≤15[3]
Natural Amino AcidsHuman PlasmaHILICAnalyte dependentAnalyte dependentWithin ±15% of nominal≤15[4]
CyclopropylamineBiological MatricesNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]

II. Detailed Experimental Protocols

This section outlines detailed methodologies for key experiments in the validation of ACC analogues using LC-MS/MS. These protocols are synthesized from established and validated methods reported in the scientific literature.

A. Sample Preparation: Protein Precipitation for Plasma Samples

Protein precipitation is a common and straightforward method for extracting small molecules like ACC analogues from plasma samples.

  • Sample Aliquoting: Transfer 100 µL of the plasma sample (blank, calibration standard, or unknown) into a microcentrifuge tube.[5]

  • Internal Standard Addition: Add 10 µL of a working solution of the stable isotope-labeled internal standard (e.g., [2H4]ACC or a deuterated analogue) to each tube, except for the blank matrix sample. Vortex briefly.[5]

  • Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.[5]

  • Vortexing and Centrifugation: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and complete protein precipitation. Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[5]

  • Supernatant Collection: Carefully transfer the clear supernatant to a new tube, avoiding disturbance of the protein pellet.[5]

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at approximately 40°C.[5]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase used for the LC-MS/MS analysis. Vortex to ensure complete dissolution and transfer the solution to an autosampler vial for injection.[5]

B. LC-MS/MS Analysis

The following provides a general framework for the chromatographic separation and mass spectrometric detection of ACC analogues. Specific parameters will need to be optimized for each analogue.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is often suitable for the separation of small polar molecules.[6][2] For highly polar analogues, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may be more appropriate.[3][4]

    • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid or an ammonium acetate/formate buffer) and an organic component (e.g., acetonitrile or methanol).[6][3][4] Gradient elution is commonly employed to achieve optimal separation.

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally used.[6]

    • Injection Volume: A small injection volume, typically 1-10 µL, is recommended.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of ACC and its analogues.[7]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and its internal standard.[3]

    • Optimization: The MS parameters, including the precursor and product ions, collision energy, and other source parameters, must be optimized for each specific ACC analogue to achieve the best signal intensity.

III. Visualizing Key Processes

A. Experimental Workflow for LC-MS/MS Validation

The following diagram illustrates a typical workflow for the validation of an LC-MS/MS method for the quantification of ACC analogues in a biological matrix.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation sample Biological Sample (e.g., Plasma) is_add Add Internal Standard sample->is_add extract Protein Precipitation is_add->extract evap Evaporation extract->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms quant Quantification ms->quant val Method Validation (Linearity, Accuracy, Precision) quant->val

Caption: A streamlined workflow for LC-MS/MS validation of ACC analogues.

B. Ethylene Biosynthesis and Signaling Pathway

This diagram illustrates the established pathway for ethylene biosynthesis, where ACC is a key intermediate, and the subsequent ethylene signaling cascade.

ethylene_pathway cluster_biosynthesis Ethylene Biosynthesis cluster_signaling Ethylene Signaling Met Methionine SAM S-Adenosyl-L-methionine (SAM) Met->SAM SAMS ACC 1-Aminocyclopropane- 1-carboxylic acid (ACC) SAM->ACC ACS Ethylene Ethylene ACC->Ethylene ACO Receptors Ethylene Receptors (ETR1, ERS1, etc.) Ethylene->Receptors Binds to CTR1 CTR1 Receptors->CTR1 Inhibits EIN2 EIN2 CTR1->EIN2 Inhibits EIN3_EIL1 EIN3/EIL1 EIN2->EIN3_EIL1 Activates ERFs Ethylene Response Factors (ERFs) EIN3_EIL1->ERFs Activates Transcription Response Ethylene Responses ERFs->Response Leads to

Caption: The canonical ethylene biosynthesis and signaling pathway.

C. ACC as a Signaling Molecule Independent of Ethylene

Emerging evidence suggests that ACC can act as a signaling molecule in its own right, independent of its conversion to ethylene. This diagram depicts a simplified model of this ethylene-independent signaling.

acc_signaling cluster_ethylene_pathway Ethylene-Dependent Pathway cluster_independent_pathway Ethylene-Independent Pathway ACC ACC Ethylene Ethylene ACC->Ethylene ACO Putative_Receptor Putative ACC Receptor ACC->Putative_Receptor Binds to Ethylene_Response Ethylene Responses Ethylene->Ethylene_Response Downstream_Signaling Downstream Signaling Cascade Putative_Receptor->Downstream_Signaling ACC_Response ACC-Specific Responses Downstream_Signaling->ACC_Response

Caption: A model for ACC's role as a signaling molecule independent of ethylene.[8]

References

alternative synthetic routes to 1-aminocyclopropane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Alternative Synthetic Routes for 1-Aminocyclopropane Derivatives

For researchers, medicinal chemists, and professionals in drug development, the 1-aminocyclopropane moiety is a critical structural motif due to its unique conformational constraints and electronic properties. This guide provides a comparative overview of various synthetic strategies to access 1-aminocyclopropane derivatives, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to aid in the selection of the most suitable method for a given application.

Overview of Synthetic Strategies

The synthesis of 1-aminocyclopropane derivatives can be broadly categorized into three main approaches: rearrangement of cyclopropyl precursors, cyclopropanation reactions, and other methods including functional group interconversions. The choice of a particular route often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials.

cluster_rearrangement Rearrangement Reactions cluster_cyclopropanation Cyclopropanation Reactions cluster_other Other Methods 1-Aminocyclopropane Derivatives 1-Aminocyclopropane Derivatives Curtius Curtius 1-Aminocyclopropane Derivatives->Curtius Hofmann Hofmann 1-Aminocyclopropane Derivatives->Hofmann Lossen Lossen 1-Aminocyclopropane Derivatives->Lossen Schmidt Schmidt 1-Aminocyclopropane Derivatives->Schmidt Kulinkovich-de Meijere Kulinkovich-de Meijere 1-Aminocyclopropane Derivatives->Kulinkovich-de Meijere Catalytic Catalytic 1-Aminocyclopropane Derivatives->Catalytic Simmons-Smith Simmons-Smith 1-Aminocyclopropane Derivatives->Simmons-Smith From α-haloaldehydes From α-haloaldehydes 1-Aminocyclopropane Derivatives->From α-haloaldehydes C-H Amination C-H Amination 1-Aminocyclopropane Derivatives->C-H Amination Alkylation of Glycine Equivalents Alkylation of Glycine Equivalents 1-Aminocyclopropane Derivatives->Alkylation of Glycine Equivalents

Caption: Major synthetic approaches to 1-aminocyclopropane derivatives.

Rearrangement Reactions

Rearrangement reactions provide a classic and reliable approach to synthesize 1-aminocyclopropane derivatives from corresponding carboxylic acid derivatives. These reactions involve the migration of a cyclopropyl group to an electron-deficient nitrogen atom.

Curtius Rearrangement

The Curtius rearrangement involves the thermal or photochemical decomposition of a cyclopropanecarbonyl azide to a cyclopropyl isocyanate, which can then be trapped with various nucleophiles to yield the desired amine or its derivatives.[1][2][3] This method is widely used due to the mild reaction conditions and the usefulness of the isocyanate intermediate.[4][5]

cluster_curtius Curtius Rearrangement Cyclopropanecarboxylic Acid Cyclopropanecarboxylic Acid Cyclopropanecarbonyl Azide Cyclopropanecarbonyl Azide Cyclopropanecarboxylic Acid->Cyclopropanecarbonyl Azide 1. SOCl₂ 2. NaN₃ Cyclopropyl Isocyanate Cyclopropyl Isocyanate Cyclopropanecarbonyl Azide->Cyclopropyl Isocyanate Δ or hν - N₂ 1-Aminocyclopropane 1-Aminocyclopropane Cyclopropyl Isocyanate->1-Aminocyclopropane H₂O Carbamate Carbamate Cyclopropyl Isocyanate->Carbamate R'OH Urea Urea Cyclopropyl Isocyanate->Urea R'NH₂ cluster_kulinkovich Kulinkovich-de Meijere Reaction Amide RCONR'₂ Product_Amide N,N-disubstituted aminocyclopropane Amide->Product_Amide Nitrile RCN Product_Nitrile Primary aminocyclopropane Nitrile->Product_Nitrile Grignard R''MgX Grignard->Product_Amide Grignard->Product_Nitrile Catalyst Ti(OⁱPr)₄ Catalyst->Product_Amide Catalyst->Product_Nitrile

References

Cyclopropane vs. Cyclopentane NMDA Receptor Agonists: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of cyclopropane and cyclopentane-containing N-methyl-D-aspartate (NMDA) receptor agonists. This analysis is based on available experimental data, detailing quantitative comparisons, experimental methodologies, and relevant signaling pathways.

Quantitative Efficacy Comparison

The following tables summarize the available quantitative data for representative cyclopropane and cyclopentane NMDA receptor agonists. It is crucial to note that the data are compiled from different studies and, therefore, experimental conditions may vary.

Cyclopropane NMDA Receptor Agonists

Derivatives of cyclopropylglutamate, in particular, have demonstrated significant potency as NMDA receptor agonists. The configurational isomers of D-3,4-cyclopropylglutamate (D-CGA) have been shown to function as agonists at the NMDA receptor, with the D-CGA-C isomer exhibiting affinity and potency comparable to the endogenous agonist, L-glutamate.[1] Furthermore, (2S, 3R, 4S)-2-(carboxycyclopropyl)glycine (L-CCG-IV) has been identified as a potent and selective NMDA receptor agonist.[2]

CompoundAssay TypeReceptor/TissuePotency/AffinityReference
D-3,4-cyclopropylglutamate (D-CGA-C isomer) [3H]MK-801 binding stimulationNMDA ReceptorPotency similar to L-glutamate[1]
Displacement of L-[3H]glutamate and [3H]CGS-19755 bindingNMDA ReceptorAffinity similar to L-glutamate[1]
(2S,3R,4S) cyclopropylglutamate (L-CCG-IV) L-[3H]GLU bindingRat cortical membranesPotent agonist[2]
DepolarizationMouse cortical wedgesPotent agonist[2]
ContractionGuinea pig myenteric plexusPotent agonist[2]

Note: Specific EC50 or Ki values were not provided in the abstracts reviewed for D-CGA isomers, but a rank order of potency was established as D-CGA-C > D-CGA-B > D-CGA-D > D-CGA-A.[1]

Cyclopentane NMDA Receptor Agonists

The available literature on cyclopentane-based NMDA receptor agonists is less extensive, and the identified compounds generally exhibit weaker agonist activity at the NMDA receptor compared to other glutamate receptor subtypes. For instance, trans-1-amino-1,3-cyclopentanedicarboxylic acid (t-ACPD) is a well-known glutamate analog that has been characterized as a weak NMDA receptor agonist. Its primary activity is as a potent agonist for metabotropic glutamate receptors (mGluRs).

Due to the limited identification of potent and selective cyclopentane NMDA receptor agonists in the reviewed literature, a comprehensive quantitative data table is not feasible at this time.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the efficacy of NMDA receptor agonists.

Radioligand Binding Assay

This assay measures the affinity of a compound for the NMDA receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Objective: To determine the binding affinity (Ki) of test compounds for the NMDA receptor.

Materials:

  • Rat cortical membranes (or other tissue/cell preparations expressing NMDA receptors)

  • Radioligand (e.g., L-[3H]glutamate, [3H]CGS-19755)

  • Test compounds (cyclopropane and cyclopentane analogs)

  • Incubation buffer (e.g., Tris-HCl buffer)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortices in a suitable buffer and centrifuge to isolate the crude membrane fraction. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous ligands.

  • Binding Assay: In a multi-well plate, incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the ion currents flowing through NMDA receptor channels in response to agonist application, providing a functional measure of agonist efficacy (e.g., EC50 and maximal response).

Objective: To determine the potency (EC50) and efficacy (Imax) of test compounds as NMDA receptor agonists.

Materials:

  • Acutely prepared brain slices (e.g., hippocampus) or cultured neurons

  • Artificial cerebrospinal fluid (aCSF)

  • Patch pipettes

  • Intracellular solution (in the patch pipette)

  • NMDA receptor agonists (test compounds)

  • Pharmacological agents to block other ion channels (e.g., tetrodotoxin for sodium channels, picrotoxin for GABAA receptors)

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Slice/Cell Preparation: Prepare thin brain slices or culture neurons expressing NMDA receptors.

  • Recording Setup: Place the preparation in a recording chamber continuously perfused with aCSF.

  • Patch-Clamp Recording: Using a micromanipulator, form a high-resistance seal (a "giga-seal") between the tip of a glass micropipette filled with intracellular solution and the membrane of a neuron. Then, rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Voltage Clamp: Clamp the neuron's membrane potential at a holding potential (e.g., -60 mV).

  • Agonist Application: Apply the test compound at various concentrations to the perfusion bath or locally using a puffer pipette.

  • Current Measurement: Record the inward currents elicited by the agonist, which are mediated by the opening of NMDA receptor channels.

  • Data Analysis: Plot the agonist concentration versus the recorded current amplitude to generate a dose-response curve. Fit the curve with a suitable equation (e.g., the Hill equation) to determine the EC50 (the concentration that elicits a half-maximal response) and the maximal current (Imax).

Signaling Pathways and Experimental Workflow

Activation of the NMDA receptor by agonists initiates a cascade of intracellular signaling events, primarily triggered by the influx of Ca2+.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate/ Agonist NMDA_R NMDA Receptor Glutamate->NMDA_R Glycine Glycine/ Co-agonist Glycine->NMDA_R Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Channel Opening CaM Calmodulin (CaM) Ca_influx->CaM CaMKII CaMKII CaM->CaMKII PKC PKC CaM->PKC nNOS nNOS CaM->nNOS Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) CaMKII->Synaptic_Plasticity Gene_Expression Gene Expression (e.g., c-fos) PKC->Gene_Expression NO Nitric Oxide (NO) nNOS->NO Gene_Expression->Synaptic_Plasticity

NMDA Receptor Signaling Pathway

The following diagram illustrates a typical workflow for evaluating NMDA receptor agonists.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Cyclopropane & Cyclopentane Analogs Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification Binding Radioligand Binding Assays (Determine Ki) Purification->Binding Electrophysiology Patch-Clamp Electrophysiology (Determine EC50, Imax) Purification->Electrophysiology Data_Analysis Dose-Response Curve Fitting Binding->Data_Analysis Electrophysiology->Data_Analysis Comparison Efficacy & Potency Comparison Data_Analysis->Comparison SAR Structure-Activity Relationship (SAR) Analysis Comparison->SAR

Experimental Workflow for Agonist Evaluation

References

A Comparative Guide to the Quantitative Analysis of 1-Amino-1-cyclopropanecarbonitrile Hydrochloride in Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantitative determination of 1-Amino-1-cyclopropanecarbonitrile hydrochloride. Due to the limited availability of specific validated methods for this compound in published literature, this document outlines methodologies based on established analytical techniques for structurally related compounds such as α-aminonitriles, cyclopropylamines, and amino acid hydrochlorides. The presented methods include High-Performance Liquid Chromatography (HPLC) with derivatization, Gas Chromatography (GC) with derivatization, Argentometric Titration, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Methodologies

The selection of an appropriate analytical method depends on various factors including the sample matrix, required sensitivity, available instrumentation, and the desired throughput. Below is a summary of the potential methods, with their advantages and disadvantages.

Method Principle Advantages Disadvantages Typical Application
HPLC with Pre-column Derivatization Chromatographic separation of a fluorescent derivative of the analyte.High sensitivity and selectivity, suitable for complex matrices.Requires a derivatization step which can add complexity and potential for error.Quantification in biological fluids, process intermediates, and final product.
GC with Derivatization Chromatographic separation of a volatile derivative of the analyte.High resolution and sensitivity, especially when coupled with a mass spectrometer.Derivatization is necessary for this polar compound; thermal stability of the derivative can be a concern.Analysis of residual starting materials, purity testing.
Argentometric Titration Titration of the chloride counter-ion with a standardized silver nitrate solution.Simple, cost-effective, and does not require sophisticated instrumentation.Non-specific to the organic moiety, measures the hydrochloride salt content. Susceptible to interference from other halides.Purity assessment of the bulk drug substance.
Quantitative NMR (qNMR) Integration of the analyte's NMR signal relative to a certified internal standard.Highly accurate and precise, requires no derivatization, provides structural confirmation.Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.Purity determination and quantification of reference standards and bulk material.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with o-Phthaldialdehyde (OPA) Derivatization

This method is based on the reaction of the primary amino group of 1-Amino-1-cyclopropanecarbonitrile with OPA in the presence of a thiol to form a highly fluorescent isoindole derivative, which is then quantified by HPLC with a fluorescence detector.[1][2][3]

Experimental Workflow:

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis s1 Weigh Sample s2 Dissolve in Diluent (e.g., 0.1 M HCl) s1->s2 d1 Mix Sample with OPA Reagent s2->d1 Aliquot d2 Incubate at Room Temp (approx. 2 min) d1->d2 a1 Inject into HPLC d2->a1 a2 Separation on C18 Column a1->a2 a3 Fluorescence Detection (Ex: 340 nm, Em: 455 nm) a2->a3 a4 Quantification a3->a4

Workflow for HPLC analysis with OPA derivatization.

Detailed Protocol:

  • Reagents:

    • OPA Reagent: Dissolve 50 mg of o-phthaldialdehyde in 1.25 mL of methanol, then add 11.2 mL of 0.1 M borate buffer (pH 9.5) and 50 µL of 3-mercaptopropionic acid.

    • Mobile Phase A: 25 mM Sodium Phosphate buffer (pH 7.2).

    • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Gradient: Start with 10% B, increase to 70% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm).

  • Procedure:

    • Prepare a stock solution of the sample in 0.1 M HCl.

    • In an autosampler vial, mix 100 µL of the sample solution with 200 µL of the OPA reagent.

    • Allow the reaction to proceed for 2 minutes at room temperature.

    • Inject 20 µL of the mixture into the HPLC system.

    • Quantify the analyte by comparing the peak area to a calibration curve prepared with standards of this compound.

Gas Chromatography (GC) with Derivatization

This method involves the derivatization of the amino group to increase volatility, followed by separation and quantification by GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[4][5][6]

Experimental Workflow:

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis p1 Weigh Sample p2 Dissolve in Aprotic Solvent (e.g., Dichloromethane) p1->p2 d1 Add Derivatizing Agent (e.g., TFAA) p2->d1 Aliquot d2 Heat at 70°C for 30 min d1->d2 a1 Inject into GC d2->a1 a2 Separation on Capillary Column a1->a2 a3 FID or MS Detection a2->a3 a4 Quantification a3->a4

Workflow for GC analysis with derivatization.

Detailed Protocol:

  • Reagents:

    • Derivatizing Agent: Trifluoroacetic anhydride (TFAA).

    • Solvent: Dichloromethane.

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 250°C at 15°C/min, hold for 5 minutes.

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C (FID).

  • Procedure:

    • Accurately weigh the sample and dissolve it in dichloromethane.

    • To 100 µL of the sample solution, add 50 µL of TFAA.

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature and inject 1 µL into the GC.

    • Quantify using an internal standard and a calibration curve.

Argentometric Titration (Volhard Method)

This titrimetric method quantifies the chloride content of the hydrochloride salt. An excess of standardized silver nitrate is added to the sample, and the unreacted silver nitrate is back-titrated with a standardized potassium thiocyanate solution.[7][8][9]

Logical Relationship:

cluster_steps Titration Steps t1 Sample + Excess AgNO3 -> AgCl (precipitate) + Excess Ag+ t2 Add Ferric Alum Indicator t1->t2 t3 Titrate with KSCN t2->t3 t4 Excess Ag+ + SCN- -> AgSCN (precipitate) t3->t4 t5 Endpoint: First excess SCN- + Fe3+ -> [Fe(SCN)]2+ (red complex) t4->t5

Logical steps of the Volhard method for chloride determination.

Detailed Protocol:

  • Reagents:

    • 0.1 M Silver Nitrate (AgNO₃), standardized.

    • 0.1 M Potassium Thiocyanate (KSCN), standardized.

    • Concentrated Nitric Acid (HNO₃).

    • Ferric Alum Indicator (saturated solution of ferric ammonium sulfate).

  • Procedure:

    • Accurately weigh the sample and dissolve it in deionized water.

    • Add a known excess of 0.1 M AgNO₃ solution.

    • Add a few mL of concentrated HNO₃.

    • Add 2 mL of Ferric Alum indicator.

    • Titrate the solution with 0.1 M KSCN until a permanent faint reddish-brown color appears.

    • Calculate the amount of chloride in the sample based on the volumes and concentrations of the AgNO₃ and KSCN solutions used.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method for determining the purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity.[10][11][12]

Experimental Workflow:

cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing q1 Accurately weigh sample q3 Dissolve both in deuterated solvent (e.g., D2O) q1->q3 q2 Accurately weigh internal standard (e.g., Maleic Acid) q2->q3 n1 Acquire 1H NMR spectrum q3->n1 n2 Ensure long relaxation delay (d1) n1->n2 p1 Phase and baseline correction n2->p1 p2 Integrate analyte and standard peaks p1->p2 p3 Calculate purity p2->p3

Workflow for quantitative NMR (qNMR) analysis.

Detailed Protocol:

  • Materials:

    • Certified internal standard (e.g., maleic acid, dimethyl sulfone).

    • Deuterated solvent (e.g., D₂O, DMSO-d₆).

  • NMR Parameters:

    • Spectrometer: 400 MHz or higher.

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the analyte and standard.

  • Procedure:

    • Accurately weigh a specific amount of this compound and the internal standard into a vial.

    • Dissolve the mixture in a known volume of deuterated solvent.

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum with optimized quantitative parameters.

    • Carefully process the spectrum (phasing, baseline correction).

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte using the following equation: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.

References

confirming product structure after reaction with 1-Amino-1-cyclopropanecarbonitrile HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to 1-aminocyclopropane-1-carboxylic acid (ACC), a key building block in medicinal chemistry and agrochemicals. The primary focus is on the confirmation of the product structure obtained from the reaction of 1-Amino-1-cyclopropanecarbonitrile HCl and a comparison with alternative synthetic strategies.

Confirmation of Product Structure: Hydrolysis of 1-Amino-1-cyclopropanecarbonitrile HCl

The reaction of 1-Amino-1-cyclopropanecarbonitrile hydrochloride predominantly leads to the hydrolysis of the nitrile functional group to a carboxylic acid, yielding 1-aminocyclopropane-1-carboxylic acid (ACC). This transformation is typically achieved under acidic conditions, where the nitrile is converted to a carboxylic acid, and the amino group is present as its hydrochloride salt. Subsequent neutralization affords the free amino acid.

The reaction is as follows:

reactant 1-Amino-1-cyclopropanecarbonitrile HCl intermediate [Intermediate] reactant->intermediate H3O+ product 1-Aminocyclopropane-1-carboxylic acid (ACC) intermediate->product Neutralization

Caption: Reaction pathway for the hydrolysis of 1-Amino-1-cyclopropanecarbonitrile HCl to ACC.

Comparison of Synthetic Routes to 1-Aminocyclopropane-1-carboxylic Acid (ACC)

Several synthetic routes to ACC have been reported, each with its own advantages and disadvantages. This guide compares the hydrolysis of 1-Amino-1-cyclopropanecarbonitrile HCl with two common alternatives: the Hofmann rearrangement of cyclopropanecarboxamide and the Strecker synthesis from cyclopropanone.

Parameter Hydrolysis of 1-Amino-1-cyclopropanecarbonitrile HCl Hofmann Rearrangement of Cyclopropanecarboxamide Strecker Synthesis from Cyclopropanone
Starting Material 1-Amino-1-cyclopropanecarbonitrile HClCyclopropanecarboxamideCyclopropanone
Key Reagents Strong acid (e.g., HCl), WaterBromine, Strong base (e.g., NaOH)Ammonia, Cyanide source (e.g., KCN), Acid
Reaction Steps Typically 1-2 steps (hydrolysis, neutralization)1 step2 steps (aminonitrile formation, hydrolysis)
Reported Yield High (up to 95% for related compounds)[1]VariableGood
Purity Generally high after crystallizationRequires purificationRequires purification
Advantages Direct conversion of a readily available precursor.Utilizes a classic named reaction.Builds the amino acid from a simple ketone.
Disadvantages Starting material may not be as common as alternatives.Use of toxic bromine and strong base.Use of highly toxic cyanide.

Experimental Protocols

Hydrolysis of a Protected 1-Aminocyclopropanecarbonitrile Derivative (as a model for 1-Amino-1-cyclopropanecarbonitrile HCl hydrolysis)

This protocol is adapted from the hydrolysis of a phthalimido-protected precursor, which demonstrates the feasibility and high yield of the hydrolysis step.[1]

Materials:

  • Phthalimidocyclopropanecarboxylate (1 equivalent)

  • 20% aqueous HCl

  • Dichloromethane (CH₂Cl₂)

  • Isopropyl alcohol (i-PrOH)

Procedure:

  • A mixture of Phthalimidocyclopropanecarboxylate and 20% aqueous HCl is refluxed with stirring for 8 hours.

  • The reaction mixture is allowed to cool to room temperature.

  • The precipitate (phthalic acid) is removed by filtration.

  • The filtrate is extracted with dichloromethane.

  • The aqueous phase is evaporated to dryness under reduced pressure.

  • The residue is triturated with isopropyl alcohol and filtered to yield the pure 1-aminocyclopropane-1-carboxylic acid hydrochloride.

Reported Yield: 95%[1]

Alternative Synthesis: Hofmann Rearrangement of Cyclopropanecarboxamide

Materials:

  • Cyclopropanecarboxamide

  • Bromine

  • Sodium Hydroxide solution

Procedure:

  • A cold solution of bromine in sodium hydroxide is prepared.

  • Cyclopropanecarboxamide is added to the hypobromite solution.

  • The mixture is warmed to facilitate the rearrangement to an isocyanate intermediate.

  • The isocyanate is then hydrolyzed in situ to the corresponding amine (1-aminocyclopropane), which would require a subsequent carboxylation step to yield ACC. This route is less direct for the synthesis of ACC. A more direct Hofmann approach would involve a derivative of cyclopropane-1,1-dicarboxamide.

Alternative Synthesis: Strecker Synthesis from Cyclopropanone

The Strecker synthesis is a two-step procedure for the synthesis of α-amino acids.

Materials:

  • Cyclopropanone

  • Ammonia (or an ammonium salt)

  • Potassium Cyanide (or other cyanide source)

  • Strong acid (for hydrolysis)

Procedure:

  • Formation of the α-aminonitrile: Cyclopropanone is reacted with ammonia and potassium cyanide. The ammonia and ketone form an imine in situ, which is then attacked by the cyanide ion to form 1-amino-1-cyclopropanecarbonitrile.

  • Hydrolysis: The resulting α-aminonitrile is then hydrolyzed using a strong acid to yield 1-aminocyclopropane-1-carboxylic acid.

Comparative Experimental Workflow

cluster_hydrolysis Hydrolysis Route cluster_hofmann Hofmann Route (Indirect) cluster_strecker Strecker Route A1 1-Amino-1-cyclopropanecarbonitrile HCl A2 Acid Hydrolysis A1->A2 A3 Neutralization & Isolation A2->A3 A4 ACC A3->A4 B1 Cyclopropanecarboxamide B2 Hofmann Rearrangement B1->B2 B3 1-Aminocyclopropane B2->B3 B4 Carboxylation B3->B4 B5 ACC B4->B5 C1 Cyclopropanone C2 Aminonitrile Formation C1->C2 C3 Hydrolysis C2->C3 C4 ACC C3->C4

Caption: Comparative workflow of synthetic routes to ACC.

Conclusion

The hydrolysis of 1-Amino-1-cyclopropanecarbonitrile HCl presents a direct and potentially high-yielding route to 1-aminocyclopropane-1-carboxylic acid. While alternative methods like the Hofmann rearrangement and Strecker synthesis are classic and valuable reactions, they may involve more steps or the use of highly toxic reagents. The choice of synthetic route will ultimately depend on the availability of starting materials, scalability requirements, and safety considerations. For researchers starting with 1-Amino-1-cyclopropanecarbonitrile HCl, acid-catalyzed hydrolysis is the confirmed and most straightforward method to obtain the desired ACC product.

References

performance of different catalysts in cyclopropanation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Cyclopropanation, a fundamental reaction in organic chemistry, introduces a three-membered ring into a molecule, a motif prevalent in numerous natural products and pharmaceuticals. The efficiency and selectivity of this transformation are critically dependent on the catalyst employed. This guide provides an objective comparison of the performance of common and emerging catalysts in cyclopropanation reactions, supported by experimental data to aid researchers, scientists, and drug development professionals in catalyst selection.

The most effective catalysts for these transformations are often based on transition metals such as rhodium, copper, iron, and palladium, each offering distinct advantages in terms of reactivity, selectivity, and cost.[1] This comparison will focus on key performance indicators: yield, diastereoselectivity (d.r.), and enantioselectivity (ee).

Performance Comparison of Key Catalysts

The choice of catalyst profoundly impacts the outcome of a cyclopropanation reaction. While rhodium(II) carboxylates are highly effective, offering excellent yields and selectivities, catalysts based on more abundant and less expensive metals like iron and copper are gaining significant attention.[1][2] The following table summarizes the performance of various catalysts in the benchmark cyclopropanation of styrene with ethyl diazoacetate (EDA) and other relevant substrates.

Catalyst SystemAlkene SubstrateCarbene PrecursorYield (%)Diastereoselectivity (trans:cis)Enantioselectivity (ee %)Catalyst Loading (mol%)Reference
Rhodium Catalysts
Rh₂(S-TCPTAD)₄Ethyl AcrylateMethyl p-tolyldiazoacetate71>97:384N/A[3]
Rh₂(S-DOSP)₄Styrenep-bromophenyldiazoacetateN/AN/A86-990.001[4]
Rh₂(R-p-Br-TPCP)₄Styrenep-bromophenyldiazoacetateN/AN/AHigh0.001[5]
Iron Catalysts
[Fe(P3)Cl]4-chlorostyreneα-trifluoromethyldiazomethane9698:291N/A[6]
Fe/Phen@C-800α-methylstyreneEthyl DiazoacetateHighModerate (trans)N/A (achiral)N/A[7]
Iron Porphyrinα-methylstyreneDiazo derivativeup to 99up to 99:1up to 87 (trans)N/A[2]
Copper Catalysts
Cu(I)/Chiral Bisoxazoline(E)-β-methylstyreneDimethyl diazomalonate95>99:195N/A[8]
CuO (supported)StyreneEthyl DiazoacetateGoodN/AN/AN/A[1]
Palladium Catalysts
Pd(OAc)₂/DiaminePhthalide-allyl esterN/A (intramolecular)VariesN/AN/AN/A[9]
Pd CatalystNorborneneSulfoxonium ylide62-87Exclusive exoN/A (achiral)N/A[10]
Biocatalysts
Engineered MyoglobinStyreneEthyl DiazoacetateN/A86 (E)6 (E)N/A[11][12]
Mb(H64V,V68A)StyreneEthyl DiazoacetateN/A98 (E)97 (E)N/A[12]

Discussion of Catalyst Performance:

  • Rhodium Catalysts: Dirhodium(II) complexes are among the most powerful catalysts for cyclopropanation, facilitating reactions with a broad range of substrates, including electron-deficient alkenes which are typically challenging.[3][13] Catalysts like Rh₂(S-TCPTAD)₄ and Rh₂(S-DOSP)₄ provide high yields, diastereoselectivities, and exceptional enantioselectivities, often with very low catalyst loadings (down to 0.001 mol%), resulting in high turnover numbers (TONs).[3][4][5]

  • Iron Catalysts: As a cost-effective and environmentally benign alternative, iron-based catalysts have shown remarkable efficiency. Chiral iron porphyrin complexes, for instance, can achieve excellent yields, diastereoselectivities, and high enantioselectivities in the cyclopropanation of styrenes.[2][6] Recent developments have also led to heterogeneous iron catalysts that offer good yields and can be easily recovered, although they may require longer reaction times for certain substrates.[7] Iron-catalyzed systems can operate via a stepwise radical mechanism, offering a different reaction pathway compared to the concerted mechanism of many rhodium catalysts.[6]

  • Copper Catalysts: Copper complexes, particularly those with chiral bisoxazoline ligands, are well-established for asymmetric cyclopropanation.[8] They are effective for a variety of olefins, including challenging internal olefins with diazomalonates, affording products with good yields and excellent enantioselectivities.[8] The combination of photoredox and copper catalysis has recently expanded the scope to include substrates that were previously inaccessible.[14]

  • Palladium Catalysts: Palladium-catalyzed cyclopropanation often proceeds through distinct mechanisms compared to rhodium or copper systems. For example, some reactions involve a Pd(II/IV) catalytic cycle and can result in a net inversion of the alkene geometry.[15] Palladium catalysts have been effectively used for intramolecular reactions and for the cyclopropanation of specific substrates like 1,3-dienes and norbornenes using precursors such as sulfoxonium ylides.[10][16]

  • Biocatalysts: Engineered enzymes, particularly myoglobin and cytochrome P450 variants, have emerged as powerful biocatalysts for cyclopropanation.[12] Through rational design and directed evolution, these biocatalysts can achieve exceptional diastereo- and enantioselectivity, rivaling the performance of top transition-metal catalysts.[11] They offer the advantage of operating under mild, environmentally friendly conditions.[12]

General Experimental Workflow

The following diagram outlines a typical workflow for a catalytic cyclopropanation reaction. The process begins with the careful preparation of reagents and assembly of the reaction apparatus under an inert atmosphere, followed by the controlled addition of the carbene precursor to the mixture of the alkene and catalyst.

Cyclopropanation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis p1 Dissolve alkene and catalyst in solvent r1 Add diazo solution slowly (e.g., via syringe pump) to the reaction mixture at a specific temperature p1->r1 p2 Prepare diazo compound solution in a syringe p2->r1 r2 Monitor reaction progress (TLC, GC, NMR) r1->r2 w1 Quench reaction and remove solvent r2->w1 w2 Purify crude product (e.g., column chromatography) w1->w2 a1 Characterize product (NMR, MS) w2->a1 a2 Determine yield, d.r., and ee% (chiral HPLC/GC) a1->a2

General workflow for a catalytic cyclopropanation experiment.

Detailed Experimental Protocol

This section provides a representative methodology for the cyclopropanation of styrene with ethyl diazoacetate, a common benchmark reaction. Specific parameters such as catalyst, solvent, and temperature should be optimized based on the chosen catalytic system.

Materials:

  • Chiral Catalyst (e.g., Rh₂(S-DOSP)₄, Copper-bisoxazoline complex)

  • Styrene (purified by passing through basic alumina)

  • Ethyl diazoacetate (EDA)

  • Anhydrous solvent (e.g., dichloromethane (DCM), hexanes, or pentane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere of nitrogen or argon.

  • Reagent Preparation: The catalyst (e.g., 0.001 to 1.0 mol%) is added to the flask, followed by the addition of the anhydrous solvent (to achieve a desired concentration, e.g., 0.1 M of the limiting reagent). Styrene (typically 1.0 to 5.0 equivalents relative to EDA) is then added to the flask. The mixture is stirred at the desired reaction temperature (e.g., room temperature, 0 °C, or reflux).

  • Slow Addition of Diazo Compound: Ethyl diazoacetate is dissolved in a small amount of the anhydrous solvent. This solution is then added dropwise to the stirred reaction mixture over a period of several hours (e.g., 4-8 hours) using a syringe pump. This slow addition is crucial to maintain a low concentration of the diazo compound, minimizing side reactions such as the dimerization of the carbene.[11]

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent.

  • Purification: The resulting crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the cyclopropane products.

  • Analysis: The purified product's structure and purity are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The diastereomeric ratio (trans/cis) is determined from the ¹H NMR spectrum of the crude product. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

References

A Researcher's Guide to Purity Assessment of Synthesized 1-Amino-1-cyclopropanecarbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 1-Amino-1-cyclopropanecarbonitrile hydrochloride, a key building block in the synthesis of various therapeutic agents. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of the most suitable purity assessment strategy.

This compound is a valuable intermediate in medicinal chemistry. Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential to identify and quantify any impurities that may be present. Commercial suppliers often state a purity of ≥ 97% as determined by Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Comparative Analysis of Purity Assessment Techniques

A multi-faceted approach employing various analytical techniques is often the most effective strategy for a thorough purity assessment. The most common methods for small molecule analysis include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[2][3]

Technique Principle Information Provided Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of analytes between a stationary and mobile phase.Purity (area %), presence of impurities, retention time.High resolution, quantitative, widely applicable.May require derivatization for detection of compounds without a chromophore.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation, identification and quantification of impurities with distinct signals.Provides detailed structural information, non-destructive.Lower sensitivity compared to other methods, complex spectra for mixtures.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Molecular weight confirmation, identification of impurities based on mass.High sensitivity, provides molecular weight information.May not distinguish between isomers.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Identification of functional groups.Fast, provides a molecular fingerprint.Limited use for quantification of impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Alternative Approach: Hydrophilic Interaction Liquid Chromatography (HILIC)

For the analysis of polar compounds like aminonitriles without derivatization, HILIC is a viable option.

  • Column: A silica-based column.

  • Mobile Phase: An isocratic mixture of a polar organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 2.5 mM Potassium dihydrogen phosphate, pH 2.85) in a ratio of approximately 75:25 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for both structural confirmation and purity assessment.

  • Sample Preparation: Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • ¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the chemical environment of the protons in the molecule. The cyclopropyl protons are expected to appear as complex multiplets, and the amine protons will be a broad singlet. Integration of the signals can be used to determine the relative amounts of the main compound and any proton-containing impurities.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the different carbon atoms in the molecule. The nitrile carbon and the quaternary carbon of the cyclopropane ring will have characteristic chemical shifts.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can help in identifying unknown impurities.

  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

  • Analysis Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and obtain a characteristic fragmentation pattern. For aminonitriles, common fragmentation pathways involve the loss of the amino group, the cyano group, or cleavage of the cyclopropane ring.

Potential Impurities

Understanding the synthetic route is crucial for predicting potential impurities. The Strecker synthesis is a common method for preparing α-aminonitriles.[4]

Workflow for Strecker Synthesis and Potential Impurity Formation

G Potential Impurities in the Synthesis of this compound cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_impurities Potential Impurities Cyclopropanone Cyclopropanone Iminocyclopropane Iminocyclopropane Intermediate Cyclopropanone->Iminocyclopropane + Ammonia Unreacted_SM Unreacted Starting Materials Cyclopropanone->Unreacted_SM Ammonia Ammonia Ammonia->Unreacted_SM HCN Hydrogen Cyanide HCN->Unreacted_SM Target_Product 1-Amino-1-cyclopropanecarbonitrile Iminocyclopropane->Target_Product + HCN Side_Products Side Products (e.g., from polymerization) Iminocyclopropane->Side_Products Degradation_Products Degradation Products (e.g., hydrolysis to carboxylic acid) Target_Product->Degradation_Products Final_Product 1-Amino-1-cyclopropanecarbonitrile hydrochloride Target_Product->Final_Product + HCl

Caption: Synthesis pathway and potential sources of impurities.

Common impurities may include:

  • Unreacted starting materials: Cyclopropanone, ammonia, or cyanide salts.

  • Side products: Products from the polymerization of cyclopropanone or the imine intermediate.

  • Degradation products: Hydrolysis of the nitrile group to the corresponding carboxylic acid (1-amino-1-cyclopropanecarboxylic acid).

Data Presentation

Table 1: Hypothetical HPLC Purity Analysis of a Synthesized Batch

Peak No.Retention Time (min)Area (%)Possible Identity
12.50.5Unreacted Starting Material
24.298.51-Amino-1-cyclopropanecarbonitrile
35.80.81-Amino-1-cyclopropanecarboxylic acid
47.10.2Unknown

Table 2: Expected NMR Chemical Shifts (in D₂O)

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Cyclopropyl-H~1.3 - 1.6 (m)~15-20
Quaternary-C-~30-35
Nitrile-C-~118-122

Logical Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.

G Purity Assessment Workflow Start Synthesized Product Initial_Screen Initial Purity Screen (TLC/¹H NMR) Start->Initial_Screen HPLC_Analysis Quantitative HPLC Analysis Initial_Screen->HPLC_Analysis If promising Structural_Confirmation Structural Confirmation (¹³C NMR, MS) HPLC_Analysis->Structural_Confirmation Impurity_ID Impurity Identification (MS/MS, NMR) Structural_Confirmation->Impurity_ID If impurities detected Final_Report Purity Report Structural_Confirmation->Final_Report If pure Impurity_ID->Final_Report

Caption: A logical workflow for purity assessment.

By following a systematic and multi-technique approach as outlined in this guide, researchers can confidently assess the purity of synthesized this compound, ensuring the quality and reliability of their downstream applications.

References

Comparative Binding Affinity of Substituted Cyclopropane Amino Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of various substituted cyclopropane amino acids for metabotropic glutamate receptors (mGluRs) and N-methyl-D-aspartate (NMDA) receptors. The data presented is compiled from multiple preclinical studies and is intended to serve as a resource for the selection and development of novel therapeutic agents targeting these critical neurological receptors.

The rigid cyclopropane scaffold allows for the precise conformational constraint of the amino acid pharmacophore, leading to enhanced selectivity and potency for specific receptor subtypes. This guide summarizes key binding affinity data, details common experimental protocols used to determine these values, and visualizes the relevant signaling pathways.

Quantitative Binding Affinity Data

The following tables summarize the reported binding affinities (Ki and IC50 values) of selected substituted cyclopropane amino acids for various mGluR and NMDA receptor subtypes. Lower values indicate higher binding affinity.

Table 1: Binding Affinities of Substituted Cyclopropane Amino Acids for Metabotropic Glutamate Receptors (mGluRs)

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Binding Affinity (IC50, nM)Reference
(2S,2'R,3'R)-2-(2',3'-dicarboxycyclopropyl)glycine (DCG-IV) mGluR2100[1]80[2][1][2]
Rat Brain Cortex (likely Group II)180 (Kd)-[3]
(2S,1'S,2'S)-2-(carboxycyclopropyl)glycine (L-CCG-I) mGluR2111[1]-[1]
LY354740 mGluR216[1]-[1]
LY341495 mGluR219[1]-[1]

Table 2: Binding Affinities of Substituted Cyclopropane Amino Acids for N-methyl-D-aspartate (NMDA) Receptors

CompoundReceptor SubtypeBinding Affinity (IC50, µM)Reference
Milnacipran NMDA Receptor6.3 ± 0.3[4]
(1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC) NMDA Receptor0.20 ± 0.02[5]
PPDC analog 4b (1-o-fluorophenyl) NMDA Receptor0.16 ± 0.001[5]
PPDC analog 4c (1-m-fluorophenyl) NMDA Receptor0.15 ± 0.02[5]

Experimental Protocols

The binding affinities presented in this guide are typically determined using radioligand binding assays. Below are generalized protocols for such assays. It is important to note that specific parameters will vary between laboratories and for different compounds and receptors.

General Radioligand Competition Binding Assay Protocol

This assay measures the affinity of a non-radioactive compound (competitor) by its ability to displace a radioactive ligand that is known to bind to the target receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • The homogenate is centrifuged at low speed to remove large debris.

  • The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.[6]

  • Protein concentration is determined using a standard method like the BCA assay.[6]

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added:

    • A fixed amount of the membrane preparation.

    • A fixed concentration of the radioligand (e.g., [3H]-DCG-IV for mGluR2).

    • Varying concentrations of the unlabeled competitor compound.

  • Total binding is determined in the absence of the competitor.

  • Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand that saturates the receptors.

  • The plate is incubated at a specific temperature (e.g., room temperature or 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.[6]

3. Separation of Bound and Free Ligand:

  • The reaction is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the membranes with bound radioligand from the unbound radioligand in the solution.[6]

  • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound or non-specifically bound radioligand.[6]

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value.

  • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Signaling Pathways and Experimental Workflows

Metabotropic Glutamate Receptor (mGluR) Signaling

Substituted cyclopropane amino acids targeting mGluRs can modulate distinct downstream signaling cascades depending on the receptor subtype. Group II mGluRs (mGluR2 and mGluR3), which are the primary targets for many cyclopropane derivatives, are typically coupled to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

mGluR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Cyclopropane Amino Acid mGluR Group II mGluR (mGluR2/3) Ligand->mGluR G_protein Gi/o Protein mGluR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA activates Downstream Modulation of Ion Channels and Gene Expression PKA->Downstream

Caption: Group II mGluR signaling cascade.

N-methyl-D-aspartate (NMDA) Receptor Antagonism

Substituted cyclopropane amino acids can also act as antagonists at NMDA receptors. These receptors are ligand-gated ion channels that, when activated by glutamate and a co-agonist (glycine or D-serine), allow the influx of Ca2+ into the neuron. This calcium influx is a critical trigger for numerous intracellular signaling pathways involved in synaptic plasticity, learning, and memory. Antagonists block this channel, thereby inhibiting these downstream effects.

NMDA_Receptor_Antagonism cluster_membrane Postsynaptic Membrane cluster_cytosol Postsynaptic Neuron Antagonist Cyclopropane Amino Acid Antagonist NMDAR NMDA Receptor Antagonist->NMDAR blocks Ca_influx Ca2+ Influx NMDAR:e->Ca_influx:w allows Glutamate Glutamate Glutamate->NMDAR Glycine Glycine/D-Serine Glycine->NMDAR Signaling Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_influx->Signaling activates Plasticity Synaptic Plasticity Learning & Memory Signaling->Plasticity

Caption: Mechanism of NMDA receptor antagonism.

Experimental Workflow for Binding Affinity Determination

The general workflow for determining the binding affinity of a novel substituted cyclopropane amino acid involves a series of steps from initial synthesis to final data analysis.

Experimental_Workflow cluster_workflow Binding Affinity Workflow A Synthesis of Substituted Cyclopropane Amino Acid C Radioligand Competition Binding Assay A->C B Receptor Preparation (Cell Culture/Tissue Homogenization) B->C D Separation of Bound vs. Free Ligand (Filtration) C->D E Quantification of Radioactivity D->E F Data Analysis (IC50 and Ki Determination) E->F

Caption: Workflow for binding affinity studies.

References

Enantiomeric Dichotomy: Unveiling the Contrasting Biological Activities of Cyclopropane Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the biological activities of cyclopropyl-epothilone B enantiomers reveals a stark divergence in their therapeutic potential, underscoring the critical role of stereochemistry in drug design and development. This guide provides a comprehensive comparison of their performance, supported by experimental data, detailed protocols, and a visualization of the underlying signaling pathway.

The incorporation of cyclopropane rings into bioactive molecules offers a powerful strategy to enhance metabolic stability and conformational rigidity.[1] However, the introduction of chiral centers necessitates a thorough evaluation of the individual enantiomers, as they can exhibit profoundly different pharmacological profiles.[2] A compelling example of this enantioselectivity is observed in the cyclopropyl analogues of epothilone B, a class of microtubule-stabilizing anticancer agents.

Comparative Biological Activity of (15S)- and (15R)-Cyclopropyl-Epothilone B Analogues

Experimental studies on the cis-12,13-cyclopropyl analogues of epothilone B have demonstrated that the biological activity resides almost exclusively in the (15S)-enantiomer, while the (15R)-enantiomer is significantly less active or inactive.[3] This highlights the stringent stereochemical requirements for effective binding to the microtubule target.

CompoundCell LineAntiproliferative Activity (IC₅₀, nM)Microtubule Binding Affinity (Kᵢ, µM)Reference
(15S)-cis-12,13-Cyclopropyl-Epothilone BA549 (Lung)~1.5~0.71[2]
(15R)-cis-12,13-Cyclopropyl-Epothilone BA549 (Lung)>1000Not reported (significantly weaker)
(15S)-cis-12,13-Cyclopropyl-Epothilone BMCF-7 (Breast)~2.0Not reported
(15R)-cis-12,13-Cyclopropyl-Epothilone BMCF-7 (Breast)>1000Not reported

Table 1: Comparative in vitro activity of cis-12,13-cyclopropyl-epothilone B enantiomers. The (15S)-enantiomer exhibits potent antiproliferative activity and microtubule binding, while the (15R)-enantiomer is largely inactive.

Mechanism of Action: Microtubule Stabilization

The primary mechanism of action for the active (15S)-cyclopropyl-epothilone B enantiomer is the stabilization of microtubules, which are essential components of the cytoskeleton involved in cell division.[4] By binding to the β-tubulin subunit of the microtubule polymer, the compound prevents their depolymerization, leading to the arrest of the cell cycle at the G2/M phase and subsequent apoptosis (programmed cell death).[5]

Microtubule_Stabilization_Pathway cluster_cell Cancer Cell Drug (15S)-Cyclopropyl- Epothilone B Tubulin αβ-Tubulin Dimers Drug->Tubulin Binds to β-subunit Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Stabilized_Microtubule Stabilized Microtubule Microtubule->Stabilized_Microtubule Stabilization by Drug Cell_Cycle_Arrest G2/M Phase Arrest Stabilized_Microtubule->Cell_Cycle_Arrest Inhibition of Dynamics Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induction

Figure 1: Signaling pathway of microtubule stabilization by (15S)-cyclopropyl-epothilone B. The drug binds to β-tubulin, promoting microtubule polymerization and inhibiting depolymerization. This leads to cell cycle arrest and apoptosis.

Experimental Protocols

Antiproliferative Activity (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of the test compounds in a cancer cell line.[6]

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value from the dose-response curve.

Microtubule Binding Assay

This protocol describes a competitive binding assay to determine the affinity of the test compounds for microtubules.[1][4]

Materials:

  • Purified tubulin

  • [³H]-Paclitaxel (radiolabeled competitor)

  • Microtubule assembly buffer (e.g., containing GTP and glutamate)

  • Scintillation fluid and counter

Procedure:

  • Tubulin Polymerization: Polymerize purified tubulin in the assembly buffer to form microtubules.

  • Competitive Binding: Incubate the pre-formed microtubules with a fixed concentration of [³H]-paclitaxel and varying concentrations of the test compound.

  • Separation: Separate the microtubule-bound radioligand from the free radioligand by centrifugation.

  • Quantification: Measure the radioactivity in the microtubule pellet using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]-paclitaxel (IC₅₀) and calculate the inhibitory constant (Kᵢ).

Experimental Workflow

Experimental_Workflow cluster_workflow Evaluation of Cyclopropyl-Epothilone Enantiomers Synthesis Synthesis of (15S) and (15R) Enantiomers MTT_Assay Antiproliferative Assay (MTT) Synthesis->MTT_Assay Microtubule_Binding Microtubule Binding Assay Synthesis->Microtubule_Binding Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Data_Analysis Data Analysis and Comparison MTT_Assay->Data_Analysis Tubulin_Purification Purification of Tubulin Tubulin_Purification->Microtubule_Binding Microtubule_Binding->Data_Analysis

Figure 2: Experimental workflow for comparing the biological activity of cyclopropyl-epothilone enantiomers. The workflow encompasses synthesis, in vitro assays, and data analysis.

References

Enhancing Peptide Durability: A Comparative Guide to the Metabolic Stability of Peptides Containing Cyclopropane Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more robust peptide therapeutics is a constant challenge. Native peptides often suffer from rapid degradation in the body, limiting their therapeutic potential. The incorporation of unnatural amino acids, such as those containing cyclopropane rings, has emerged as a promising strategy to enhance metabolic stability. This guide provides an objective comparison of the performance of cyclopropane-containing peptides against their native counterparts, supported by experimental data and detailed protocols.

The inherent conformational rigidity of the cyclopropane ring can protect the peptide backbone from enzymatic cleavage, leading to a longer half-life and improved pharmacokinetic properties. This modification offers a valuable tool in the design of more effective and durable peptide-based drugs.

Comparative Metabolic Stability Data

The inclusion of cyclopropane-containing amino acids, such as cyclopropyl-alanine (Cpa), in peptide sequences has been shown to significantly improve their stability in the presence of metabolic enzymes. The following table summarizes quantitative data from a study on a cyclic hexapeptide, comparing the metabolic stability of a peptide containing Leucine (Leu) residues with an analogue where Leu is replaced by Cpa. The stability was assessed using rat liver microsomes (RLM) and human liver microsomes (HLM).

Peptide SequenceModificationIn Vitro Half-life (t½) in RLMIn Vitro Half-life (t½) in HLM
c-[Ala-Leu -NMe-D-Leu -NMe-Leu -Leu -D-Pro]None (Native Leucine)< 10 min< 10 min
c-[Ala-Cpa -NMe-D-Cpa -NMe-Cpa -Cpa -D-Pro]Leucine replaced with Cyclopropyl-alanine> 120 min> 120 min

Data sourced from: On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides.

This data clearly demonstrates the profound stabilizing effect of substituting natural amino acids with cyclopropane-containing analogues. The Cpa-containing peptide exhibited significantly greater resistance to metabolic degradation in both rat and human liver microsomes compared to the peptide with leucine residues.

Experimental Protocols

To aid researchers in assessing the metabolic stability of novel peptide candidates, detailed protocols for common in vitro assays are provided below.

Microsomal Stability Assay

This assay evaluates the susceptibility of a peptide to metabolism by liver enzymes, primarily cytochrome P450s.

Materials:

  • Test peptide

  • Liver microsomes (e.g., rat or human)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates

  • Incubator

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test peptide and control compounds. Thaw the liver microsomes on ice.

  • Reaction Mixture: In a 96-well plate, add the phosphate buffer, the test peptide, and the liver microsomes.

  • Initiation: Pre-incubate the plate at 37°C for a few minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding the cold quenching solution.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent peptide using LC-MS/MS.

  • Data Analysis: Calculate the percentage of the peptide remaining at each time point relative to the 0-minute sample. Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of remaining peptide against time.

Plasma Stability Assay

This assay assesses the stability of a peptide in the presence of proteases found in blood plasma.

Materials:

  • Test peptide

  • Plasma (e.g., human, rat, mouse) from a pool of donors, with anticoagulant (e.g., heparin)

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., acetonitrile or methanol with an internal standard)

  • 96-well plates

  • Incubator

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test peptide. Thaw the plasma at 37°C.

  • Incubation: In a 96-well plate, add the plasma and the test peptide.

  • Time Points: Incubate the plate at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the incubation mixture to another plate containing the cold quenching solution.

  • Protein Precipitation: Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the concentration of the parent peptide using LC-MS/MS.

  • Data Analysis: Calculate the percentage of the peptide remaining at each time point compared to the 0-minute sample. Determine the half-life (t½) from the slope of the plot of the natural logarithm of the percentage of remaining peptide versus time.

Experimental Workflow Visualization

The following diagrams illustrate the typical workflows for assessing peptide metabolic stability.

Workflow for Microsomal Stability Assay prep Preparation of Reagents (Peptide, Microsomes, Buffer, NADPH System) reaction_setup Reaction Setup in 96-well Plate (Buffer, Peptide, Microsomes) prep->reaction_setup pre_incubation Pre-incubation at 37°C reaction_setup->pre_incubation initiation Initiation of Reaction (Addition of NADPH System) pre_incubation->initiation incubation Incubation at 37°C with Shaking initiation->incubation sampling Sampling at Time Points (e.g., 0, 5, 15, 30, 60 min) incubation->sampling quenching Quenching of Reaction (Addition of Cold Acetonitrile with IS) sampling->quenching centrifugation Protein Precipitation (Centrifugation) quenching->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lcms_analysis LC-MS/MS Analysis supernatant_transfer->lcms_analysis data_analysis Data Analysis (Calculate % Remaining and Half-life) lcms_analysis->data_analysis

Caption: A schematic of the microsomal stability assay workflow.

Workflow for Plasma Stability Assay prep Preparation of Reagents (Peptide, Plasma) incubation_setup Incubation Setup in 96-well Plate (Plasma, Peptide) prep->incubation_setup incubation Incubation at 37°C incubation_setup->incubation sampling Sampling at Time Points (e.g., 0, 15, 30, 60, 120 min) incubation->sampling quenching Quenching of Reaction (Addition of Cold Acetonitrile/Methanol with IS) sampling->quenching centrifugation Protein Precipitation (Centrifugation) quenching->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lcms_analysis LC-MS/MS Analysis supernatant_transfer->lcms_analysis data_analysis Data Analysis (Calculate % Remaining and Half-life) lcms_analysis->data_analysis

Caption: A schematic of the plasma stability assay workflow.

Safety Operating Guide

Proper Disposal of 1-Amino-1-cyclopropanecarbonitrile hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 1-Amino-1-cyclopropanecarbonitrile hydrochloride (CAS RN: 127946-77-4). Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate care. This compound is classified with several hazards, and proper personal protective equipment (PPE) is mandatory.

Key Hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[2]

  • May cause an allergic skin reaction.[1]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[2][3]

  • Some sources also classify it as a flammable solid.[1]

Required Personal Protective Equipment (PPE):

  • Gloves: Wear suitable protective gloves.

  • Eye/Face Protection: Use chemical safety goggles or a face shield.[2]

  • Clothing: Wear protective clothing to prevent skin contact.[2]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[3]

Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[2][4] Avoid generating dust during handling and disposal procedures.[4]

Quantitative Data Summary

For easy reference, the key chemical and physical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 127946-77-4
Molecular Formula C₄H₆N₂ · HCl
Molecular Weight 118.56 g/mol
Appearance Off-white powder
Melting Point 178-202 °C (decomposes)
Storage Temperature 0-8 °C

Step-by-Step Disposal Protocol

The primary recommendation for the disposal of this compound is to use an approved waste disposal plant.[2][3] Do not dispose of this chemical in household garbage or allow it to enter sewage systems, drains, other waterways, or the soil.[2][5]

1. Waste Collection and Storage:

  • Container: Place excess or unwanted this compound into a suitable, clearly labeled, and tightly closed container for disposal.[2][4]

  • Labeling: The label should include the chemical name ("this compound"), CAS number (127946-77-4), and appropriate hazard symbols (e.g., harmful, irritant).

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances, until it can be collected by a licensed chemical waste disposal service.[2]

2. Handling Spills:

  • In case of a spill, prevent further leakage if it is safe to do so.[2]

  • For small spills, you can vacuum, sweep up, or absorb the material with an inert substance and place it into a suitable disposal container.[2]

  • Ensure adequate ventilation during cleanup.[6]

  • Avoid generating dust.

3. Contaminated Materials:

  • Any materials used for cleaning up spills (e.g., absorbent pads, paper towels) and any contaminated personal protective equipment (e.g., gloves) should be placed in the same labeled waste container for disposal.

  • Contaminated clothing should be removed immediately and washed before reuse.[2]

4. Professional Disposal:

  • Arrange for the collection of the chemical waste by a licensed and approved hazardous waste disposal company.

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: Unwanted 1-Amino-1-cyclopropanecarbonitrile hydrochloride ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill container Place in a Labeled, Sealed Waste Container ppe->container storage Store in a Cool, Dry, Well-Ventilated Area container->storage contact_disposal Contact Licensed Hazardous Waste Disposal Service storage->contact_disposal provide_sds Provide Safety Data Sheet to Disposal Service contact_disposal->provide_sds end End: Proper Disposal by Approved Facility provide_sds->end spill->ppe cleanup Clean Up Spill with Inert Absorbent Material cleanup->container

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Amino-1-cyclopropanecarbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Logistical Information

This guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 1-Amino-1-cyclopropanecarbonitrile hydrochloride. By adhering to these protocols, you can ensure a safe laboratory environment and the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards: skin irritation, serious eye irritation, and potential respiratory irritation. It may also be harmful if swallowed. Therefore, stringent adherence to PPE protocols is mandatory.

PPE ItemSpecificationRationale
Eye/Face Protection Chemical safety glasses or goggles.Protects against splashes and dust, preventing serious eye irritation.
Skin Protection Nitrile gloves and a lab coat.Prevents skin contact, which can cause irritation.
Respiratory Protection Use a dust mask (e.g., N95) for nuisance exposures. For higher-level protection or when generating dust, a respirator with appropriate cartridges is recommended.Minimizes the risk of respiratory tract irritation from inhaling the powdered compound.

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to maintaining the stability of the compound and ensuring laboratory safety.

Handling Protocol:

  • Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.

  • Dust Formation: Avoid creating dust. Use appropriate weighing and transfer techniques to minimize airborne particles.

  • Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.

Storage Protocol:

  • Container: Keep the compound in a tightly sealed container to prevent moisture absorption and contamination.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

  • Temperature: Room temperature storage is generally acceptable.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

As a halogenated organic compound, this compound requires specific disposal procedures to prevent environmental contamination.

Disposal Protocol:

  • Waste Segregation: Do not dispose of this compound down the drain.

  • Designated Waste Container: Collect all waste material containing this compound in a designated, clearly labeled "Halogenated Organic Waste" container.

  • Container Management: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area within the laboratory.

  • Spill Cleanup: In case of a spill, wear appropriate PPE, absorb the material with an inert substance (e.g., vermiculite, sand), and place it in the designated halogenated waste container.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Experimental Protocol: N-Boc Protection of this compound

A common application of this compound in organic synthesis is the protection of the primary amine with a tert-butoxycarbonyl (Boc) group. This is a foundational step for its use as a building block in the synthesis of more complex molecules, particularly in pharmaceutical development.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or another suitable base

  • Dichloromethane (DCM) or another appropriate solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in dichloromethane.

  • Base Addition: Add triethylamine to the solution to neutralize the hydrochloride salt and deprotonate the primary amine.

  • Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude N-Boc protected product.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Reactant in DCM add_base Add Triethylamine start->add_base add_boc Add Boc₂O Solution add_base->add_boc stir Stir and Monitor (TLC) add_boc->stir quench Quench with NaHCO₃ stir->quench extract Extract with DCM quench->extract wash Wash with Water & Brine extract->wash dry Dry and Concentrate wash->dry purify Purify (Column Chromatography) dry->purify end N-Boc Protected Product purify->end

Caption: Workflow for the N-Boc protection of this compound.

logical_relationship compound 1-Amino-1-cyclopropanecarbonitrile hydrochloride hazards Hazards - Skin Irritation - Eye Irritation - Respiratory Irritation compound->hazards ppe Required PPE - Goggles - Gloves - Lab Coat - Dust Mask/Respirator hazards->ppe handling Safe Handling - Fume Hood - Avoid Dust - Wash Hands ppe->handling disposal Proper Disposal - Halogenated Waste - No Drain Disposal - EHS Coordination handling->disposal

Caption: Key safety relationships for handling this compound.

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.